Product packaging for Levobupivacaine(Cat. No.:CAS No. 41148-30-5)

Levobupivacaine

Cat. No.: B7812759
CAS No.: 41148-30-5
M. Wt: 288.4 g/mol
InChI Key: LEBVLXFERQHONN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levobupivacaine is the pure S(-)-enantiomer of racemic bupivacaine, developed as a long-acting amide-type local anesthetic agent for research purposes . Its primary mechanism of action involves the inhibition of voltage-gated sodium channels on neuronal membranes, thereby blocking the generation and conduction of nerve impulses and producing a reversible local anesthetic effect . This action prevents depolarization by inhibiting sodium ion influx into nerve cells . In research settings, this compound is valuable for investigating local or regional anesthesia and analgesia models. It is characterized by a slow onset of action, typically within 15 minutes, and a long duration of effect, which can extend up to 16 hours depending on the dose and route of administration . A key area of scientific interest is its improved safety profile compared to racemic bupivacaine; preclinical data consistently indicate that this compound has a lower risk of cardiovascular and central nervous system (CNS) toxicity . This makes it a particularly useful compound for studies aimed at understanding the structural determinants of local anesthetic toxicity. From a physicochemical standpoint, this compound has a high protein binding capacity (>97%) and a pKa of 8.1, which influences its ionization and diffusion through lipid membranes under physiological conditions . It is extensively metabolized in the liver, primarily by the CYP3A4 and CYP1A2 isoform enzymes, and its metabolites are excreted via renal (71%) and fecal (24%) routes . Recent clinical and animal research has also explored its sensory blocking characteristics, suggesting that at low concentrations, it may demonstrate relatively greater selectivity for blocking noxious versus innocuous stimuli compared to bupivacaine . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O B7812759 Levobupivacaine CAS No. 41148-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048496
Record name Levobupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.77e-02 g/L
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27262-47-1
Record name (-)-Bupivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Bupivacaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

levobupivacaine synthesis and chiral resolution methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Chiral Resolution of Levobupivacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the (S)-enantiomer of bupivacaine, is a long-acting local anesthetic valued for its favorable safety profile, particularly its reduced cardiotoxicity compared to the racemic mixture and the (R)-enantiomer.[1][2][3] The development of enantiomerically pure this compound has been a significant advancement in regional anesthesia, necessitating robust and efficient methods for its synthesis and chiral resolution. This technical guide provides a detailed overview of the core methodologies for synthesizing this compound and resolving its enantiomers, complete with experimental protocols, quantitative data, and process visualizations.

Core Concepts in this compound Production

The production of this compound can be broadly approached in two ways:

  • Asymmetric Synthesis: Synthesizing the (S)-enantiomer directly from a chiral starting material.

  • Racemic Synthesis followed by Chiral Resolution: Synthesizing the racemic mixture of bupivacaine and then separating the (S)- and (R)-enantiomers.

Economically, the latter approach is often favored in industrial-scale production. This guide will detail prominent methods for both approaches.

Synthesis of this compound

Several synthetic pathways to this compound have been developed. Below are detailed descriptions of three key routes.

Route 1: Synthesis from Racemic 2',6'-Pipecoloxylidide via Chiral Resolution

This common industrial method involves the synthesis of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as 2',6'-pipecoloxylidide), followed by chiral resolution to isolate the (S)-enantiomer, which is then alkylated.[4]

Experimental Protocol:

Step 1: Synthesis of Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide

A detailed method for this initial step is described in various patents.[5][6] It generally involves the amidation of pipecolic acid.

  • Chlorination of Pipecolic Acid: Pipecolic acid hydrochloride is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride in a suitable solvent (e.g., toluene) to form the acyl chloride.[5][6] For instance, to a suspension of pipecolic acid hydrochloride in toluene, thionyl chloride is added, and the mixture is heated.[5][6]

  • Amidation: The resulting pipecolyl chloride hydrochloride is, without isolation, reacted with 2,6-dimethylaniline.[5][6] The reaction mixture is then worked up by adjusting the pH to separate the product from excess 2,6-dimethylaniline.[5][6]

Step 2: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(-)-dibenzoyl tartaric acid.[4]

  • In a 250 mL reaction flask, add 18.0 g (77.48 mmol) of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 61 mL of isopropanol (i-PrOH), and 36 mL of water. Stir until dissolved and heat to 45 °C.[4]

  • Slowly add a solution of 14 g (39.07 mmol) of L-(–)-dibenzoyl tartaric acid in 61 mL of i-PrOH. A white solid will precipitate.[4]

  • Stir the mixture at 45 °C for 2 hours, then cool in an ice bath and continue stirring at 0–10 °C for 10 hours.[4]

  • Filter the mixture and wash the filter cake with i-PrOH to obtain the diastereomeric salt.[4]

  • To liberate the free base, transfer the solid to a flask with 54 mL of ethyl acetate (EA) and 54 mL of water. Adjust the pH to 12.0–14.0 with a 20% NaOH solution at 35 °C. Perform a liquid-liquid extraction.[4] This yields (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[4]

Step 3: N-Alkylation to form this compound

The isolated (S)-enantiomer is alkylated with a butyl group.[4]

  • In a 100 mL reaction flask, add 5.31 g (22.83 mmol) of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 26 mL of ethanol (EtOH), 4.50 g (34.25 mmol) of 1-bromobutane, and 2.90 g (27.30 mmol) of sodium carbonate (Na₂CO₃).[4]

  • Heat the mixture to reflux and monitor the reaction by TLC.[4]

  • After completion, cool the reaction mixture, filter, and concentrate the filtrate. The residue is then purified to yield this compound.[4]

Step 4: Formation of this compound Hydrochloride

  • Dissolve 6.14 g of this compound in 31 mL of ethyl acetate (EA) and heat to 45 °C.[7]

  • Slowly add 2.45 g of hydrochloric acid to adjust the pH to 2.5–3.5.[7]

  • Stir for 2 hours, then place in an ice bath and continue stirring for 12 hours.[7]

  • Filter the mixture, wash the cake with 8 mL of EA, and vacuum-dry at 50 °C for 6 hours to obtain crude this compound hydrochloride.[7]

  • Recrystallize from isopropanol for further purification.[7]

Quantitative Data for Route 1:

StepProductYieldChemical PurityEnantiomeric Excess (ee)
2 & 3This compound-->98%
4This compound HCl45% (overall for 3 steps)99.90%99.30%

Table 1: Summary of quantitative data for the synthesis of this compound via chiral resolution of 2',6'-pipecoloxylidide.[4]

Logical Workflow for Route 1:

G racemic_pipecoloxylidide Racemic (R,S)-2',6'-Pipecoloxylidide resolution Chiral Resolution (L-(-)-Dibenzoyl Tartaric Acid) racemic_pipecoloxylidide->resolution s_enantiomer (S)-2',6'-Pipecoloxylidide resolution->s_enantiomer alkylation N-Alkylation (1-Bromobutane) s_enantiomer->alkylation levobupivacaine_base This compound (Base) alkylation->levobupivacaine_base hcl_salt Salt Formation (HCl) levobupivacaine_base->hcl_salt levobupivacaine_hcl This compound HCl hcl_salt->levobupivacaine_hcl

Caption: Synthesis of this compound via Chiral Resolution.

Route 2: Synthesis from (S)-Pipecolic Acid

This route is an example of asymmetric synthesis, starting directly from the chiral building block (S)-pipecolic acid.

Experimental Protocol:

This process involves the amidation of (S)-pipecolic acid followed by N-alkylation. A patent describes a similar process for racemic bupivacaine which can be adapted for the (S)-enantiomer.[5][8]

Step 1: Amidation of (S)-Pipecolic Acid

  • (S)-Pipecolic acid hydrochloride is first converted to its acid chloride using a chlorinating agent like thionyl chloride in a solvent such as toluene.[5][8]

  • The resulting (S)-pipecolyl chloride hydrochloride is reacted in situ with 2,6-dimethylaniline.[5][8]

  • The pH is raised to separate the resulting (S)-pipecolic acid 2,6-xylidide from excess 2,6-dimethylaniline.[5][8]

Step 2: N-Alkylation of (S)-Pipecolic acid 2,6-xylidide

  • To a suspension of (S)-pipecolic acid-2,6-xylidide (140 g) and potassium carbonate (100 g) in dimethylformamide (DMF) (330 ml), add 1-bromobutane (90 g).[5][8]

  • Stir and heat the mixture at 80°C for 90 minutes.[5][8]

  • Allow the mixture to cool to 35°C and filter off the solids.[5][8]

  • Add the DMF solution to cold water (1.5 L) to precipitate N-n-butyl-(S)-pipecolic acid 2,6-xylidide (this compound base) as a pale cream solid.[5][8]

Quantitative Data for Route 2:

StepProductYield
2This compound Base92%

Table 2: Yield for the N-alkylation step in the synthesis from (S)-pipecolic acid.[5][8]

Logical Workflow for Route 2:

G s_pipecolic_acid (S)-Pipecolic Acid amidation Amidation (2,6-Dimethylaniline) s_pipecolic_acid->amidation s_xylidide (S)-Pipecolic Acid 2,6-Xylidide amidation->s_xylidide alkylation N-Alkylation (1-Bromobutane) s_xylidide->alkylation This compound This compound alkylation->this compound

Caption: Asymmetric Synthesis of this compound.

Route 3: Synthesis from N-α-Cbz-L-lysine

This is a lengthier, five-step asymmetric synthesis.[4]

  • Starting Material: N-α-Cbz-L-lysine.

  • Process: Involves a series of reactions including hydrogenation.

  • Condensation Agent: Dicyclohexylcarbodiimide (DCC) is used, which can make post-processing challenging.[4]

This route is generally considered less suitable for large-scale industrial production due to its complexity and the use of hazardous intermediates.[4][9]

Quantitative Data for Route 3:

ProductOverall YieldEnantiomeric Excess (ee)
This compound38%98%

Table 3: Overall yield and enantiomeric excess for the synthesis from N-α-Cbz-L-lysine.[4]

Chiral Resolution Methods

The separation of bupivacaine enantiomers is a critical step in producing this compound if a racemic synthesis is employed.

Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic base and a chiral acid.

Experimental Protocol using L-(+)-Tartaric Acid:

A patent describes a continuous separation process without heating.[10]

  • Dissolve the racemic bupivacaine free base and L-(+)-tartaric acid at room temperature in a suitable solvent. The molar ratio of bupivacaine to tartaric acid can range from 1:0.6 to 1:1.2.[10]

  • The solution is first seeded with dextrobupivacaine tartrate and stirred for 4 to 10 hours to precipitate the (R)-enantiomer salt.[10]

  • The dextrobupivacaine tartrate is removed by filtration.[10]

  • The filtrate is then seeded with this compound tartrate and stirred for another 4 to 10 hours to precipitate the (S)-enantiomer salt.[10]

  • The respective free bases are then liberated from their tartrate salts. Recrystallization from a solvent like isopropanol can yield the pure enantiomers with an ee >99.5%.[10]

Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Experimental Protocol for HPLC Resolution:

A reported method uses a Chirex 3020 chiral stationary phase.[11]

  • Column: Chirex 3020 (250 mm x 4.6 mm)[11]

  • Mobile Phase: n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)[11]

  • Flow Rate: 1 ml/min[11]

  • Detection: UV, polarimetric, and circular dichroism (CD)[11]

Quantitative Data for HPLC Resolution:

EnantiomerRetention Time (min)
(R)-bupivacaine5.93
(S)-bupivacaine7.53

Table 4: Retention times for the enantiomers of bupivacaine using a Chirex 3020 column. The resolution (Rs) was 2.36.[11]

Experimental Workflow for Chiral HPLC Analysis:

G sample Racemic Bupivacaine Sample injection Inject into HPLC System sample->injection column Chiral Stationary Phase (e.g., Chirex 3020) injection->column separation Separation of Enantiomers column->separation detection Detection (UV, CD) separation->detection r_enantiomer (R)-Bupivacaine Peak detection->r_enantiomer s_enantiomer (S)-Bupivacaine Peak detection->s_enantiomer quantification Quantification r_enantiomer->quantification s_enantiomer->quantification

Caption: Chiral HPLC Workflow for Bupivacaine Enantiomers.

Conclusion

The synthesis and chiral resolution of this compound are well-established processes, with multiple viable routes available to researchers and drug development professionals. The choice of a particular synthetic strategy often depends on factors such as cost of starting materials, scalability, and desired enantiomeric purity. The methods outlined in this guide, from industrial-scale racemic synthesis followed by resolution to direct asymmetric synthesis, provide a comprehensive toolkit for the production of this important local anesthetic. The detailed protocols and quantitative data herein serve as a valuable resource for the practical implementation of these chemical processes.

References

The Genesis of a Safer Anesthetic: An In-depth Technical Guide to the Discovery and Development of Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, emerged from a concerted effort to develop a long-acting local anesthetic with a superior safety profile to its racemic parent compound. Concerns over the cardiotoxicity associated with bupivacaine, particularly its R(+)-enantiomer, drove the investigation into its stereoisomers. This technical guide provides a comprehensive overview of the discovery, development timeline, synthesis, and pivotal preclinical and clinical studies that established this compound as a safer alternative in regional anesthesia. It includes detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action and development workflow.

Discovery and Development Timeline

The development of this compound was a direct response to clinical safety concerns regarding racemic bupivacaine.

  • Late 1970s - 1980s: Reports began to surface linking accidental intravascular injection of bupivacaine with severe and sometimes fatal cardiotoxicity.[1]

  • Subsequent Research: Investigations into the stereoselective properties of bupivacaine revealed that the R-(+)-enantiomer was predominantly responsible for this cardiotoxicity.[1] This discovery provided the scientific rationale for developing the S(-)-enantiomer as a potentially safer anesthetic.

  • 1999: Chirocaine® (this compound) received approval from the United States Food and Drug Administration (FDA) on August 5, 1999, marking its official entry into clinical practice.[2][3][4]

Synthesis and Chiral Separation

The synthesis of this compound in high purity is crucial for its safety and efficacy. An optimized and industrially scalable process has been developed.[5][6]

Experimental Protocol: Optimized Synthesis of this compound Hydrochloride

This protocol is based on a 2023 publication detailing a high-purity synthesis method.[5][6][7]

Step 1: Chiral Separation of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • In a 250 mL reaction flask, dissolve (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (18.0 g, 77.48 mmol) in a mixture of isopropanol (61 mL) and water (36 mL) with stirring.

  • Heat the solution to 45 °C.

  • In a separate flask, prepare a solution of L-(–)-dibenzoyl tartaric acid (27.76 g, 77.48 mmol) in isopropanol (118 mL) and water (61 mL) at 45 °C.

  • Slowly add the L-(–)-dibenzoyl tartaric acid solution to the carboxamide solution.

  • Allow the mixture to cool to room temperature and stir for 12 hours to facilitate crystallization.

  • Filter the resulting solid, wash with a 2:1 isopropanol/water solution, and dry to yield the tartrate salt of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

  • Treat the tartrate salt with aqueous sodium hydroxide to liberate the free base, (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate 5).

Step 2: N-Alkylation to form this compound

  • In a 100 mL reaction flask, combine ethanol (26 mL), Intermediate 5 (5.31 g, 22.83 mmol), 1-bromobutane (4.50 g, 34.25 mmol), and sodium carbonate (2.90 g, 27.30 mmol).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound free base (Compound 6).

Step 3: Salt Formation to this compound Hydrochloride

  • Dissolve the purified this compound (6.14 g) in ethyl acetate (31 mL) in a 100 mL reaction flask and heat to 45 °C.

  • Slowly add hydrochloric acid to adjust the pH to 2.5–3.5.

  • Stir the mixture for 2 hours, then cool in an ice bath and continue stirring for 12 hours.

  • Filter the precipitate, wash with ethyl acetate, and dry under vacuum at 50 °C for 6 hours to yield crude this compound hydrochloride.

  • Recrystallize the crude product from isopropanol to obtain high-purity this compound hydrochloride (chemical purity of 99.90% and enantiomeric excess of 99.30%).[5][6]

Development Workflow Diagram

G cluster_0 Discovery & Rationale cluster_1 Synthesis & Optimization cluster_2 Preclinical Evaluation cluster_3 Clinical Development cluster_4 Regulatory Approval Bupivacaine Cardiotoxicity Reports Bupivacaine Cardiotoxicity Reports Stereoselectivity Investigation Stereoselectivity Investigation Bupivacaine Cardiotoxicity Reports->Stereoselectivity Investigation Late 1970s-80s Identification of R(+)-enantiomer toxicity Identification of R(+)-enantiomer toxicity Stereoselectivity Investigation->Identification of R(+)-enantiomer toxicity Research Focus on S(-)-enantiomer (this compound) Focus on S(-)-enantiomer (this compound) Identification of R(+)-enantiomer toxicity->Focus on S(-)-enantiomer (this compound) Hypothesis Racemic Bupivacaine Synthesis Racemic Bupivacaine Synthesis Focus on S(-)-enantiomer (this compound)->Racemic Bupivacaine Synthesis Chiral Separation Chiral Separation Racemic Bupivacaine Synthesis->Chiral Separation Method High Purity this compound High Purity this compound Chiral Separation->High Purity this compound L-(-)-DBTA Industrial Scale-up Industrial Scale-up High Purity this compound->Industrial Scale-up Process Dev. In Vitro Studies In Vitro Studies (Ion Channels) Toxicity & Potency Assessment Toxicity & Potency Assessment In Vitro Studies->Toxicity & Potency Assessment Data In Vivo Animal Models In Vivo Animal Models (Dogs, Sheep, Swine) In Vivo Animal Models->Toxicity & Potency Assessment Data Reduced Cardiotoxicity Confirmed Reduced Cardiotoxicity Confirmed Toxicity & Potency Assessment->Reduced Cardiotoxicity Confirmed Phase I Trials Phase I (Healthy Volunteers) Reduced Cardiotoxicity Confirmed->Phase I Trials Phase II Trials Phase II (Efficacy & Dosing) Phase I Trials->Phase II Trials Safety & PK Phase III Trials Phase III (Comparative Efficacy & Safety) Phase II Trials->Phase III Trials Efficacy Regulatory Submission Regulatory Submission Phase III Trials->Regulatory Submission FDA Approval (1999) FDA Approval (1999) Regulatory Submission->FDA Approval (1999)

This compound Development Workflow

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels on the neuronal membrane.[5][8][9] By binding to the intracellular portion of the channel, it inhibits sodium influx, which is necessary for the depolarization and propagation of action potentials.[5][8] This action effectively blocks nerve impulse transmission, resulting in local anesthesia.

Signaling Pathway Diagram

G cluster_membrane Neuronal Membrane cluster_extra cluster_intra NaChannel_Closed Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Closed->NaChannel_Open Activation NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivation Na_in Na+ NaChannel_Open->Na_in NoAP No Action Potential Propagation NaChannel_Open->NoAP Blockade of Na+ Influx NaChannel_Inactive->NaChannel_Closed Repolarization Na_out Na+ Na_out->NaChannel_Open Influx This compound This compound This compound->NaChannel_Open This compound->NaChannel_Inactive Higher affinity NerveImpulse Nerve Impulse (Depolarization) NerveImpulse->NaChannel_Closed Triggers

This compound Mechanism of Action

Preclinical Studies: Establishing a Safety Advantage

A robust body of preclinical evidence demonstrated that this compound possesses a significantly lower potential for cardiotoxicity and CNS toxicity compared to racemic bupivacaine.

Experimental Protocols: Comparative Cardiotoxicity Studies

Animal Model: Anesthetized Dogs [8]

  • Objective: To compare the cardiotoxic dosages of bupivacaine, this compound, and ropivacaine.

  • Methodology: Eighteen adult dogs were anesthetized and randomly divided into three groups. Local anesthetics were infused intravenously. Electrocardiographic (ECG) changes were monitored continuously. The infusion was stopped upon the appearance of significant ECG changes (e.g., arrhythmias, QRS widening), and the total administered dose was recorded as the cardiotoxic dose.

Animal Model: Anesthetized Swine [5][10]

  • Objective: To determine the lethal dose and compare the effects on the QRS interval after intracoronary injection.

  • Methodology: Anesthetized swine were instrumented with a left anterior descending artery coronary angiography catheter. Increasing doses of this compound, bupivacaine, or ropivacaine were injected directly into the coronary artery in a randomized, observer-blinded protocol until death occurred. The QRS interval was measured at each dose level.

Animal Model: Conscious Sheep [11]

  • Objective: To compare the fatal doses of this compound and bupivacaine after intravenous administration.

  • Methodology: Conscious ewes received an intravenous infusion of either this compound or bupivacaine until death occurred from severe arrhythmias. The total administered dose was recorded as the fatal dose.

Quantitative Data from Preclinical Studies
Study ParameterThis compoundBupivacaineRopivacaineAnimal ModelReference
Cardiotoxic Dosage (mg) 135.83 ± 8.01121.83 ± 2.22205.00 ± 5.47Dog[8]
Lethal Dose (mmol) 0.028 (median)0.015 (median)0.032 (median)Swine[5][10]
Fatal Dose (mg) 277 ± 51156 ± 31-Sheep[11]
Cardiotoxicity Potency Ratio (Doubling of QRS) 1.42.11Swine[5][10]

Clinical Trials: Efficacy and Safety in Humans

Clinical trials have consistently shown that this compound has a clinical profile similar to that of bupivacaine in terms of anesthetic efficacy, but with an improved safety profile.[12][13]

Experimental Protocols: Key Clinical Trials

Phase III Study: Caudal Block in Children (NCT not specified) [9][11][14]

  • Objective: To compare the efficacy and safety of caudal this compound 0.25%, ropivacaine 0.25%, and bupivacaine 0.25%.

  • Methodology: A randomized, double-blind, controlled trial involving 99 ASA I-II children under 10 years old undergoing elective sub-umbilical surgery. Patients received a caudal block with one of the three local anesthetics.

  • Primary Outcome: Clinical efficacy of the block during the operation.

  • Secondary Outcomes: Onset time of analgesia, postoperative pain relief, and residual motor blockade.

Phase III Study: Continuous Infusion Post-Cesarean (NCT01458431) [3][15]

  • Objective: To evaluate the efficacy of continuous infusion of this compound into the surgical wound following a cesarean section.

  • Methodology: A Phase 3, interventional, randomized, double-blind, controlled trial. Patients received either this compound or a placebo (NaCl) infusion via a catheter in the surgical wound.

  • Inclusion Criteria: Full-term pregnant women (18-45 years, ASA I-II) undergoing scheduled cesarean surgery under intradural anesthesia.

  • Primary Outcome: Reduction in the surface of hyperalgesia compared to the control group.

Healthy Volunteer Study: Intravenous Administration [16]

  • Objective: To compare the cardiovascular effects of this compound and racemic bupivacaine.

  • Methodology: A randomized, double-blind, crossover study in 14 healthy male volunteers. Drugs were infused intravenously at 10 mg/min until the onset of mild CNS symptoms.

  • Outcomes: Hemodynamic variables (stroke index, acceleration index, ejection fraction), plasma concentrations, and total dose administered.

Quantitative Data from Clinical Studies

Comparative Onset and Duration of Anesthesia (Various Regional Techniques)

Anesthetic TechniqueDrug (Concentration)Onset of Sensory Block (min)Duration of Sensory Block (hours)Duration of Motor Block (hours)Reference
Epidural Anesthesia This compound (0.5%)8 - 304 - 6~3.5[17][18]
Bupivacaine (0.5%)8 - 304 - 6~4[17][18]
This compound (0.75%)-8 - 9-[12]
Intrathecal Anesthesia This compound (0.5%)6.50 ± 1.134.34 ± 0.323.55 ± 0.35[2]
Bupivacaine (0.5%)5.53 ± 1.185.01 ± 0.504.34 ± 0.47[2]
Brachial Plexus Block This compound (0.5%)6 - 1014 - 17-[12][17]
Bupivacaine (0.5%)6 - 1014 - 15-[12][17]
Three-in-One Block This compound (0.5%)24 (18-30)16.7 (14.1-19.3)-
Bupivacaine (0.5%)27 (20-33)17.6 (13.4-21.7)-

Pharmacokinetic Parameters

ParameterValueConditionReference
Time to Peak Plasma Conc. (Tmax) ~30 minutesAfter epidural administration[5]
Peak Plasma Concentration (Cmax) Up to 1.2 µg/mLAfter epidural doses up to 150 mg[5]
Protein Binding >97%-
Elimination Half-life ~80 minutes (1.3 hours)After intravenous administration[13]
Metabolism Hepatic (CYP3A4 and CYP1A2)-[5]
Excretion ~71% in urine, ~24% in feces-[5]

Conclusion

The development of this compound is a prime example of rational drug design, driven by a clear clinical need to mitigate the risks associated with an existing effective therapy. Through systematic investigation of stereoisomerism, a molecule was identified that retained the desirable long-acting anesthetic properties of bupivacaine while significantly reducing its cardiotoxic potential. Rigorous preclinical and clinical evaluations have firmly established this compound as a valuable and safer option for regional anesthesia and pain management, offering clinicians a tool with an enhanced therapeutic index. Its journey from the identification of a clinical problem to a widely used therapeutic agent serves as a model for future drug development endeavors in anesthesiology and beyond.

References

Enantioselective Analysis of Bupivacaine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bupivacaine, a widely used local anesthetic, possesses a chiral center, resulting in two enantiomers: R-(+)-bupivacaine and S-(-)-bupivacaine (levobupivacaine). While both enantiomers exhibit anesthetic properties, they differ significantly in their pharmacodynamic and pharmacokinetic profiles. Notably, R-(+)-bupivacaine is associated with a higher risk of cardiotoxicity and central nervous system toxicity compared to its S-(-) counterpart.[1][2][3] This stereoselectivity in therapeutic and adverse effects underscores the critical importance of enantioselective analysis in drug development, clinical pharmacokinetics, and quality control of bupivacaine formulations. This technical guide provides a comprehensive overview of the core analytical methodologies for the chiral separation and quantification of bupivacaine isomers, intended for researchers, scientists, and drug development professionals.

Core Analytical Techniques for Enantioselective Separation

The primary methods for the enantioselective analysis of bupivacaine isomers include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). Each technique offers distinct advantages in terms of resolution, sensitivity, and applicability.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and well-established method for separating bupivacaine enantiomers.[4] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.

Data Presentation: HPLC Methods

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)Limit of Detection (LOD)Reference
Chiralcel OD (Cellulose tris-3,5-dimethyl phenylcarbamate)Hexane:Ethyl Alcohol (99:1, v/v)0.6UVNot Specified>1.5Not Specified[5]
Chirex 3020n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)1UV, CD, PolarimetricR: 5.93, S: 7.532.36UV: R: 0.9 µg, S: 0.3 µg; CD: R/S: 0.5 µg[6]
Chirex® 302095% n-hexane:ethanol (80:20, v/v)0.8MS/MSNot SpecifiedNot Specified0.25 ng/mL (total), 0.125 ng/mL (unbound)[7]
Kromasil® CHI-TBBNot Specified3.0UV (270 nm)Not SpecifiedNot SpecifiedNot Specified[5]
Chiral-AGPNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocol: HPLC

A representative experimental protocol for the enantioselective analysis of bupivacaine in plasma is as follows:

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a structural analog).

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., n-hexane) under alkaline conditions.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chirex 3020 (250 mm x 4.6 mm)

    • Mobile Phase: n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Identify and integrate the peaks corresponding to R-(+)- and S-(-)-bupivacaine and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration.

    • Determine the concentration of each enantiomer in the unknown samples from the calibration curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample and reagent consumption for the chiral separation of bupivacaine.[9] Chiral selectors are added to the background electrolyte to facilitate the separation of the enantiomers.

Data Presentation: Capillary Electrophoresis Methods

Chiral SelectorBackground ElectrolyteVoltage (kV)Temperature (°C)Analysis Time (min)Reference
Human Serum Albumin (HSA)50 mM Tris, 50 µM CTAB, pH 82530< 4[4][9]
Dual neutral cyclodextrinsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocol: Capillary Electrophoresis

A typical protocol for the enantioselective separation of bupivacaine using CE is as follows:

  • Capillary Conditioning:

    • Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the background electrolyte.

  • Sample Introduction:

    • Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Electrophoretic Conditions:

    • Capillary: Fused silica, e.g., 50 µm i.d., 375 µm o.d., 50 cm total length.

    • Background Electrolyte: 50 mM Tris buffer (pH 8) containing 50 µM cetyltrimethylammonium bromide (CTAB) and the chiral selector (e.g., Human Serum Albumin).

    • Voltage: 25 kV

    • Temperature: 30°C

    • Detection: UV at 214 nm

  • Data Analysis:

    • Measure the migration times of the enantiomer peaks.

    • Quantify the enantiomers based on their peak areas.

Gas Chromatography (GC)

Gas chromatography can also be employed for the enantioselective analysis of bupivacaine, typically requiring derivatization to enhance volatility and chromatographic performance on a chiral stationary phase.

Data Presentation: Gas Chromatography Method

Chiral Stationary PhaseTemperature ProgramCarrier GasDetectorReference
Astec® CHIRALDEX™ B-PH130°C, ramp at 2°C/min to 170°CHelium (12 psi)FID

Experimental Protocol: Gas Chromatography

A general protocol for the enantioselective GC analysis of bupivacaine is outlined below:

  • Sample Preparation and Derivatization:

    • Extract bupivacaine from the sample matrix (e.g., plasma) using a suitable extraction method.

    • Derivatize the extracted bupivacaine to increase its volatility.

    • Dissolve the derivatized sample in an appropriate solvent.

  • Chromatographic Conditions:

    • Column: Astec® CHIRALDEX™ B-PH (10 m x 0.25 mm I.D., 0.12 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 130°C, then ramp at 2°C/min to 170°C.

    • Carrier Gas: Helium at a constant pressure of 12 psi.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized bupivacaine enantiomers.

    • Quantify the enantiomers based on their respective peak areas.

Visualization of Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective analysis of bupivacaine in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) InternalStandard Addition of Internal Standard BiologicalMatrix->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into Analytical System (HPLC, CE, GC) Evaporation->Injection Separation Enantioselective Separation Injection->Separation Detection Detection (UV, MS, FID) Separation->Detection PeakIntegration Peak Identification and Integration Detection->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of Enantiomers Calibration->Quantification

A typical experimental workflow for bupivacaine enantioselective analysis.
Signaling Pathway: Differential Effects of Bupivacaine Enantiomers

The cardiotoxicity of bupivacaine is primarily attributed to its interaction with cardiac ion channels. The R-(+)-enantiomer exhibits a more potent and prolonged block of voltage-gated sodium (Na+) and potassium (K+) channels compared to the S-(-)-enantiomer. This differential channel blockade can lead to arrhythmias. Furthermore, bupivacaine enantiomers can affect intracellular calcium (Ca2+) homeostasis, contributing to their myotoxic effects.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NaChannel Voltage-Gated Na+ Channel Arrhythmia Arrhythmia NaChannel->Arrhythmia KChannel Voltage-Gated K+ Channel KChannel->Arrhythmia SR Sarcoplasmic Reticulum CaRelease Ca2+ Release IntraCa Increased Intracellular [Ca2+] CaRelease->IntraCa CaUptake Ca2+ Reuptake (SERCA) CaUptake->IntraCa Reduced Reuptake Myotoxicity Myotoxicity IntraCa->Myotoxicity R_Bup R-(+)-Bupivacaine R_Bup->NaChannel Strong Block R_Bup->KChannel Block R_Bup->CaUptake Inhibition S_Bup S-(-)-Bupivacaine S_Bup->NaChannel Weaker Block S_Bup->KChannel Weaker Block S_Bup->CaRelease Enhancement S_Bup->CaUptake Inhibition

Differential effects of bupivacaine enantiomers on ion channels and Ca2+ signaling.

The enantioselective analysis of bupivacaine is a critical aspect of its development and clinical use, driven by the significant differences in the toxicity profiles of its R-(+)- and S-(-)-isomers. This guide has detailed the primary analytical techniques—HPLC, CE, and GC—providing tabulated data and experimental protocols to aid researchers in method selection and implementation. The visualized experimental workflow and signaling pathway diagrams offer a clear understanding of the practical and mechanistic aspects of bupivacaine enantioselectivity. The continued development and application of these robust analytical methods are essential for ensuring the safety and efficacy of bupivacaine-based anesthetic therapies.

References

In Vitro Electrophysiological Profile of Levobupivacaine on Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting amide local anesthetic clinically favored for its improved safety profile, particularly its reduced cardiotoxicity and neurotoxicity compared to the racemic mixture.[1][2] This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound on neurons, focusing on its interactions with key ion channels that govern neuronal excitability. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby producing a reversible block of nerve conduction.[3][4] In vitro studies have demonstrated that this compound exhibits stereoselectivity in its interaction with ion channels, which is believed to contribute to its favorable safety profile.

This guide summarizes key quantitative data from in vitro studies, details the experimental protocols used to obtain this data, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data on the Electrophysiological Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various neuronal ion channels and action potential parameters as determined by in vitro electrophysiological studies.

Table 1: Inhibitory Effects of this compound on Neuronal Ion Channels

Ion Channel SubtypeNeuron/Cell TypeElectrophysiological ParameterThis compound ConcentrationEffectCitation
Voltage-Gated Sodium Channels (General)Rat Dorsal Root Ganglion (DRG) Neurons (Aδ fibers)Half-maximal inhibitory concentration (IC50)19.35 µMInhibition of action potential amplitude[5]
Voltage-Gated Sodium Channels (General)Rat Dorsal Root Ganglion (DRG) Neurons (C fibers)Half-maximal inhibitory concentration (IC50)19.5 µMInhibition of action potential amplitude[5]
Voltage-Gated Sodium Channels (General)Rat Dorsal Root Ganglion (DRG) Neurons (Aβ fibers)Half-maximal inhibitory concentration (IC50)79.4 µMInhibition of action potential amplitude[5]
TREK-1 (K2P) Potassium ChannelCOS-7 Cells (expressing TREK-1)Half-maximal inhibitory concentration (IC50)126.1 ± 24.5 µMReversible, concentration-dependent inhibition[6]
HERG (hERG) Potassium ChannelCHO Cells (expressing HERG)% Block at 20 µM67.5 ± 4.2%Block of HERG current[4]

Table 2: Effects of this compound on Neuronal Action Potential Properties

Neuron TypeParameterThis compound ConcentrationObserved EffectCitation
Rat Sciatic NerveCompound Action Potential (CAP) Amplitude0.05% (1.7 mmol/L)Time-dependent depression[7]
Frog Sciatic NerveCompound Action Potential (CAP) Amplitude0.23 mM (IC50)Concentration-dependent inhibition[8]
Rat Spinal Dorsal Horn NeuronsSpiking Response to Noxious Stimuli0.05%Significant inhibition[9]
Rat Spinal Dorsal Horn NeuronsSpiking Response to Innocuous Stimuli0.05%Less inhibition compared to bupivacaine[9]

Experimental Protocols

The following are detailed methodologies for key in vitro electrophysiological experiments used to characterize the effects of this compound on neurons. These protocols are synthesized from established practices in the field.

Whole-Cell Patch-Clamp Recording of Ion Channels in Cultured Neurons (e.g., Dorsal Root Ganglion - DRG Neurons)

This protocol is designed to measure the effect of this compound on specific ion currents, such as those from voltage-gated sodium or potassium channels.

a. Cell Preparation and Culture:

  • Isolate DRG neurons from neonatal or adult rats.

  • Enzymatically dissociate the ganglia using a solution containing collagenase and trypsin.

  • Mechanically triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on coated coverslips and culture in a suitable medium (e.g., DMEM/F12 with serum and growth factors) for 1-2 days before recording.

b. Electrophysiological Recording:

  • External Solution (Artificial Cerebrospinal Fluid - ACSF): Composed of (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2 and 5% CO2.

  • Internal (Pipette) Solution (for Potassium Currents): Composed of (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.

  • Internal (Pipette) Solution (for Sodium Currents): To isolate sodium currents, potassium ions in the internal solution are typically replaced with cesium (Cs+), and potassium channel blockers (e.g., TEA) are added to the external solution.

  • Recording Setup: Use a patch-clamp amplifier, a micromanipulator, and an inverted microscope. Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Procedure:

    • Transfer a coverslip with adherent neurons to the recording chamber mounted on the microscope stage and perfuse with ACSF.

    • Approach a neuron with the patch pipette under positive pressure.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode. For sodium currents, hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state, then apply depolarizing voltage steps (e.g., to 0 mV) to elicit currents. For potassium currents, a similar voltage-step protocol is used.

    • Record baseline currents and then perfuse the chamber with ACSF containing various concentrations of this compound.

    • Measure the peak current amplitude in the presence of the drug to determine the percentage of block and calculate IC50 values.

Current-Clamp Recording of Action Potentials in Neurons

This protocol is used to assess the effects of this compound on action potential firing characteristics.

a. Cell Preparation and Recording Setup:

  • Follow the same cell preparation and recording setup as described for voltage-clamp recordings. The internal solution should be potassium-based to allow for physiological recording of membrane potential changes.

b. Electrophysiological Recording:

  • Procedure:

    • Achieve the whole-cell configuration as described above.

    • Switch to current-clamp mode.

    • Measure the resting membrane potential of the neuron.

    • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

    • Record the action potential threshold, amplitude, duration, and the number of action potentials fired during the current step (firing frequency).

    • Perfuse the chamber with ACSF containing different concentrations of this compound.

    • Repeat the current injection protocol and record the changes in action potential parameters.

Mandatory Visualizations

Signaling Pathway of this compound's Primary Action

G Na_channel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx This compound This compound (extracellular) Levobupivacaine_intra This compound (intracellular) This compound->Levobupivacaine_intra Levobupivacaine_intra->Na_channel Binds to intracellular site Depolarization Membrane Depolarization Block->Depolarization Inhibits AP Action Potential Propagation Depolarization->AP Nerve_Block Nerve Conduction Block AP->Nerve_Block

Caption: Mechanism of this compound-induced nerve block.

Experimental Workflow for In Vitro Electrophysiological Analysis

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis arrow arrow Isolate_Neurons Isolate Neurons (e.g., DRG) Culture_Neurons Culture Neurons (1-2 days) Isolate_Neurons->Culture_Neurons Prepare_Solutions Prepare External & Internal Solutions Culture_Neurons->Prepare_Solutions Pull_Pipettes Pull & Fill Micropipettes Prepare_Solutions->Pull_Pipettes Patch_Neuron Achieve Whole-Cell Patch-Clamp Pull_Pipettes->Patch_Neuron Record_Baseline Record Baseline Activity Patch_Neuron->Record_Baseline Apply_Levo Apply this compound (various concentrations) Record_Baseline->Apply_Levo Record_Effect Record Drug Effect Apply_Levo->Record_Effect Analyze_Currents Analyze Ion Currents (Voltage-Clamp) Record_Effect->Analyze_Currents Analyze_APs Analyze Action Potentials (Current-Clamp) Record_Effect->Analyze_APs Determine_IC50 Determine IC50 Values Analyze_Currents->Determine_IC50 Compare_Params Compare AP Parameters Analyze_APs->Compare_Params

Caption: Workflow for patch-clamp analysis of this compound.

Conclusion

The in vitro electrophysiological data strongly support the primary mechanism of this compound as a potent blocker of voltage-gated sodium channels in neurons. Its stereoselective interaction with these and other ion channels, such as specific potassium channels, likely contributes to its clinical efficacy and improved safety profile. The provided quantitative data and detailed experimental protocols offer a foundational resource for further research into the nuanced effects of this compound on neuronal excitability and for the development of novel local anesthetics with enhanced therapeutic indices. Further studies are warranted to provide a more comprehensive quantitative picture of its effects on action potential parameters across a wider range of neuron types.

References

Molecular Interaction of Levobupivacaine with Sodium Channel Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobupivacaine, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic that functions by reversibly blocking nerve impulse conduction.[1] Its primary molecular target is the voltage-gated sodium channel (VGSC). The interaction is highly dependent on the conformational state of the channel, with this compound exhibiting significantly higher affinity for open and inactivated states compared to the resting state. This state-dependent binding, described by the modulated receptor hypothesis, is fundamental to its clinical efficacy and safety profile. This guide provides an in-depth analysis of the molecular interactions between this compound and various sodium channel subtypes, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the core principles of its action.

General Molecular Mechanism of Action

This compound exerts its anesthetic effect by inhibiting the influx of sodium ions through VGSCs in neuronal membranes.[2] This blockade prevents the membrane depolarization necessary for the generation and propagation of action potentials.[2][3] As a weak base, this compound exists in both a charged (cationic) and uncharged (neutral) form at physiological pH. The neutral form is lipid-soluble and can cross the neuronal membrane. Once in the cytoplasm, an equilibrium is re-established, and the cationic form binds to a specific receptor site within the inner pore of the sodium channel.[2][3]

The binding site for local anesthetics is located in the channel's inner vestibule and involves amino acid residues from the S6 transmembrane segments of multiple domains (I, III, and IV).[4][5] this compound's access to this site is believed to occur via two primary pathways:

  • Hydrophilic Pathway: The cationic form enters the pore through the intracellular activation gate when the channel is in the open conformation.[6]

  • Hydrophobic Pathway: The neutral form partitions into the cell membrane and accesses the binding site via lateral fenestrations (openings) in the channel protein, even when the activation gate is closed.[6][7]

A key feature of this compound's action is its stereoselectivity and state-dependent inhibition. As the S-enantiomer, it generally exhibits a lower affinity for the inactivated state of cardiac sodium channels (NaV1.5) compared to the R-enantiomer (dextrobupivacaine), which is a primary contributor to its reduced cardiotoxicity.[8][9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) L_ext This compound (Charged) L_int This compound (Charged) LH_ext This compound (Neutral) LH_int This compound (Neutral) LH_ext->LH_int Crosses Membrane (Hydrophobic) NaChannel Sodium Channel BindingSite Binding Site (Pore) L_int->BindingSite Binds to Open/ Inactivated Channel (Hydrophilic Pathway) LH_int->L_int Re-equilibration LH_int->BindingSite Access via Fenestrations (Hydrophobic Pathway) Block Channel Block & Inhibition of Na+ Influx BindingSite->Block

Caption: General mechanism of this compound action on sodium channels.

Quantitative Data on this compound-Sodium Channel Interactions

The potency of this compound is highly dependent on the membrane potential and the conformational state of the sodium channel. This is evident from studies measuring the half-maximal inhibitory concentration (IC50) under different conditions.

Table 1: State-Dependent Inhibition of Sodium Channels by this compound

Data obtained from voltage-clamped GH-3 neuroendocrine cells, which express multiple NaV subtypes.

Holding Potential (mV)Channel State FavoredTonic Inhibition IC50 (µM)Reference
-100Resting264[10]
-80Mixed Resting/Inactivated132.1[10]
-70More Inactivated37.6[10]
-60Mostly Inactivated21.6[10]
Table 2: this compound Interaction with Specific Sodium Channel Subtypes
Channel SubtypePreparationAssayParameterValue (µM)Reference
NaV1.5 (adult) HEK-293 cellsWhole-cell patch clampIC501.0 (± 0.6)[11]
NaV1.5 (neonatal) HEK-293 cellsWhole-cell patch clampIC503.0 (± 1.6)[11]
Cardiac Na+ Channels Isolated ventricular myocytesWhole-cell patch clampApparent Affinity (Inactivated State)4.8[10]
Cardiac Na+ Channels Isolated ventricular myocytesWhole-cell patch clampKD (Calculated)39[10]
Neuronal Na+ Channels Rat brain synaptosomes[³H]-Batrachotoxin DisplacementIC502.9[10]

Note: Comprehensive IC50 data for this compound across all individual neuronal NaV subtypes (1.1-1.4, 1.6-1.9) is limited in publicly available literature. The data presented reflects key findings for cardiac and general neuronal channels.

Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Resting_Bound Resting-Bound (Low Affinity) Resting->Resting_Bound + Levo (Kd ≈ 264 µM) Inactivated Inactivated State (Closed) Open->Inactivated Sustained Depolarization Open_Bound Open-Bound (High Affinity) Open->Open_Bound + Levo (High Affinity) Inactivated->Resting Repolarization (Recovery) Inactivated_Bound Inactivated-Bound (High Affinity) Inactivated->Inactivated_Bound + Levo (Kd ≈ 4.8 µM) Resting_Bound->Resting Open_Bound->Open Inactivated_Bound->Inactivated

Caption: State-dependent binding model for this compound.

Detailed Experimental Protocols

The quantitative understanding of this compound's interaction with sodium channels is primarily derived from electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel pharmacology. It allows for the precise control of membrane voltage and the direct measurement of ion currents through channels in a single cell.

Objective: To determine the IC50, state-dependence, and effects on gating kinetics of this compound on a specific sodium channel subtype expressed in a host cell line (e.g., HEK-293).

Methodology:

  • Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. The cells are transiently transfected with cDNAs encoding the alpha and beta subunits of the desired human sodium channel subtype (e.g., SCN5A for NaV1.5).[11]

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): e.g., 150 CsF, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.[12]

    • Extracellular Solution (in mM): e.g., 135 Tetramethylammonium-Cl, 5 NaCl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4. The low sodium concentration helps to isolate the sodium current.[12]

  • Recording:

    • A transfected cell is identified (often via a co-transfected fluorescent marker).

    • The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance "giga-seal."

    • Further suction ruptures the membrane patch, achieving the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

    • The cell is voltage-clamped at a specific holding potential (e.g., -120 mV to ensure most channels are in the resting state).[11]

  • Voltage Protocols and Data Acquisition:

    • Tonic Block: Cells are held at a specific potential (e.g., -80 mV) and depolarizing pulses are applied to elicit sodium currents before and after perfusion with various concentrations of this compound.[11]

    • State-Dependence: The holding potential is varied (e.g., from -120 mV to -60 mV) to alter the proportion of channels in resting versus inactivated states before applying a test pulse.

    • Recovery from Inactivation: A two-pulse protocol is used. A long depolarizing pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential, and then a test pulse to measure the fraction of recovered channels.[11]

  • Data Analysis:

    • Peak current amplitudes are measured in the presence of different drug concentrations.

    • A concentration-response curve is generated by plotting the percentage of current inhibition against the log of the this compound concentration.

    • The curve is fitted with the Hill equation to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture & Transfection with NaV Subtype cDNA D Achieve Whole-Cell Configuration on a Transfected Cell A->D B Prepare Intra- & Extra-cellular Solutions B->D C Pull Glass Micropipettes C->D E Apply Voltage-Clamp Protocols (e.g., for Tonic Block, Inactivation) D->E F Record Baseline Sodium Currents E->F G Perfuse Cell with This compound Solution F->G H Record Currents at Multiple Drug Concentrations G->H I Measure Peak Current Inhibition H->I J Plot Concentration- Response Curve I->J K Fit with Hill Equation J->K L Determine IC50 & Analyze Gating Changes K->L

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay

This biochemical technique measures the affinity of a drug for a receptor by assessing its ability to displace a known radioactive ligand.

Objective: To determine the affinity of this compound for the neurotoxin binding site on sodium channels in a tissue preparation.

Methodology:

  • Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate synaptosomes, which are sealed nerve terminals rich in sodium channels.[13]

  • Incubation: The synaptosome preparation is incubated with a fixed concentration of a radioactive ligand that binds to the sodium channel, such as [³H]-batrachotoxin ([³H]-BTX).

  • Competition: The incubation is performed in the presence of increasing concentrations of unlabeled this compound. This compound competes with [³H]-BTX for binding to the channel.

  • Separation and Counting: The mixture is rapidly filtered to separate the synaptosomes (with bound ligand) from the unbound ligand in the solution. The radioactivity retained on the filter is measured using liquid scintillation counting.

  • Analysis: The amount of bound [³H]-BTX decreases as the concentration of this compound increases. The concentration of this compound that displaces 50% of the specific [³H]-BTX binding is the IC50 value.[10]

Conclusion

The molecular interaction of this compound with voltage-gated sodium channels is a sophisticated, state-dependent process. Electrophysiological studies have been pivotal in quantifying its higher affinity for the open and inactivated channel states, providing a molecular basis for its clinical use. The IC50 for NaV1.5, the cardiac subtype, is in the low micromolar range, and the stereoselective properties of this compound contribute to a more favorable cardiac safety profile compared to its racemic parent, bupivacaine.[9][11] While detailed interaction data for all neuronal subtypes remains an area for further investigation, the existing evidence clearly defines this compound as a potent, state-dependent sodium channel blocker. This technical guide provides the foundational data and methodologies essential for professionals engaged in anesthetic research and development.

References

A Deep Dive into the Anesthetic Properties of Levobupivacaine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, has emerged as a long-acting amide local anesthetic with a favorable safety profile compared to its racemic parent compound. This technical guide provides an in-depth exploration of the basic science research underpinning this compound's anesthetic properties. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action, key experimental data, and the methodologies used to derive them.

Mechanism of Action: A Stereoselective Blockade of Voltage-Gated Sodium Channels

This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] By binding to the intracellular portion of these channels, this compound inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[2][3] This blockade prevents the transmission of nerve impulses, resulting in a localized anesthetic effect.[4]

The anesthetic action of this compound is stereoselective. The S(-)-enantiomer exhibits a different interaction profile with ion channels compared to the R(+)-enantiomer of bupivacaine. This stereoselectivity is believed to contribute to this compound's reduced cardiotoxicity and neurotoxicity.[3][5]

The interaction of this compound with sodium channels is state-dependent, showing a higher affinity for the inactivated state of the channel.[6] This means the drug is more effective at blocking channels that are actively being used, a characteristic that contributes to its clinical efficacy.

Beyond its primary action on sodium channels, this compound has also been shown to interact with other ion channels, including potassium and calcium channels, although with lower potency.[1][7] These interactions may contribute to both its anesthetic and potential side-effect profile.

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx Na_channel->Block Causes K_channel Potassium Channel Ca_channel Calcium Channel Levobupivacaine_ext This compound Levobupivacaine_int This compound Levobupivacaine_ext->Levobupivacaine_int Membrane Permeation Levobupivacaine_int->Na_channel Binds to Inactivated State Levobupivacaine_int->K_channel Weak Interaction Levobupivacaine_int->Ca_channel Weak Interaction No_AP Inhibition of Action Potential Block->No_AP Leads to Anesthesia Anesthesia No_AP->Anesthesia Results in

Fig. 1: Mechanism of Action of this compound.

Quantitative Data on Anesthetic Properties

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative perspective on its potency and effects.

Table 1: In Vitro Potency of this compound on Ion Channels

Ion ChannelPreparationParameterValueReference
Sodium Channels
Voltage-Gated Na+Rat brain synaptosomesIC50 (Displacement of 3H-BTX)2.9 µM[1]
Nav1.5 (inactivated state)Isolated guinea pig ventricular myocytesApparent Affinity (KD)4.8 µM[8]
Nav1.5 (tonic block)GH3 cells (holding potential -80 mV)IC50132.1 µM[1]
Nav1.5 (tonic block)GH3 cells (holding potential -70 mV)IC5037.6 µM[1]
Nav1.5 (tonic block)GH3 cells (holding potential -60 mV)IC5021.6 µM[1]
Potassium Channels
hKv1.5Isolated ventricular myocytesKD27.3 µM[1]
TREK-1COS-7 cellsIC50126.1 ± 24.5 µM[7]
HERGCHO cellsIC50Not explicitly stated, but noted as most potent of the three tested[9]

Table 2: Comparative In Vivo Efficacy and Potency

SpeciesModelDrugParameterValueReference
RatSciatic Nerve Block (Motor)This compound 0.125%Max %MPE99[1]
RatSciatic Nerve Block (Nociceptive)This compound 0.125%Max %MPE68[1]
RatSciatic Nerve Block (Motor)This compound 0.125%Duration60 min[1]
RatSciatic Nerve Block (Nociceptive)This compound 0.125%Duration30 min[1]
Human (Infants)Spinal AnesthesiaThis compoundED500.55 mg/kg[10]
Human (Infants)Spinal AnesthesiaBupivacaineED500.30 mg/kg[10]
Human (Adults)Three-in-one BlockThis compound 0.5%Onset24 min[11][12]
Human (Adults)Three-in-one BlockBupivacaine 0.5%Onset27 min[11][12]
Human (Adults)Three-in-one BlockThis compound 0.5%Duration1001 min[11][12]
Human (Adults)Three-in-one BlockBupivacaine 0.5%Duration1053 min[11][12]

Table 3: Comparative Toxicity

SpeciesModelDrugParameterValueReference
Animal Studies (various)Systemic ToxicityThis compound vs. BupivacaineLethal Dose Ratio1.3 to 1.6-fold higher for this compound[8]
Human VolunteersIV InfusionThis compoundDose for CNS Symptoms56-68 mg[5]
Human VolunteersIV InfusionBupivacaineDose for CNS Symptoms48-65 mg[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used to characterize the anesthetic properties of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[13]

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels (e.g., Nav1.5) expressed in a suitable cell line (e.g., HEK293 or CHO cells) or isolated cardiomyocytes.

Experimental Workflow:

A Cell Preparation (e.g., HEK293 expressing Nav1.5 or isolated cardiomyocytes) B Whole-Cell Configuration Establish Gigaohm seal and rupture membrane A->B C Voltage-Clamp Protocol Apply specific voltage steps to elicit sodium currents B->C D Baseline Recording Record sodium currents in the absence of drug C->D E Drug Application Perfuse cells with varying concentrations of this compound D->E F Recording of Drug Effect Measure inhibition of sodium currents E->F G Data Analysis Determine IC50 and characterize state-dependent block F->G

Fig. 2: Patch-Clamp Experimental Workflow.

Detailed Methodology:

  • Cell Preparation:

    • For cell lines, culture HEK293 or CHO cells stably or transiently expressing the sodium channel subtype of interest (e.g., SCN5A for Nav1.5).

    • For primary cells, isolate ventricular myocytes from animal hearts (e.g., guinea pig, rat) using enzymatic digestion with collagenase and protease.[4][14]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).[15]

    • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES (pH adjusted to 7.2 with KOH).[13] Alternatively, a CsF-based solution can be used to block potassium currents: 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).[15]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane at a potential where most sodium channels are in the resting state (e.g., -120 mV).[16]

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves a depolarizing step to -10 mV to measure the peak current.[16]

    • To study state-dependent block, vary the holding potential (e.g., -120 mV, -90 mV, -80 mV) or use a prepulse to inactivate a proportion of the channels before the test pulse.[6]

    • Perfuse the recording chamber with increasing concentrations of this compound and record the resulting inhibition of the sodium current.

  • Data Analysis:

    • Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

In Vivo Assessment of Anesthetic Efficacy: Rodent Sciatic Nerve Block

Animal models are essential for evaluating the in vivo efficacy and duration of action of local anesthetics. The rat sciatic nerve block model is commonly used.

Objective: To determine the onset, duration, and degree of sensory and motor blockade produced by this compound.

Experimental Workflow:

A Animal Acclimatization (e.g., Sprague-Dawley rats) B Baseline Sensory and Motor Testing (e.g., von Frey, hot plate, motor function score) A->B C Sciatic Nerve Block Injection Inject this compound near the sciatic nerve B->C D Post-Injection Assessments Periodically test sensory and motor function C->D E Data Collection Record time to onset, peak effect, and duration of block D->E F Data Analysis Compare different concentrations or formulations E->F

Fig. 3: In Vivo Nerve Block Experimental Workflow.

Detailed Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats.[17]

    • Acclimatize the animals to the testing environment and procedures to minimize stress-induced variability.[18]

  • Sensory and Motor Function Assessment:

    • Sensory Blockade (Nociception):

      • Von Frey Test: Measure the mechanical withdrawal threshold of the hind paw using calibrated von Frey filaments or an electronic von Frey apparatus.[18][19] Apply filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.

      • Hot Plate Test: Place the rat on a temperature-controlled surface (e.g., 52-55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping).

    • Motor Blockade:

      • Observe the rat's gait and ability to grip with the toes of the affected limb.[17] A scoring system can be used to quantify the degree of motor impairment.

  • Nerve Block Procedure:

    • Anesthetize the rat lightly with an inhalational anesthetic (e.g., isoflurane).

    • Inject a defined volume (e.g., 0.2 ml) of this compound solution at a specific concentration (e.g., 0.125%, 0.25%, 0.5%) in the vicinity of the sciatic nerve.[1][17]

  • Post-Injection Monitoring:

    • At regular intervals (e.g., every 10-15 minutes), assess sensory and motor function using the methods described above until the animal returns to baseline.

    • The onset of block is the time to the first sign of sensory or motor deficit.

    • The duration of the block is the time from onset until the return to baseline function.

Assessment of Cardiotoxicity

Objective: To compare the cardiotoxic potential of this compound with other local anesthetics in an in vivo model.

Methodology:

  • Animal Model: Anesthetized and ventilated animals such as sheep or dogs are often used.[20]

  • Instrumentation: Catheters are placed for intravenous drug administration and continuous monitoring of electrocardiogram (ECG) and blood pressure.

  • Procedure: The local anesthetic is infused intravenously at a constant rate until the onset of a predefined toxic endpoint, such as severe arrhythmias, profound hypotension, or circulatory collapse.

  • Data Collection: The total dose of the drug required to produce the toxic endpoint is recorded. ECG parameters (e.g., QRS duration, PR interval, QT interval) are continuously monitored.

  • Analysis: The doses of different local anesthetics required to produce cardiotoxicity are compared to determine their relative toxic potential.

Conclusion

This compound's anesthetic properties are well-characterized, with a clear mechanism of action centered on the stereoselective and state-dependent blockade of voltage-gated sodium channels. This results in a potent, long-acting local anesthetic with a demonstrably lower risk of cardiotoxicity and central nervous system toxicity compared to its racemic predecessor, bupivacaine. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of new, safer local anesthetics. The quantitative data presented offer a valuable resource for comparative analysis and future research endeavors in the field of anesthesiology and pain management.

References

An In-depth Technical Guide to Early Preclinical Studies on Levobupivacaine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobupivacaine, the S(-)-enantiomer of bupivacaine, was developed to provide a long-acting local anesthetic with a similar efficacy to its racemic parent but with a reduced toxicity profile. Extensive preclinical research has been pivotal in characterizing the safety of this compound, focusing primarily on its cardiotoxic and neurotoxic potential in comparison to bupivacaine. This technical guide provides a comprehensive overview of these early preclinical investigations, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying toxicological pathways. The evidence consistently demonstrates that this compound possesses a wider safety margin than bupivacaine, a critical consideration in clinical practice.

Comparative Cardiotoxicity: In Vitro and In Vivo Evidence

Preclinical studies have consistently shown that this compound is less cardiotoxic than bupivacaine.[1][2][3][4][5] This difference is attributed to its stereoselective interaction with cardiac ion channels.

In Vitro Studies on Cardiac Ion Channels

In vitro experiments using isolated cardiac myocytes and cloned human cardiac ion channels have revealed that this compound has a lower affinity for and produces a less potent blockade of both sodium (Na+) and potassium (K+) channels compared to dexbupivacaine (the R(+)-enantiomer) and racemic bupivacaine.[2][6] Specifically, this compound demonstrates a faster dissociation rate from inactivated cardiac sodium channels, which is thought to contribute to its reduced arrhythmogenic potential.[7]

In Vivo Animal Studies

A multitude of in vivo studies in various animal models, including sheep, dogs, and swine, have corroborated the reduced cardiotoxicity of this compound. These studies consistently report that higher doses of this compound are required to induce severe cardiac events, such as ventricular arrhythmias and cardiovascular collapse, compared to bupivacaine.[1][3][4][7]

Table 1: Comparative Cardiotoxicity of this compound and Bupivacaine in Preclinical Models

ParameterAnimal ModelThis compoundBupivacaineKey Findings & Reference
Lethal Dose Anesthetized Swine0.028 mmol (median)0.015 mmol (median)The lethal dose of this compound was significantly higher than that of bupivacaine.[8]
Fatal Dose (Intravenous) Conscious Sheep277 (51) mg (mean, SD)156 (31) mg (mean, SD)This compound had a significantly larger fatal dose.[7]
Lethal Dose Ratio (this compound:Bupivacaine) Various Animal Models1.3 - 1.61The lethal dose of this compound was 1.3 to 1.6 times higher than bupivacaine.[2]
Cardiotoxicity Potency Ratio (for doubling of QRS duration) Anesthetized Swine1.42.1Bupivacaine was more potent in prolonging the QRS interval.[8]
Fatal Dose (Intracoronary) Conscious Sheep22.9 ± 3.5 µmol (mean ± SEM)21.8 ± 6.4 µmol (mean ± SEM)No significant difference in fatal dose with direct coronary infusion, suggesting CNS involvement in systemic toxicity differences.[6]
Negative Inotropic Effect Human Volunteers (IV)Less pronouncedMore pronouncedThis compound produced a smaller reduction in stroke index, acceleration index, and ejection fraction.[9]
QTc Interval Prolongation (>75mg IV) Human Volunteers3 msec (mean max increase)24 msec (mean max increase)This compound caused significantly less QTc prolongation.[2]

Comparative Neurotoxicity: Evidence from Preclinical Models

This compound has also demonstrated a more favorable central nervous system (CNS) toxicity profile compared to bupivacaine.[2][3]

In Vivo Seizure Studies

The convulsive dose of this compound administered intravenously is consistently higher than that of bupivacaine in animal models.[2][7] This indicates a lower propensity to induce CNS excitation and seizures, which are often the initial signs of local anesthetic systemic toxicity.

Table 2: Comparative Neurotoxicity of this compound and Bupivacaine in Preclinical Models

ParameterAnimal ModelThis compoundBupivacaineKey Findings & Reference
Convulsive Dose (Intravenous) Conscious Sheep103 (18) mg (mean, SD)85 (11) mg (mean, SD)The convulsive dose of this compound was significantly higher.[7]
NMDA-Induced Seizures (5 mg/kg) MiceIncreased latency to partial seizures, prevented generalized seizuresDecreased latency to partial seizuresAt lower doses, this compound showed a neuroprotective effect, while bupivacaine was proconvulsant.[10]
Intrathecal Neurotoxicity RatMilder injury at 0.75%(Not directly compared)Neurotoxicity was concentration-dependent, with mild injury at 0.5% and no abnormalities at 0.125% and 0.25%.[11]
In Vitro Neurotoxicity Studies

In vitro studies using neuronal cell cultures have further elucidated the neurotoxic mechanisms. Both this compound and bupivacaine can induce neuronal cell death, but this compound appears to be less potent in this regard.[10] The mechanism of neurotoxicity is complex and can involve the induction of apoptosis.[12][13]

Myotoxicity and Chondrotoxicity

While generally considered safer, this compound is not devoid of local tissue toxicity.

Myotoxicity

Local anesthetic-induced myotoxicity is a recognized phenomenon. Electron microscopy studies in rats have shown that intramuscular injection of this compound, bupivacaine, and ropivacaine all cause skeletal muscle damage. However, the extent of damage was quantitatively least with this compound.[14]

Chondrotoxicity

In vitro studies have indicated that this compound can be chondrotoxic, with some studies suggesting similar or even increased chondrocyte mortality compared to racemic bupivacaine after prolonged exposure.[15][16] The clinical relevance of these findings, particularly with single-shot administrations, is still under investigation.

Experimental Protocols in Preclinical Toxicity Assessment

The following sections outline the typical methodologies employed in the preclinical evaluation of this compound toxicity.

In Vivo Cardiotoxicity and Neurotoxicity Assessment in Animal Models
  • Animal Models: Commonly used species include sheep, dogs, and swine due to their cardiovascular physiology being relatively comparable to humans.

  • Drug Administration: Local anesthetics are typically administered via intravenous infusion at a controlled rate to mimic accidental intravascular injection. For direct cardiac effect studies, intracoronary infusions may be used.[6]

  • Cardiovascular Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to assess for arrhythmias, QRS duration prolongation, and QT interval changes. Invasive arterial blood pressure monitoring provides data on hemodynamic stability. Catheters may be placed to measure cardiac output and other hemodynamic parameters.

  • CNS Monitoring: Electroencephalogram (EEG) monitoring can be used to detect seizure activity. Direct observation for clinical signs of CNS toxicity (e.g., muscle twitching, convulsions) is also a key endpoint.

  • Dose Escalation: A common protocol involves a stepwise increase in the infusion rate or total dose until the onset of a predefined toxic endpoint (e.g., seizure, hypotension, arrhythmia, or death).

In Vitro Neurotoxicity and Cardiotoxicity Assays
  • Cell Lines: Neuroblastoma cell lines (e.g., SHEP) or primary cortical neurons are used to assess neurotoxicity.[10][12] Cardiomyocyte cultures are used for cardiotoxicity studies.

  • Toxicity Assays: Cell viability is quantified using assays such as MTT or LDH release. Apoptosis can be measured by flow cytometry using Annexin V/Propidium Iodide staining, or by assessing caspase activation.[12][13]

  • Electrophysiology: Patch-clamp techniques are employed on isolated cells or oocytes expressing specific ion channels to measure the effect of the local anesthetic on channel function (e.g., current block, kinetics).

Signaling Pathways in this compound Toxicity

The toxicity of local anesthetics, including this compound, is mediated by their interaction with various cellular signaling pathways.

Ion Channel Blockade and Cardiotoxicity

The primary mechanism of cardiotoxicity is the blockade of voltage-gated sodium channels in the heart. This slows the upstroke of the cardiac action potential, leading to QRS prolongation and an increased risk of re-entrant arrhythmias. Blockade of potassium channels can also contribute by prolonging the action potential duration and the QT interval.

G cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-Gated Na+ Channel AP_Upstroke Reduced Action Potential Upstroke Na_channel->AP_Upstroke K_channel Voltage-Gated K+ Channel AP_Duration Prolonged Action Potential Duration K_channel->AP_Duration This compound This compound This compound->Na_channel Less potent block, faster dissociation This compound->K_channel Less potent block Bupivacaine Bupivacaine Bupivacaine->Na_channel More potent block, slower dissociation Bupivacaine->K_channel More potent block QRS_Prolongation QRS Prolongation AP_Upstroke->QRS_Prolongation Arrhythmia Arrhythmia Risk QRS_Prolongation->Arrhythmia QT_Prolongation QTc Prolongation AP_Duration->QT_Prolongation QT_Prolongation->Arrhythmia

Caption: Mechanism of Local Anesthetic Cardiotoxicity via Ion Channel Blockade.

Apoptotic Pathways in Neurotoxicity and Myotoxicity

At high concentrations, this compound can induce apoptosis in neuronal and muscle cells. This process involves the activation of caspase cascades and can be influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Some studies suggest the involvement of signaling pathways such as PI3K/Akt/mTOR.[17]

G cluster_cell Neuronal or Muscle Cell This compound High Concentration This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Suppression Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Decrease Bax Bax (Pro-apoptotic) This compound->Bax Increase PI3K_Akt->Bcl2 Inhibition of suppression Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibition Bax->Caspase_Activation Promotion Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified Apoptotic Pathway in this compound-Induced Cytotoxicity.

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a typical workflow for the preclinical assessment of a new local anesthetic like this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (e.g., Sheep, Swine) start Drug Candidate (e.g., this compound) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo ion_channel Ion Channel Patch Clamp in_vitro->ion_channel cell_culture Neuronal/Cardiomyocyte Viability Assays in_vitro->cell_culture cv_tox Cardiovascular Toxicity (IV Infusion) in_vivo->cv_tox cns_tox CNS Toxicity (Seizure Threshold) in_vivo->cns_tox data_analysis Data Analysis and Potency Comparison report Toxicity Profile Report data_analysis->report ion_channel->data_analysis cell_culture->data_analysis cv_tox->data_analysis cns_tox->data_analysis

Caption: General Workflow for Preclinical Toxicity Assessment of Local Anesthetics.

Conclusion

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Levobupivacaine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Levobupivacaine in Human Plasma

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of this compound. This guide covers various sample preparation techniques and chromatographic conditions, offering a comparative overview of established methods.

Introduction

This compound is a long-acting local anesthetic of the amino-amide type. The monitoring of its plasma concentration is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential systemic toxicity.[1] This document outlines validated HPLC methods coupled with different sample preparation and detection techniques for the accurate and precise quantification of this compound in plasma.

Methodologies Overview

The quantification of this compound in plasma typically involves three key stages: sample preparation, chromatographic separation, and detection. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The most common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): A classic technique that offers clean extracts by partitioning the analyte between the aqueous plasma and an immiscible organic solvent.[2][3][4]

  • Solid-Phase Extraction (SPE): Provides high selectivity and cleaner extracts compared to LLE, often with better reproducibility.[5][6]

  • Protein Precipitation (PP): A rapid and simple method suitable for high-throughput analysis, particularly when coupled with highly selective detectors like mass spectrometers.[7][8]

Chromatographic separation is predominantly achieved using reversed-phase columns, such as C18 or C8. Detection is commonly performed using Ultraviolet (UV) spectrophotometry or tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[2][9][10]

Quantitative Data Summary

The following tables summarize the validation parameters of various HPLC methods for this compound (or its racemate, bupivacaine) quantification in plasma, providing a basis for method selection and comparison.

Table 1: HPLC-UV Methods for this compound/Bupivacaine Quantification in Plasma

ParameterMethod 1 (LLE)[2]Method 2 (LLE)[4]Method 3 (SPE)[6]Method 4 (LLE)[11]
Linearity Range 0.0125 - 2 mg/L50 - 3200 ng/mLUp to 2000 ng/mLN/A
Limit of Detection (LOD) N/A25 ng/mLN/AN/A
Limit of Quantification (LOQ) 0.0125 mg/L50 ng/mL5 ng/mL8 ng/mL (Bupivacaine)
Intra-assay Precision (%RSD) < 6%4.6%< 10%≤ 6.9%
Inter-assay Precision (%RSD) < 6%4.0%< 10%≤ 6.9%
Accuracy/Recovery > 85%99.9% (IS)98%90-96%

Table 2: LC-MS/MS Methods for this compound/Bupivacaine Quantification in Plasma

ParameterMethod 1 (PP)[7]Method 2 (LLE)[12]
Linearity Range 0.5 - 500 ng/mL0.25 - 500 ng/mL (enantiomers)
Limit of Detection (LOD) N/AN/A
Limit of Quantification (LOQ) 0.5 ng/mL0.25 ng/mL (total), 0.125 ng/mL (unbound)
Intra-assay Precision (%RSD) N/AN/A
Inter-assay Precision (%RSD) N/AN/A
Accuracy/Recovery N/AN/A

Experimental Protocols

This section provides detailed protocols for three representative methods, illustrating different sample preparation and detection techniques.

Protocol 1: HPLC-UV with Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the determination of this compound in plasma.[2]

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS), e.g., Bupivacaine or other suitable compound

  • HPLC-grade acetonitrile, hexane, and methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Human plasma (drug-free)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of this compound and the IS in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Spike drug-free plasma with working standard solutions to prepare calibration standards (e.g., 0.0125, 0.05, 0.1, 0.5, 1, and 2 mg/L) and QC samples (low, medium, high concentrations).

3. Plasma Sample Preparation (LLE):

  • To 1 mL of plasma sample, calibration standard, or QC, add the internal standard.

  • Add 100 µL of 2 N sodium hydroxide to alkalinize the sample.[4]

  • Add 5 mL of hexane and vortex for 1 minute.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

4. HPLC-UV Conditions:

  • Column: C18, 5 µm particle size[2]

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate : Acetonitrile (85:15, v/v), pH adjusted to 4.0 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 210 nm or 254 nm[4][13]

  • Column Temperature: Ambient

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.

  • Determine the concentration of this compound in the plasma samples from the calibration curve using linear regression.

G cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize add_hexane Add Hexane (5 mL) alkalinize->add_hexane vortex Vortex (1 min) add_hexane->vortex centrifuge Centrifuge (3500 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound Quantification by HPLC-UV with LLE.

Protocol 2: HPLC with Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for SPE followed by HPLC analysis.

1. Materials and Reagents:

  • This compound standard and IS

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • HPLC-grade methanol, acetonitrile, and water

  • Buffers for conditioning, washing, and elution (e.g., phosphate buffer, citrate buffer)

  • Human plasma (drug-free)

2. Preparation of Standards and QCs:

  • As described in Protocol 1.

3. Plasma Sample Preparation (SPE):

  • Conditioning: Condition the SPE cartridge with methanol followed by water or an appropriate buffer.

  • Loading: Dilute the plasma sample (e.g., 1 mL) with buffer (e.g., citrate buffer pH 5) and load it onto the conditioned cartridge.[5]

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 20% methanol in water) to remove interferences.[5] A subsequent wash with a stronger organic solvent like acetonitrile may also be performed.[5]

  • Elution: Elute the analyte and IS with a suitable organic solvent (e.g., 2% triethylamine in acetonitrile).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject into the HPLC system.

4. HPLC-UV Conditions:

  • Similar to Protocol 1, with potential adjustments to the mobile phase composition based on the elution solvent from the SPE step.

5. Data Analysis:

  • As described in Protocol 1.

G cluster_prep Sample Preparation (SPE) cluster_analysis HPLC Analysis condition Condition SPE Cartridge load Load Diluted Plasma condition->load wash1 Wash (e.g., 20% MeOH) load->wash1 wash2 Wash (e.g., ACN) wash1->wash2 elute Elute Analyte wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into HPLC reconstitute->inject analysis Chromatographic Separation & Detection inject->analysis

Caption: Workflow for this compound Quantification by HPLC with SPE.

Protocol 3: LC-MS/MS with Protein Precipitation (PP)

This protocol is a high-throughput method suitable for clinical studies requiring high sensitivity.[7]

1. Materials and Reagents:

  • This compound standard and a stable isotope-labeled IS (e.g., this compound-d7)

  • LC-MS grade acetonitrile and water

  • Formic acid or ammonium acetate

  • Human plasma (drug-free)

2. Preparation of Standards and QCs:

  • As described in Protocol 1, using LC-MS grade solvents.

3. Plasma Sample Preparation (PP):

  • To a small volume of plasma (e.g., 25-200 µL), add the IS.

  • Add 3-5 volumes of cold acetonitrile (containing 0.1% formic acid, if desired) to precipitate the plasma proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or a 96-well plate.

  • The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase.

4. LC-MS/MS Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 1.8-5 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient Elution: A gradient program is typically used to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 - 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its IS.

5. Data Analysis:

  • As described in Protocol 1, using the peak area ratios from the selected MRM transitions.

G cluster_prep Sample Preparation (PP) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add IS plasma->add_is add_acn Add Cold Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject analysis Separation & MRM Detection inject->analysis

Caption: Workflow for this compound Quantification by LC-MS/MS with PP.

Conclusion

The choice of an appropriate analytical method for the quantification of this compound in plasma is critical for reliable pharmacokinetic and clinical studies. This document provides a comparative overview of several validated HPLC-based methods, detailing their experimental protocols and performance characteristics. Researchers should select the most suitable method based on their specific requirements for sensitivity, sample throughput, and available instrumentation. The provided protocols and data serve as a valuable resource for the development and validation of bioanalytical methods for this compound.

References

Application Notes and Protocols for Developing a Sustained-Release Formulation of Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine is a long-acting local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] However, its duration of action is often insufficient to provide prolonged analgesia, necessitating repeated administrations or continuous infusion techniques, which can increase the risk of systemic toxicity and catheter-related complications.[3][4] The development of sustained-release formulations of this compound offers a promising solution to extend the duration of analgesia, improve patient compliance, and reduce the potential for adverse effects.[3][4][5]

These application notes provide a comprehensive overview of two common strategies for developing sustained-release this compound formulations: biodegradable microparticles and injectable hydrogels. Detailed experimental protocols and data presentation guidelines are included to assist researchers in this field.

Formulation Strategies

Poly(D,L-lactide-co-glycolide) (PLGA) Microparticles

PLGA is a biodegradable and biocompatible polymer approved by the US Food and Drug Administration for use in drug delivery systems.[1] It is widely used to encapsulate drugs, providing a controlled release as the polymer matrix degrades.[1]

Table 1: Example Parameters for Electrospraying PLGA Microparticles for this compound Delivery

ParameterOptimal ValueReference
Voltage9 kV[1][6][7]
Flow Rate1 mL/h[1][6][7]
Travel Distance10 cm[1][6][7]
Temperature-Sensitive Injectable Hydrogels

Injectable hydrogels are liquid formulations at room temperature that transition into a semi-solid gel at physiological temperatures.[3][4] This in situ gel formation creates a depot that provides sustained release of the encapsulated drug. A common example is a biodegradable poly(D,L-lactide)-poly(ethylene glycol)-poly(D,L-lactide) (PLEL) based hydrogel.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microparticles by Electrospraying

This protocol describes the preparation of this compound-loaded PLGA microparticles using the electrospraying technique.[1][6][7]

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • This compound hydrochloride

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Syringe pump

  • High voltage power supply

  • Collection plate

Procedure:

  • Dissolve PLGA (e.g., 420 mg) and this compound hydrochloride (e.g., 20 mg) in DCM (e.g., 6 mL).[1]

  • Stir the solution using a magnetic stirrer at room temperature for 1 hour to ensure a homogenous mixture.[1]

  • Load the solution into a syringe and mount it on a syringe pump.

  • Connect the needle of the syringe to a high voltage power supply.

  • Place a collection plate at a set distance from the needle tip.

  • Apply a high voltage (e.g., 9 kV) and initiate the solution flow at a specific rate (e.g., 1 mL/h).[1][6][7]

  • Collect the formed microparticles on the collection plate.

  • Dry the microparticles to remove any residual solvent.

G cluster_prep Preparation of Solution cluster_electro Electrospraying cluster_post Post-Processing dissolve Dissolve PLGA and This compound in DCM stir Stir for 1 hour dissolve->stir load Load solution into syringe stir->load setup Set up electrospraying apparatus (Voltage, Flow Rate, Distance) load->setup spray Initiate electrospraying setup->spray collect Collect microparticles spray->collect dry Dry microparticles collect->dry

Figure 1: Experimental workflow for preparing this compound-loaded PLGA microparticles.

Protocol 2: Characterization of Microparticles

1. Morphology and Size Distribution:

  • Method: Scanning Electron Microscopy (SEM).[1][7]

  • Procedure: Sputter-coat the microparticles with gold and examine under an SEM to determine their morphology and size distribution.[1]

2. Drug Incorporation:

  • Method: Fourier-Transform Infrared Spectrometry (FTIR).[1][6][7]

  • Procedure: Obtain FTIR spectra of pure PLGA, pure this compound, and the drug-loaded microparticles to confirm the successful incorporation of the drug.

3. Drug Loading and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Accurately weigh a sample of the microparticles.

    • Dissolve the microparticles in a suitable solvent to release the encapsulated drug.

    • Determine the concentration of this compound in the solution using a validated HPLC method.

    • Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

      • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Table 2: Example Drug Loading and Encapsulation Efficiency for this compound Nanospheres

ParameterValueReference
Drug Loading Capacity29.13%[8]
Encapsulation Efficiency87.09%[8]
Protocol 3: In Vitro Drug Release Study

This protocol determines the rate and extent of this compound release from the formulation over time.

Materials:

  • This compound-loaded formulation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system

Procedure:

  • Suspend a known amount of the this compound formulation in a specific volume of PBS (pH 7.4) in a series of tubes.

  • Incubate the tubes at 37°C with constant agitation.

  • At predetermined time intervals, centrifuge the tubes and collect the supernatant.

  • Replace the collected volume with fresh PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the supernatant using HPLC.

  • Plot the cumulative percentage of drug released versus time. A biphasic release pattern, with an initial burst release followed by a sustained release phase, is often observed.[1]

G start Suspend formulation in PBS incubate Incubate at 37°C with agitation start->incubate loop Time point? incubate->loop sample Collect supernatant loop->sample Yes end End of study loop->end No replace Replace with fresh PBS sample->replace analyze Analyze this compound concentration (HPLC) replace->analyze analyze->loop plot Plot cumulative release vs. time analyze->plot

Figure 2: Workflow for in vitro drug release study.

Protocol 4: In Vivo Efficacy and Safety Assessment (Animal Model)

This protocol outlines a general procedure for evaluating the analgesic efficacy and safety of the sustained-release this compound formulation in a rat model of postoperative pain.

Materials:

  • Sustained-release this compound formulation

  • Control formulation (e.g., standard this compound solution)

  • Male rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Von Frey filaments (for pain threshold assessment)

  • Blood collection supplies

Procedure:

  • Animal Model: Induce a surgical incision pain model in rats.[9]

  • Drug Administration: Administer a single dose of the sustained-release this compound formulation, control formulation, or placebo around the sciatic nerve of the rats.[9]

  • Efficacy Assessment:

    • Measure the pain threshold at baseline and at various time points post-injection using von Frey filaments.[9]

    • A significant increase in the withdrawal threshold in the treated group compared to the control group indicates analgesic efficacy.

  • Safety Assessment:

    • Motor Impairment: Assess motor function at different time points.[9]

    • Systemic Toxicity: Collect blood samples to measure plasma concentrations of this compound.[9] Local anesthetics can cause CNS and cardiovascular toxicity by blocking sodium channels.[10]

    • Local Tissue Reaction: At the end of the study, euthanize the animals and perform a histological examination of the tissue at the injection site to assess for any signs of inflammation or toxicity.

Mechanism of Action and Toxicity

This compound, the S-(-)-enantiomer of bupivacaine, exerts its anesthetic effect by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the initiation and conduction of nerve impulses.[10] While effective, systemic absorption can lead to toxicity. The primary concern is cardiotoxicity, which is less pronounced with this compound compared to its racemic parent, bupivacaine.[10][11][12] Sustained-release formulations are designed to maintain local therapeutic concentrations while minimizing systemic exposure, thus enhancing the safety profile.

G cluster_local Local Anesthetic Action cluster_systemic Potential Systemic Toxicity levo This compound na_channel Voltage-gated Sodium Channels levo->na_channel blocks systemic Systemic Absorption levo->systemic can lead to inhibition Inhibition of Nerve Impulse na_channel->inhibition analgesia Analgesia inhibition->analgesia cns CNS Toxicity systemic->cns cardio Cardiotoxicity systemic->cardio

Figure 3: Simplified overview of this compound's mechanism and potential toxicity.

References

Application Notes and Protocols for Ultrasound-Guided Levobupivacaine Nerve Blocks in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing ultrasound-guided levobupivacaine nerve blocks in rodent models. This technique is a powerful tool for inducing regional anesthesia in preclinical research, offering precise, effective, and long-lasting nerve blockade with a favorable safety profile compared to racemic bupivacaine. The following sections detail the necessary equipment, drug dosages, experimental procedures for common nerve blocks, and methods for assessing sensory and motor function.

I. Quantitative Data Summary

The following tables summarize key quantitative data for this compound nerve blocks in rodents, compiled from various studies.

Table 1: this compound Dosage and Administration for Sciatic Nerve Block in Rats

ParameterValueSpecies/StrainNotes
Concentration 0.0625%, 0.125%, 0.25%[1]Rat (Sprague-Dawley)Higher concentrations lead to a longer duration of blockade.
Volume 0.1 mL[1]Rat (Sprague-Dawley)
Maximum Dose 2 mg/kg[2]General RodentThis is a general guideline; dose should be carefully calculated based on animal weight.

Table 2: Efficacy of this compound for Sciatic Nerve Block in Rats (0.1 mL injection)

ConcentrationModalityDegree of BlockDuration of Complete Block (minutes)
0.25% [1]ProprioceptionComplete~240
Motor FunctionComplete~210
NociceptionComplete~300
0.125% [1]ProprioceptionIncomplete-
Motor FunctionIncomplete-
NociceptionIncomplete-
0.0625% [1]ProprioceptionIncomplete-
Motor FunctionIncomplete-
NociceptionIncomplete-

Note: Data is extrapolated from graphical representations in the cited study and should be considered approximate.

II. Experimental Protocols

A. General Preparation and Equipment

1. Animal Preparation:

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatize animals to the experimental setup to minimize stress.

  • Anesthetize the rodent using an appropriate anesthetic regimen (e.g., isoflurane inhalation).

  • Place the anesthetized animal on a heating pad to maintain body temperature.

  • Shave the fur over the injection site (e.g., gluteal region for sciatic nerve block, inguinal region for femoral nerve block) and clean the skin with an antiseptic solution.

2. Equipment:

  • High-frequency ultrasound machine with a linear transducer (e.g., 10-18 MHz).

  • Sterile ultrasound probe cover and sterile ultrasound gel.

  • Standard nerve block tray with sterile drapes, gauze, and antiseptic solution.

  • Insulated stimulating needle (22-25 gauge, 50-100 mm).

  • Peripheral nerve stimulator (optional, but recommended for confirmation of nerve location).

  • Syringes (1 mL) and needles for drawing up and injecting the local anesthetic.

  • This compound solution (concentrations typically range from 0.25% to 0.5%).

  • Monitoring equipment for the anesthetized animal (e.g., pulse oximeter).

B. Protocol for Ultrasound-Guided Sciatic Nerve Block in Rats

The sciatic nerve is a common target for inducing anesthesia of the posterior hindlimb.

1. Animal Positioning:

  • Place the anesthetized rat in a prone or lateral decubitus position.

2. Ultrasound Imaging:

  • Apply sterile ultrasound gel to the transducer and place it in a transverse orientation over the gluteal region, between the greater trochanter and the ischial tuberosity.

  • Identify the key anatomical landmarks: the femur, ischial tuberosity, and the gluteus maximus, biceps femoris, and quadratus femoris muscles.

  • The sciatic nerve will appear as a hyperechoic, oval or triangular structure situated between these muscle layers[3].

3. Needle Insertion and Injection:

  • Using an in-plane approach, insert the needle lateral to the transducer and advance it in a medial direction towards the sciatic nerve.

  • Visualize the needle tip in real-time on the ultrasound screen as it approaches the nerve.

  • If using a nerve stimulator, a motor response (e.g., paw twitching) will be elicited when the needle tip is in close proximity to the nerve.

  • Once the needle tip is positioned adjacent to the sciatic nerve, aspirate to ensure no blood is withdrawn, indicating the needle is not in a blood vessel.

  • Inject a small test volume (e.g., 0.05 mL) of this compound to confirm the correct spread of the local anesthetic around the nerve. The injectate should appear as a hypoechoic (dark) area surrounding the nerve.

  • Slowly inject the final volume of this compound (e.g., 0.1 mL of 0.25% this compound) while observing the spread on the ultrasound to ensure adequate perineural distribution[3].

C. Protocol for Ultrasound-Guided Femoral Nerve Block in Rodents

The femoral nerve block provides anesthesia to the anterior thigh and medial aspect of the lower leg.

1. Animal Positioning:

  • Place the anesthetized rodent in a supine position.

2. Ultrasound Imaging:

  • Apply sterile ultrasound gel to the transducer and place it in a transverse orientation at the level of the inguinal crease.

  • Identify the femoral artery and vein. The femoral nerve is typically located lateral to the femoral artery and appears as a hyperechoic, triangular, or oval structure[4][5].

3. Needle Insertion and Injection:

  • Using an in-plane approach, insert the needle lateral to the transducer and advance it in a medial direction towards the femoral nerve.

  • Visualize the needle tip in real-time as it passes through the fascia lata and fascia iliaca to position it adjacent to the nerve.

  • If using a nerve stimulator, a quadriceps muscle contraction ("patellar twitch") will be observed.

  • After negative aspiration, inject a small test volume to confirm correct placement.

  • Slowly inject the calculated volume of this compound, observing for the characteristic spread of local anesthetic around the nerve.

D. Assessment of Sensory and Motor Blockade

1. Sensory Blockade Assessment (Nociception):

  • Von Frey Test: Apply calibrated von Frey filaments to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. An increase in the threshold indicates sensory blockade.

  • Hot Plate Test: Place the animal on a hot plate at a controlled temperature (e.g., 50-55°C) and measure the latency to a withdrawal response (e.g., paw licking, jumping). An increased latency indicates thermal hypoalgesia.

  • Tail-Flick Test (for systemic effects): While not a direct measure of the peripheral block, it can help assess for systemic effects of the local anesthetic.

2. Motor Blockade Assessment:

  • Gait Analysis: Observe the animal's walking pattern for any signs of limping, dragging of the affected limb, or inability to bear weight.

  • Grip Strength Test: A grip strength meter can be used to quantify the force the animal can exert with the affected limb.

  • Righting Reflex: Assess the time it takes for the animal to right itself when placed on its back. Prolonged time can indicate motor impairment.

III. Diagrams

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Prep Animal Preparation (Anesthesia, Shaving, Cleaning) Positioning Animal Positioning (Prone/Supine) Animal_Prep->Positioning Ultrasound_Prep Ultrasound Setup (Probe Cover, Gel) Imaging Ultrasound Imaging (Nerve Identification) Ultrasound_Prep->Imaging Drug_Prep This compound Preparation (Dosage Calculation) Injection This compound Injection (Perineural Spread) Drug_Prep->Injection Positioning->Imaging Needle_Insertion Needle Insertion (In-plane Guidance) Imaging->Needle_Insertion Needle_Insertion->Injection Sensory_Assessment Sensory Blockade Assessment (von Frey, Hot Plate) Injection->Sensory_Assessment Motor_Assessment Motor Blockade Assessment (Gait, Grip Strength) Injection->Motor_Assessment Data_Collection Data Collection & Analysis Sensory_Assessment->Data_Collection Motor_Assessment->Data_Collection

Caption: Experimental workflow for ultrasound-guided nerve block in rodents.

Sciatic_Nerve_Block_Anatomy cluster_surface Superficial cluster_muscles Muscle Layers cluster_deep Deep Structures Skin Skin & Subcutaneous Tissue Gluteus Gluteus Maximus M. Biceps Biceps Femoris M. Sciatic_Nerve Sciatic Nerve (Hyperechoic) Femur Femur Ultrasound_Probe Ultrasound Probe Needle_Path Needle Path (In-plane) Needle_Path->Sciatic_Nerve

Caption: Anatomical relationship for sciatic nerve block.

Femoral_Nerve_Block_Anatomy cluster_vessels Femoral Triangle cluster_fascia Fascial Layers Femoral_Artery Femoral Artery Femoral_Nerve Femoral Nerve (Hyperechoic) Femoral_Vein Femoral Vein Fascia_Lata Fascia Lata Fascia_Iliaca Fascia Iliaca Ultrasound_Probe Ultrasound Probe Needle_Path Needle Path (In-plane) Needle_Path->Femoral_Nerve

Caption: Anatomical relationship for femoral nerve block.

References

Application Notes and Protocols for In Vivo Animal Models in Levobupivacaine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for the evaluation of levobupivacaine's anesthetic and analgesic efficacy. The following sections detail the underlying mechanism of action, experimental protocols, and comparative data from preclinical studies.

Introduction to this compound

This compound, the S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2] By binding to the intracellular portion of these channels, this compound inhibits the influx of sodium ions, which is necessary for the generation and conduction of nerve impulses. This action effectively prevents depolarization of the nerve membrane, thereby blocking the transmission of pain signals.[2][3] Preclinical and clinical studies have demonstrated that this compound has a similar anesthetic potency to bupivacaine but with a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[4]

Signaling Pathway of this compound

The anesthetic effect of this compound is primarily achieved through the modulation of ion channel activity at the cellular level. The following diagram illustrates the key signaling pathway involved.

Levobupivacaine_Mechanism cluster_membrane Neuronal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel (Open) Na_channel_blocked Voltage-Gated Sodium Channel (Blocked) Na_in Na+ Influx Na_channel->Na_in No_Na_in No Na+ Influx Na_channel_blocked->No_Na_in No_Nerve_impulse Blocked Nerve Impulse No_Na_in->No_Nerve_impulse Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel Depolarization Levo This compound Levo->Na_channel_blocked Binds to intracellular side

Caption: Mechanism of action of this compound at the neuronal membrane.

In Vivo Animal Models and Efficacy Assessment

A variety of animal models are employed to assess the efficacy of local anesthetics like this compound. The choice of model often depends on the specific anesthetic property being investigated (e.g., sensory vs. motor block) and the intended clinical application.

Rodent Models (Rats, Mice)

Rodent models are frequently used for initial efficacy and safety screening due to their well-characterized physiology and the availability of standardized behavioral tests.

Common Routes of Administration:

  • Sciatic nerve block[5]

  • Epidural injection[6]

  • Subcutaneous infiltration[7][8]

Efficacy Endpoints and Data:

The following tables summarize quantitative data from representative studies on this compound efficacy in rats.

Table 1: Efficacy of Controlled-Release this compound in a Rat Incisional Pain Model [5]

Treatment GroupConcentrationAssessment Time Post-IncisionMean Withdrawal Threshold (g)
Controlled-Release this compound2.25%6 hours> 15
0.25% this compound0.25%6 hours~ 5
Controlled-Release this compound2.25%12 hours> 15
0.25% this compound0.25%12 hours~ 2

Data adapted from a study evaluating a novel controlled-release formulation.[5]

Table 2: Comparison of Sensory Block Characteristics of this compound and Bupivacaine in Rats [7][8]

DrugConcentrationStimulusInhibition of SDH Neuron Spiking Activity
This compound0.05%Innocuous (4g von Frey hair)Less potent inhibition
Bupivacaine0.05%Innocuous (4g von Frey hair)Significantly more potent inhibition
This compound0.05%Noxious (10g von Frey hair, clamping)Equal efficacy to bupivacaine
Bupivacaine0.05%Noxious (10g von Frey hair, clamping)Equal efficacy to this compound

SDH: Spinal Dorsal Horn. Data from in vivo extracellular recordings.[7]

Larger Animal Models (Sheep)

Larger animal models, such as sheep, can provide data that is more translatable to human physiology, particularly for regional anesthesia techniques like epidural administration.

Efficacy Endpoints and Data:

Table 3: Duration of Local Anesthesia with Epidural this compound in Sheep [9]

Treatment GroupDose (mg/kg)Mean Duration of Local Anesthesia (minutes)
LB050.0530 ± 5
LB150.15145 ± 27
LB250.25290 ± 18

Data represents mean ± standard deviation.[9]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the efficacy of this compound in vivo.

Protocol 1: Sciatic Nerve Block and Sensory Testing in Rats

This protocol assesses the duration and intensity of sensory blockade following a sciatic nerve block.

Sciatic_Nerve_Block_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Prep Anesthetize rat (e.g., isoflurane) Site_Prep Prepare injection site (shave and sterilize) Animal_Prep->Site_Prep Baseline Establish baseline sensory threshold (pre-injection) Site_Prep->Baseline Injection Inject this compound (e.g., 0.2 ml) near the sciatic nerve Sensory_Test Perform sensory testing at timed intervals (e.g., von Frey filaments) Injection->Sensory_Test Motor_Observe Observe for motor block (e.g., leg dragging) Injection->Motor_Observe Baseline->Injection Record_Data Record withdrawal threshold or response latency Sensory_Test->Record_Data Analyze Analyze data to determine onset and duration of block Record_Data->Analyze

Caption: Experimental workflow for sciatic nerve block in rats.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat using an appropriate anesthetic (e.g., isoflurane).[10] Shave and sterilize the skin over the midthigh region.

  • Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments applied to the plantar surface of the hind paw.[5]

  • Injection: Inject the desired volume and concentration of this compound (e.g., 0.2 ml) in the vicinity of the sciatic nerve.[5][10] A control group should receive a saline injection.

  • Sensory Assessment: At predetermined time intervals post-injection (e.g., 15, 30, 60, 120 minutes), re-evaluate the paw withdrawal threshold using von Frey filaments. An increase in the threshold indicates a sensory block.

  • Motor Assessment: Concurrently, observe the animal for signs of motor blockade, such as dragging of the affected limb or an inability to use the leg for locomotion.[10]

  • Data Analysis: The primary endpoints are the onset of action (time to significant increase in withdrawal threshold) and the duration of the block (time until the withdrawal threshold returns to baseline).

Protocol 2: Epidural Anesthesia and Tail-Flick Test in Rats

This model is used to evaluate the efficacy of spinally administered this compound.

Methodology:

  • Catheter Implantation: Surgically implant an epidural catheter into the epidural space of the rat. Allow for a recovery period post-surgery.

  • Sedation and Baseline: Lightly sedate the rat to minimize distress and movement. Measure the baseline tail-flick latency by applying a focused beam of heat to the tail and recording the time to tail withdrawal.[6]

  • Drug Administration: Administer a defined volume and concentration of this compound through the epidural catheter.

  • Efficacy Testing: At set intervals following administration, repeat the tail-flick test. An increase in the time to tail withdrawal (latency) indicates an effective analgesic block.

  • Data Collection: Record the tail-flick latency at each time point until it returns to the baseline level. The onset, peak effect, and duration of anesthesia can be determined from this data.

Conclusion

The in vivo animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's efficacy. By employing standardized behavioral tests such as the von Frey and tail-flick assays in conjunction with appropriate animal models and routes of administration, researchers can obtain reliable data on the onset, duration, and potency of both sensory and motor blockade. This information is critical for dose-finding studies, formulation development, and the overall safety and efficacy assessment of this compound in drug development pipelines.

References

Application Notes & Protocols: Assessing Levobupivacaine Neurotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levobupivacaine is a long-acting local anesthetic that is the S-enantiomer of bupivacaine.[1][2] It was developed to provide a similar anesthetic efficacy to bupivacaine but with a reduced potential for cardiovascular and central nervous system (CNS) toxicity.[2][3][4] Despite its improved safety profile, concerns about potential neurotoxicity remain, particularly with high concentrations or prolonged exposure.[1][5] In vitro cell culture models provide a crucial platform for investigating the cellular and molecular mechanisms underlying this compound-induced neurotoxicity, enabling controlled studies on cell viability, apoptosis, oxidative stress, and mitochondrial function.[6][7]

These application notes provide an overview of common cell culture models and detailed protocols for assessing the neurotoxic effects of this compound.

Recommended Cell Culture Models

The choice of cell model is critical for studying neurotoxicity. Both immortalized cell lines and primary neuronal cultures are frequently used.

  • SH-SY5Y Human Neuroblastoma Cells: This is a widely used cell line because it can be differentiated into a more mature neuronal phenotype and mimics many biological properties of neurons.[8] They are a robust and reproducible model for studying apoptosis, oxidative stress, and mitochondrial dysfunction induced by anesthetics.[8][9][10][11]

  • PC12 Cells: Derived from a rat pheochromocytoma, these cells can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype. They are a valuable model for studying neuronal damage and protective mechanisms.[12]

  • Primary Dorsal Root Ganglion (DRG) Neurons: DRG neurons are a primary site of action for neuraxial local anesthetics.[13] Using primary cultures of these neurons provides a physiologically relevant model to study changes in intracellular calcium signaling and cytotoxicity.[10][13]

  • Primary Cortical Neurons: These cultures, typically derived from rodent embryos, offer a model system that closely represents the neurons of the central nervous system. They have been used to assess the neuroprotective or neurotoxic profiles of local anesthetics.[14][15]

Experimental Protocols for Neurotoxicity Assessment

Cell Viability and Cytotoxicity Assays

Cell viability assays measure overall metabolic activity, while cytotoxicity assays detect damage to the cell membrane.

A. MTT/CCK-8 Assay for Cell Viability

  • Principle: Tetrazolium salts (like MTT or CCK-8's WST-8) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan is proportional to the number of metabolically active cells.[16]

  • Protocol:

    • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[17]

    • Treatment: Expose cells to various concentrations of this compound (e.g., 0.1 mM to 5 mM) for desired time points (e.g., 12, 24, or 48 hours).[17][18] Include an untreated control group.

    • Reagent Addition:

      • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[16]

    • Solubilization (MTT only): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.

    • Analysis: Express cell viability as a percentage relative to the untreated control cells.

B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Its activity in the medium is a quantitative measure of cytotoxicity.[10][11]

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.

    • LDH Measurement: Use a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The enzymatic reaction produces NADH, which then reduces the tetrazolium salt to a colored formazan.

    • Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the recommended wavelength (usually ~490 nm).

    • Analysis: Calculate the percentage of LDH release by comparing the LDH activity in the supernatant to the total LDH activity (from lysed control cells).

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism of this compound neurotoxicity.[6][17]

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.[17][19]

  • Protocol:

    • Cell Seeding and Treatment: Culture and treat cells in 6-well plates.

    • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the cells using a flow cytometer.

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

B. TUNEL Assay for DNA Fragmentation

  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][20]

  • Protocol:

    • Cell Preparation: Grow and treat cells on glass coverslips.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.

    • TUNEL Reaction: Incubate cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, as per the manufacturer's protocol.

    • Counterstaining: Stain the nuclei with a DNA dye like DAPI or Hoechst 33258.[10]

    • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green/red fluorescence localized to the nucleus, which will appear condensed or fragmented when viewed with the DAPI/Hoechst counterstain.

C. Caspase Activity Assay

  • Principle: this compound can activate the intrinsic apoptosis pathway, which involves initiator caspase-9 and effector caspase-3.[6][16] Caspase activity can be measured using colorimetric or fluorometric substrates.

  • Protocol:

    • Cell Lysis: After treatment, harvest and lyse the cells to release cytosolic proteins.

    • Assay Reaction: Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3).

    • Incubation: Incubate at 37°C to allow the active caspase to cleave the substrate, releasing a chromophore (pNA) or fluorophore.

    • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

    • Analysis: Quantify caspase activity relative to a standard curve or the untreated control.

Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress and subsequent mitochondrial damage are significant contributors to this compound's neurotoxic effects.[9][12][21]

A. Reactive Oxygen Species (ROS) Detection

  • Principle: The 2',7'-dichlorofluorescein diacetate (DCFH-DA) probe is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

  • Protocol:

    • Cell Seeding and Treatment: Culture and treat cells as previously described.

    • Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10 µM) for 20-30 minutes at 37°C.

    • Washing: Wash the cells with PBS to remove excess probe.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

    • Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

B. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Principle: The loss of mitochondrial membrane potential is an early event in apoptosis. Probes like JC-1 are used to measure ΔΨm. In healthy mitochondria, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[22]

  • Protocol:

    • Cell Seeding and Treatment: Culture and treat cells in a suitable format (e.g., 96-well plate or on coverslips).

    • Probe Loading: Load cells with the JC-1 probe according to the manufacturer's protocol.

    • Imaging/Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope or a plate reader.

    • Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and dysfunction.

Data Presentation: Summary of Quantitative Findings

The following tables summarize key quantitative data from studies on this compound neurotoxicity.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayConcentration RangeKey FindingReference
MDA-MB-231MTT0.125 - 2 mMIC50 ≈ 2 mM after 24h[18]
BT-474MTT0.125 - 2 mMIC50 ≈ 1.1 mM after 24h[18]
MCF-7 & MDA-MB-231CCK-81 - 3 mMDose-dependent decrease in viability[17]
SH-SY5YLDH Release1 mMSignificant increase in LDH release after 6h[10]
Canine ChondrocytesCCK-80.062% (0.62 mg/mL)Viability decreased to ~59% after 24h[16]

Table 2: Molecular Effects of this compound on Apoptotic Markers

Cell LineTreatmentEffect on Bcl-2 FamilyEffect on CaspasesReference
MCF-7 & MDA-MB-2311 - 3 mM Levo↑ Bax, ↓ Bcl-2↑ Active Caspase-3[17][23]
SH-SY5Y1 mM Bupivacaine↑ Bax, ↓ Bcl-2↑ Active Caspase-3[11]
Canine Chondrocytes0.062% Levo-↑ Caspase-3 activity[16]
Bladder Cancer Cells0.25 - 16 mM Bupivacaine↑ Bax, ↓ Bcl-2, ↑ Cytochrome C-[22]

*Note: Data from bupivacaine studies are included as they often share similar mechanisms with this compound.

Visualization of Key Pathways and Workflows

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Outcome Culture Cell Culture (e.g., SH-SY5Y) Seeding Cell Seeding (Plates/Coverslips) Culture->Seeding Treatment This compound Treatment (Dose- and Time-Response) Seeding->Treatment Viability Viability/Cytotoxicity (MTT, LDH) Treatment->Viability Apoptosis Apoptosis (Annexin V, TUNEL, Caspase) Treatment->Apoptosis OxidativeStress Oxidative Stress (ROS, ΔΨm) Treatment->OxidativeStress Proteins Protein Expression (Western Blot) Treatment->Proteins Outcome Neurotoxicity Assessment Viability->Outcome Apoptosis->Outcome OxidativeStress->Outcome Proteins->Outcome

Caption: General experimental workflow for assessing this compound neurotoxicity in vitro.

Diagram 2: Intrinsic Apoptosis Pathway

G cluster_mito Mitochondrion cluster_cyto Cytosol Levo This compound Bax Bax Activation Levo->Bax Bcl2 Bcl-2 Inhibition Levo->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis G cluster_ros Cellular Stress cluster_mito Mitochondrial Impact Levo This compound ROS ↑ Reactive Oxygen Species (ROS) Levo->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Mito_Dys Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito_Dys Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dys->Apoptosis (via Intrinsic Pathway)

References

Application Notes and Protocols for Determining Levobupivacaine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the (S)-enantiomer of bupivacaine, is a widely used local anesthetic with a lower risk of cardiotoxicity and central nervous system toxicity compared to its racemic mixture. Consequently, ensuring the enantiomeric purity of this compound is a critical aspect of quality control in its production and formulation. This document provides detailed application notes and experimental protocols for the determination of this compound's enantiomeric purity using various analytical techniques. The methodologies described are essential for researchers, scientists, and drug development professionals involved in the analysis and quality assurance of this important pharmaceutical compound.

The primary analytical techniques covered in this document include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). Each section will provide a detailed experimental protocol, a summary of quantitative data in a structured table, and a visual representation of the workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the enantioselective analysis of chiral compounds like this compound. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Quantitative Data Summary: HPLC Methods
ParameterMethod 1: Chirex 3020Method 2: Chiralcel OD
Chiral Stationary Phase Chirex 3020Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD)
Mobile Phase n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)[1][2]Hexane:Ethanol (99:1, v/v)[3]
Flow Rate 1.0 mL/min[1][2]Not Specified
Resolution (Rs) 2.36[1][2]> 1.5[3]
Limit of Detection (LOD) 0.9 µg (R-enantiomer), 0.3 µg (S-enantiomer) with UV detection[1][2]Not Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Analysis Time < 10 minutes[1][2]Not Specified
Detection UV, Circular Dichroism (CD)[1][2]Not Specified
Experimental Protocol: Chiral HPLC using Chirex 3020 Column

This protocol is based on a validated method for the enantiomeric resolution of bupivacaine.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and a UV or CD detector.

2. Chromatographic Conditions:

  • Column: Chirex 3020 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, dichloroethane, and ethanol in a ratio of 82:9:9 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient.

  • Detection: UV detector set at an appropriate wavelength (e.g., 210 nm) or a Circular Dichroism (CD) detector.[4]

  • Injection Volume: 20 µL.[4]

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Dilute the stock solution to an appropriate concentration within the linear range of the detector.

4. System Suitability:

  • Inject a solution of racemic bupivacaine to verify the separation of the two enantiomers.

  • The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

5. Analysis:

  • Inject the prepared this compound sample solution.

  • Identify the peaks corresponding to this compound ((S)-enantiomer) and any dextrobupivacaine ((R)-enantiomer) impurity based on their retention times established from the racemic mixture.

  • Quantify the amount of the dextrobupivacaine impurity by comparing its peak area to a standard curve or by using the area normalization method, assuming equal response factors for the two enantiomers.

6. Calculation of Enantiomeric Purity: Enantiomeric Purity (%) = [Area(this compound) / (Area(this compound) + Area(Dextrobupivacaine))] x 100

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chiral Separation (Chirex 3020) Inject->Separate Detect UV/CD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for this compound enantiomeric purity analysis by HPLC.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that can be used for the chiral analysis of this compound. The separation is achieved by adding a chiral selector to the background electrolyte.

Quantitative Data Summary: CE Method
ParameterMethod 3: Capillary Electrophoresis with HSA
Chiral Selector Human Serum Albumin (HSA)[5][6]
Background Electrolyte 50 mM Tris buffer, pH 8.0, containing 50 µM Cetyltrimethylammonium bromide (CTAB)[5]
Capillary Fused silica, dimensions not specified
Voltage 25 kV[5]
Resolution (Rs) Baseline resolution achieved[5]
Limit of Detection (LOD) Not Specified
Limit of Quantitation (LOQ) Not Specified
Analysis Time < 4 minutes[5]
Detection UV detector
Experimental Protocol: Chiral CE using Human Serum Albumin

This protocol is based on a method developed for the enantiomeric separation of bupivacaine.[5]

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused silica capillary of appropriate length and internal diameter.

  • Background Electrolyte (BGE): 50 mM Tris buffer adjusted to pH 8.0, containing 50 µM cetyltrimethylammonium bromide (CTAB).

  • Chiral Selector Solution: Prepare a solution of Human Serum Albumin (HSA) in the BGE.

  • Voltage: 25 kV.[5]

  • Temperature: 30 °C.[5]

  • Detection: UV detection at a suitable wavelength.

3. Sample Preparation:

  • Dissolve the this compound sample in the BGE to a suitable concentration.

4. Analysis Procedure (Partial-Filling Technique):

  • Rinse the capillary with the BGE.

  • Inject a plug of the chiral selector solution (HSA in BGE) into the capillary.

  • Inject the sample solution.

  • Apply the separation voltage.

  • The enantiomers will interact differently with the HSA plug, leading to their separation.

  • Detect the separated enantiomers as they pass the detector window.

5. Data Analysis:

  • Identify the peaks for this compound and dextrobupivacaine based on their migration times.

  • Calculate the enantiomeric purity using the peak areas.

Experimental Workflow: Chiral CE Analysis

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in BGE Sample->Dissolve InjectCS Inject Chiral Selector (HSA) Dissolve->InjectCS InjectSample Inject Sample InjectCS->InjectSample Separate Electrophoretic Separation InjectSample->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for this compound enantiomeric purity analysis by CE.

Gas Chromatography (GC)

Gas Chromatography can also be employed for the chiral separation of this compound, typically after derivatization or by using a chiral GC column.

Quantitative Data Summary: GC Method
ParameterMethod 4: Gas Chromatography
Chiral Stationary Phase Astec® CHIRALDEX™ B-PH[5]
Column Dimensions 10 m x 0.25 mm I.D., 0.12 µm film thickness[5]
Carrier Gas Helium, 12 psi[5]
Temperature Program 130 °C, then ramp at 2 °C/min to 170 °C[5]
Resolution (Rs) Baseline separation indicated in chromatogram
Limit of Detection (LOD) Not Specified
Limit of Quantitation (LOQ) Not Specified
Analysis Time Approximately 20 minutes
Detection Flame Ionization Detector (FID)[5]
Experimental Protocol: Chiral GC

This protocol is based on the analysis of bupivacaine enantiomers using a specialized chiral GC column.[5]

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: Astec® CHIRALDEX™ B-PH, 10 m x 0.25 mm I.D., 0.12 µm film thickness.[5]

  • Carrier Gas: Helium at a constant pressure of 12 psi.[5]

  • Injector Temperature: 250 °C.[5]

  • Detector Temperature: 250 °C.[5]

  • Oven Temperature Program: Start at 130 °C, then increase at a rate of 2 °C/min to 170 °C.[5]

  • Injection Mode: Split or splitless, depending on the required sensitivity.

3. Sample Preparation:

  • The this compound sample may need to be derivatized to improve its volatility and chromatographic behavior. However, this specific column may allow for the analysis of the free base.

  • Dissolve the sample (or derivatized sample) in a suitable solvent (e.g., methanol or dichloromethane).

4. Analysis:

  • Inject the prepared sample into the GC.

  • The enantiomers will be separated on the chiral column.

  • Identify the peaks based on their retention times.

  • Quantify the dextrobupivacaine impurity using peak area normalization or a calibration curve.

Experimental Workflow: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Derivatize Derivatization (if necessary) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject Sample Dissolve->Inject Separate Chiral Separation (CHIRALDEX™ B-PH) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for this compound enantiomeric purity analysis by GC.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for determining the enantiomeric purity of this compound. The choice of technique will depend on the specific requirements of the analysis, including the available instrumentation, desired sensitivity, and sample throughput. For routine quality control, HPLC with a chiral stationary phase is often the method of choice due to its high resolution and reproducibility. Capillary electrophoresis offers a high-efficiency alternative with rapid analysis times, while chiral gas chromatography provides another valuable tool, particularly for volatile derivatives. Proper method validation is crucial before implementing any of these protocols for routine analysis to ensure accurate and reliable results.

References

Application Notes and Protocols: Formulation of Levobupivacaine in Physiological Buffer for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting local anesthetic belonging to the amino-amide group.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits the initiation and transmission of nerve impulses.[3] In addition to its anesthetic properties, recent in vitro studies have explored its potential anti-proliferative and pro-apoptotic effects in cancer cells.

Proper formulation and handling of this compound in physiological buffers are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell-based assays.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its effective formulation. This compound is typically supplied as a hydrochloride (HCl) salt to improve its solubility.

PropertyThis compound (Base)This compound Hydrochloride (HCl)
Synonyms (S)-(-)-Bupivacaine, ChirocaineThis compound HCl
Molecular Formula C₁₈H₂₈N₂OC₁₈H₂₈N₂O • HCl
Molecular Weight 288.43 g/mol [3]324.9 g/mol
Appearance -White or almost white crystalline solid
Aqueous Solubility Insoluble[3]Sparingly soluble in aqueous buffers; solubility is pH-dependent.
Organic Solvent Solubility Soluble in DMSO, Ethanol, DMF[4]Soluble in DMSO (~1 mg/ml), Dimethyl Formamide (~1 mg/ml).[5]
Storage Temperature -20°C (as solid)[3]-20°C (as solid)[5]

Protocol: Preparation of this compound in Physiological Buffer

This compound hydrochloride is sparingly soluble in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).[5] To achieve desired concentrations for in vitro studies and avoid precipitation, a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. The following protocol describes the preparation of a working solution in a physiological buffer.

Materials
  • This compound Hydrochloride (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Sterile microcentrifuge tubes or vials

  • Inert gas (e.g., nitrogen or argon) (optional, but recommended for stock solution)

Experimental Protocol
  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the required amount of this compound HCl powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM or ~3.25-6.5 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. Purging the vial with an inert gas before capping can improve the stability of the stock solution.[5]

    • Note: The solubility of this compound HCl in DMSO is approximately 1 mg/ml, although higher concentrations up to 58 mg/mL have been reported for the base form.[3][5] It is crucial to ensure complete dissolution.

  • Prepare an Intermediate Dilution (if necessary):

    • Depending on the final desired concentration, it may be necessary to make an intermediate dilution of the DMSO stock solution in sterile PBS or cell culture medium.

  • Prepare the Final Working Solution:

    • Dilute the DMSO stock solution (or intermediate dilution) with the desired sterile physiological buffer (e.g., PBS or cell culture medium) to the final working concentration.

    • Crucial Step: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation.

    • The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (buffer with the same final DMSO concentration) must be included in all experiments.

    • For example, to achieve a solubility of approximately 0.25 mg/mL, a 1:3 solution of DMSO:PBS (pH 7.2) can be used.[5]

  • Storage and Stability:

    • DMSO Stock Solution: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

    • Aqueous Working Solution: It is strongly recommended to prepare fresh aqueous working solutions for each experiment. Do not store aqueous solutions for more than one day.[5]

Solution Preparation Workflow

G cluster_0 Step 1: Prepare DMSO Stock cluster_1 Step 2: Prepare Working Solution cluster_2 Step 3: Experimental Use weigh Weigh this compound HCl Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex1 Vortex until Dissolved add_dmso->vortex1 stock High-Concentration Stock in DMSO vortex1->stock dilute Dilute Stock into Buffer (while vortexing) stock->dilute buffer Physiological Buffer (e.g., PBS, Culture Medium) buffer->dilute final Final Working Solution (e.g., for Cell Culture) dilute->final assay Add to In Vitro Assay final->assay control Prepare Vehicle Control (Buffer + same % DMSO) control->assay

Caption: Workflow for preparing this compound working solutions.

Stability of this compound Solutions

While freshly prepared aqueous solutions are recommended, studies have shown that this compound HCl is stable for extended periods under specific conditions, which is particularly relevant for pre-prepared formulations.

FormulationStorage ContainerStorage Temperature(s)Duration of Stability
This compound HCl in 0.9% NaClPolypropylene (PP) Syringes4°C and 21°C28 days[6]
This compound HCl in 0.9% NaClPolypropylene (PP) Syringes36°C23 days[6][7]
Sufentanil + this compound HCl in 0.9% NaClPolypropylene (PP) Syringes4°C, 21°C, and 36°C28 days[6]
Sufentanil + this compound HCl in 0.9% NaClPolyvinyl Chloride (PVC) Bags4°C (after freeze-thaw)At least 70 days
Sufentanil + this compoundPP Syringe / PP Infusion Bag4°C6 months[8]

Application Protocol: Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on cell viability using a resazurin-based assay (e.g., alamarBlue® or CCK-8). This method is adaptable for other colorimetric (MTT, MTS) or fluorometric assays.

Materials
  • Cells of interest (e.g., MCF-7 breast cancer cells)[9]

  • Complete cell culture medium

  • 96-well clear or black-walled (for fluorescence) tissue culture plates

  • This compound working solutions (prepared as in Section 3.0)

  • Vehicle control (culture medium with the same final DMSO concentration)

  • Resazurin-based assay reagent

  • Plate reader (absorbance or fluorescence)

Experimental Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound working solution in complete culture medium. Concentrations used in published studies range from micromolar to low millimolar (e.g., 1, 2, or 3 mM).[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • Viability Assessment:

    • Add the resazurin reagent to each well (typically 10-20 µL per 100 µL of medium) according to the manufacturer's instructions.[10]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance (at ~570 nm) or fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (medium with reagent only) from all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Mean OD of Treated / Mean OD of Vehicle Control) x 100

    • Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cell Viability Assay Workflow

G cluster_0 Day 1: Cell Plating cluster_1 Day 2: Treatment cluster_2 Day 4/5: Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare_drugs Prepare this compound and Vehicle Control Dilutions incubate1->prepare_drugs treat Add dilutions to cells prepare_drugs->treat incubate2 Incubate for desired time (24, 48, or 72h) treat->incubate2 add_reagent Add Resazurin Reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Measure Absorbance or Fluorescence incubate3->read_plate analyze Calculate % Viability and IC₅₀ read_plate->analyze

Caption: General workflow for a cell viability experiment.

This compound Signaling Pathway in Cancer Cells

In vitro studies on breast cancer cells have suggested that this compound exerts its anti-tumor effects by suppressing the PI3K/Akt/mTOR signaling pathway.[9] This pathway is a crucial regulator of cell proliferation, survival, and growth. Inhibition of this pathway by this compound leads to decreased proliferation and increased apoptosis.

G Levo This compound PI3K PI3K Levo->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓, Caspase-3 ↑) Akt->Apoptosis inhibits Proliferation Cell Proliferation (Cyclin D ↓) mTOR->Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Methodology for Assessing Motor and Sensory Block in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing motor and sensory block in preclinical models. It is designed to offer a practical guide for researchers in pharmacology, toxicology, and neuroscience, facilitating the standardized and reproducible evaluation of novel therapeutic agents and research compounds.

I. Introduction to Motor and Sensory Block Assessment

The evaluation of motor and sensory blockade is a critical component in the preclinical development of a wide range of therapeutics, including local anesthetics, analgesics, and neuromuscular blocking agents. Accurate and reliable assessment of these endpoints in animal models is essential for predicting clinical efficacy and safety. This guide outlines several widely accepted behavioral and electrophysiological methods for quantifying the degree and duration of motor and sensory deficits in rodents.

II. Assessment of Motor Block

Motor block refers to the partial or complete loss of muscle function. In preclinical studies, this is often assessed by observing changes in an animal's locomotion, coordination, and strength.

A. Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point (0-21) ordinal scale used to assess hindlimb locomotor recovery in rats and mice following spinal cord injury. A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion. The scale is divided into three stages:

  • Early Stage (0-7): Characterized by isolated joint movements.

  • Intermediate Stage (8-13): Involves uncoordinated stepping.

  • Late Stage (14-21): Marked by forelimb-hindlimb coordination.[1]

  • Acclimation: Habituate the animals to the open field testing arena (a circular enclosure, typically 90-100 cm in diameter with a non-slip floor) for several days prior to baseline testing.

  • Baseline Assessment: Before inducing the injury or administering the test compound, place each animal in the center of the open field and observe its spontaneous locomotor activity for 4-5 minutes. Two independent, blinded observers should score the animal's hindlimb movements according to the BBB scale.

  • Post-Injury/Treatment Assessment: At predetermined time points following the intervention, repeat the open-field observation and scoring. For acute studies, this may be done at multiple time points within the first 24 hours. For chronic studies, assessments are typically performed weekly.

  • Data Analysis: Record the BBB scores for each hindlimb and calculate the average. The mean scores for each experimental group can then be plotted over time to visualize locomotor recovery or impairment.

The following table provides representative data of BBB scores in a rat model of spinal cord injury, comparing a control group with a group receiving a therapeutic intervention.

Time Post-InjuryControl Group (Mean BBB Score ± SEM)Treatment Group (Mean BBB Score ± SEM)
Day 11.2 ± 0.31.5 ± 0.4
Day 74.8 ± 0.66.1 ± 0.8
Day 148.5 ± 0.710.2 ± 0.9
Day 2110.3 ± 0.512.5 ± 0.7
Day 2811.1 ± 0.613.8 ± 0.8

Data are hypothetical and for illustrative purposes.

B. Rotarod Test

The rotarod test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[2] This test is sensitive to motor deficits induced by central nervous system depressants, neurodegenerative diseases, and muscle relaxants.

  • Apparatus: Use a commercially available rotarod apparatus with a textured rod to provide grip. The speed of rotation should be adjustable.

  • Acclimation and Training: Acclimate the animals to the testing room. Train the animals on the rotarod at a constant, low speed (e.g., 4 rpm) for a few minutes for 2-3 days prior to testing.

  • Testing: Place the animal on the rotating rod. The test can be performed using either a fixed speed or an accelerating protocol.

    • Fixed Speed: Set the rod to a constant speed (e.g., 10, 20, or 30 rpm) and record the latency to fall (in seconds) up to a predetermined cutoff time (e.g., 300 seconds).

    • Accelerating Speed: Start the rotation at a low speed (e.g., 4 rpm) and gradually increase the speed (e.g., to 40 rpm over 5 minutes). Record the latency to fall and the rotational speed at the time of the fall.

  • Trials: Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across trials is used as the primary endpoint.

The following table shows representative data of the latency to fall from an accelerating rotarod in a mouse model of neurodegenerative disease.

GenotypeAge (Months)Latency to Fall (seconds ± SEM)
Wild-Type3285 ± 15
Transgenic3250 ± 20
Wild-Type6270 ± 18
Transgenic6180 ± 25

Data are hypothetical and for illustrative purposes.

C. Grip Strength Test

The grip strength test measures the maximal muscle strength of an animal's forelimbs or all four limbs.[3] It is a useful tool for assessing neuromuscular function and is sensitive to muscle weakness caused by neuromuscular diseases or drug-induced myotoxicity.[4]

  • Apparatus: Use a grip strength meter equipped with a wire grid or a metal bar connected to a force transducer.

  • Procedure:

    • Forelimb Grip Strength: Hold the animal by the base of its tail and lower it towards the grid until it grasps the bar with its forepaws. Gently pull the animal away from the grid in a horizontal direction until its grip is released. The peak force exerted by the animal is recorded.

    • All-Limb Grip Strength: Allow the animal to grasp the grid with all four paws before pulling it away.

  • Trials: Perform 3-5 trials per animal with a short rest period between each trial.

  • Data Analysis: The average of the peak force measurements is calculated. Data can be normalized to the animal's body weight.

The following table presents representative data of forelimb grip strength in a mouse model of muscular dystrophy, comparing a treatment group to a control group.[5][6]

GroupBaseline Grip Strength (g ± SEM)12 Weeks Post-Treatment Grip Strength (g ± SEM)
Control (mdx mice)110 ± 895 ± 10
Treatment (mdx mice)112 ± 9125 ± 12

Data are hypothetical and for illustrative purposes.

III. Assessment of Sensory Block

Sensory block refers to the loss of sensation, particularly nociception (the perception of pain). Preclinical assessment of sensory block is crucial for the development of analgesics and local anesthetics.

A. Von Frey Test

The von Frey test is used to assess mechanical allodynia, which is a painful response to a normally non-painful stimulus. It utilizes a series of calibrated monofilaments that apply a specific amount of pressure.

  • Apparatus: A set of von Frey filaments with varying stiffness (measured in grams). The animal is placed in a testing chamber with a mesh floor that allows access to the plantar surface of the paws.

  • Acclimation: Allow the animal to acclimate to the testing chamber for at least 30 minutes before testing.

  • Procedure (Up-Down Method):

    • Start with a mid-range filament (e.g., 2.0 g).

    • Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next lower-force filament is used. If there is no response, the next higher-force filament is used.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold.

  • Data Analysis: The 50% paw withdrawal threshold (in grams) is the primary endpoint.

The following table shows representative data of the 50% paw withdrawal threshold in a rat model of neuropathic pain, comparing the effect of an analgesic to a vehicle control.

Treatment GroupBaseline Withdrawal Threshold (g ± SEM)Post-Treatment Withdrawal Threshold (g ± SEM)
Vehicle14.5 ± 1.23.2 ± 0.5
Analgesic (Drug X)14.2 ± 1.510.8 ± 1.1

Data are hypothetical and for illustrative purposes.

B. Hot Plate Test

The hot plate test is a method for assessing thermal nociception. It measures the latency of an animal to react to a heated surface. This test is particularly sensitive to centrally acting analgesics.[7]

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, typically set between 50-55°C. The animal is usually confined to the hot surface by a clear cylindrical enclosure.

  • Procedure:

    • Gently place the animal on the heated surface and start a timer.

    • Observe the animal for nociceptive responses, which include licking or flicking of the hind paws, or jumping.

    • Stop the timer as soon as a response is observed and record the latency.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate and assigned the maximum latency score.

  • Data Analysis: The latency to the first nociceptive response is the primary endpoint.

The following table presents representative data of the latency to a thermal stimulus in mice after administration of saline, morphine, or tramadol.[2][7]

Treatment GroupDose (mg/kg)Latency to Response (seconds ± SEM)
Saline-8.5 ± 1.1
Morphine1025.3 ± 2.4
Tramadol2018.7 ± 1.9

Data are hypothetical and for illustrative purposes.

IV. Visualization of Pathways and Workflows

Signaling Pathway: Mechanism of Local Anesthetic Action

Local anesthetics produce their effect by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials.

LocalAnestheticMechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Blocked_channel Blocked Na+ Channel (No Na+ Influx) Na_channel_open->Blocked_channel Blockade Na_channel_inactivated->Na_channel_closed Repolarization LA_H Local Anesthetic (Cationic Form, LAH+) LA Local Anesthetic (Uncharged Form, LA) LA_H->LA Deprotonation (Higher pH) LA_in LA LA->LA_in Membrane Permeation LA_H_in LAH+ LA_H_in->Na_channel_open Binds to open channel receptor LA_in->LA_H_in Protonation (Lower pH)

Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Workflow: Preclinical Assessment of a Novel Local Anesthetic

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel local anesthetic in a preclinical model.

PreclinicalWorkflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-life cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting A Select Animal Model (e.g., Rat, Mouse) B Choose Route of Administration (e.g., Sciatic Nerve Block) A->B C Determine Dose-Response Range B->C D Define Endpoints (Motor and Sensory Block) C->D E Baseline Behavioral Testing (Motor and Sensory) F Administer Test Compound or Vehicle Control E->F G Serial Behavioral Assessments (e.g., 0-4 hours post-dose) F->G H Quantify Motor Block (e.g., BBB, Rotarod) I Quantify Sensory Block (e.g., Von Frey, Hot Plate) J Statistical Analysis (e.g., ANOVA, t-test) H->J I->J K Determine ED50 and Duration of Action J->K L Summarize Findings M Generate Report and Visualizations L->M

A typical workflow for preclinical assessment of a novel local anesthetic.

V. Conclusion

The methodologies described in this document provide a robust framework for the preclinical assessment of motor and sensory block. The selection of appropriate models and endpoints is critical for generating reliable and translatable data. Adherence to detailed, standardized protocols, along with blinded and randomized study designs, will ensure the generation of high-quality data to support the development of new and improved therapeutic agents.

References

Application of Levobupivacaine in Rodent Models of Neuropathic Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting local anesthetic frequently utilized for regional anesthesia and pain management. Its favorable safety profile, particularly its reduced cardiotoxicity and neurotoxicity compared to racemic bupivacaine, makes it an important compound for investigation in preclinical pain models.[1] In the context of neuropathic pain, a debilitating chronic condition arising from nerve injury, this compound is studied for its potential to provide analgesia and modulate underlying pathological processes. This document provides detailed application notes and protocols for the use of this compound in established rodent models of neuropathic pain, summarizing key quantitative data and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal membranes.[1] By binding to the intracellular portion of these channels, it prevents the influx of sodium ions, thereby stabilizing the neuronal membrane and inhibiting the depolarization necessary for the initiation and propagation of action potentials.[1] This effectively blocks the transmission of pain signals.[1] Sensory nerve fibers appear to be more susceptible to this blockade than motor fibers.[1]

Recent studies on the broader class of local anesthetics, including bupivacaine, suggest that their analgesic effects in neuropathic pain states may extend beyond simple channel blockade. Evidence points towards an anti-inflammatory role involving the modulation of glial cells. Specifically, bupivacaine has been shown to suppress the activation of spinal microglia and astrocytes, key players in central sensitization and the maintenance of chronic pain.[2] This is achieved, in part, by inhibiting the pro-inflammatory NF-κB signaling pathway.[2]

cluster_Neuron Neuron cluster_Glia Microglia / Astrocyte Na_Channel Voltage-Gated Sodium Channel Depolarization Depolarization & Action Potential Na_Channel->Depolarization Na+ Influx Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Central_Sensitization Central Sensitization NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Central_Sensitization This compound This compound This compound->Na_Channel Blocks This compound->NFkB Inhibits cluster_pre_op Pre-Operative Phase cluster_op Surgical & Dosing Phase cluster_post_op Post-Operative Phase A Acclimatize Rats (e.g., 7 days) B Baseline Behavioral Testing (von Frey, Hot Plate) A->B C Intrathecal Injection: This compound (e.g., 0.5%) or Saline Vehicle B->C D Wait 30 minutes C->D E Induce Anesthesia D->E F Perform CCI Surgery on Sciatic Nerve E->F G Post-operative Care & Recovery F->G H Behavioral Testing (e.g., Day 1, 3, 7, 14 post-CCI) G->H I Tissue Collection (Spinal Cord, Sciatic Nerve) for Analysis H->I

References

Troubleshooting & Optimization

Technical Support Center: Levobupivacaine Nerve Blocks in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing levobupivacaine for nerve blocks in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the typical onset and duration of a this compound nerve block in animal models?

A1: The onset of action for this compound is generally within 15 minutes, with a long, dose-dependent duration of anesthesia.[1][2] For peripheral nerve blocks in animal models, the duration of a sensory block can be up to 17 hours.[1][2] For instance, in brachial plexus nerve blocks, a 0.5% solution of this compound results in a sensory and motor block with an onset of 6-10 minutes and a duration of 14-16 hours.[3] For larger nerves like the sciatic nerve, the onset time may be longer, around 25-30 minutes, while the duration remains in the 14-16 hour range.[3]

Q2: How does the concentration of this compound affect nerve block success?

A2: Higher concentrations of this compound (e.g., 0.5%–0.75%) can lead to a faster onset and increased duration and quality of the peripheral nerve blockade.[3][4] In a rat spinal model, increasing the intrathecal this compound concentration resulted in a shorter onset and longer duration of motor block.[5] For example, the onset time for a 0.125% intrathecal injection was 70.0 ± 8.9 seconds with a duration of 9.5 ± 1.8 minutes, while a 0.75% injection had a significantly shorter onset of 31.0 ± 5.5 seconds and a longer duration of 31.3 ± 5.4 minutes.[5]

Q3: Is this compound neurotoxic at concentrations effective for nerve blocks?

A3: this compound is considered to have a good safety profile with lower neurotoxicity compared to some other local anesthetics.[5] In a rat spinal model, mild histological changes were observed at higher concentrations (0.5% and 0.75%), while no histological abnormalities were seen at lower concentrations (0.125% and 0.25%).[5]

Q4: What are the main differences between this compound and bupivacaine for nerve blocks in animal models?

A4: this compound, the S(-)-enantiomer of bupivacaine, has a similar potency and anesthetic effect to bupivacaine.[1][2] However, a key advantage of this compound is its lower risk of cardiovascular and central nervous system (CNS) toxicity.[1][2] Animal studies have shown that the lethal dose of this compound is 1.3 to 1.6 times higher than that of bupivacaine.[1] In terms of block characteristics, sensory block with this compound tends to be slightly longer than with bupivacaine.[1][2] Interestingly, at low concentrations (below 0.125%), this compound may produce a more selective block of nociceptive (pain) signals over tactile (touch) sensations compared to bupivacaine.[6][7][8][9][10]

Troubleshooting Guide

Problem: The nerve block has a delayed onset or is incomplete.

Potential Cause Troubleshooting Steps
Inaccurate Needle Placement Ensure precise anatomical landmarking for the target nerve. Consider using a nerve stimulator or ultrasound guidance to confirm needle proximity to the nerve before injection. For dental blocks in dogs, injecting into the infraorbital foramen ensures more caudal spread of the anesthetic.[11]
Insufficient Drug Concentration or Volume Increase the concentration of this compound (e.g., from 0.25% to 0.5%) to potentially speed up the onset.[3][4] Ensure the volume is adequate for the size of the animal and the targeted nerve sheath.
Injection into Inflamed or Infected Tissue The acidic environment of inflamed tissue can reduce the efficacy of local anesthetics.[12] Avoid injecting directly into these areas if possible.
Intravascular Injection Always aspirate before injecting to ensure the needle is not in a blood vessel.[13] Intravascular injection will lead to rapid systemic absorption and potential toxicity, with a failed block.

Problem: The duration of the nerve block is shorter than expected.

Potential Cause Troubleshooting Steps
Low Dose or Concentration The duration of this compound is dose-dependent.[1][2] Consider increasing the total dose or concentration within safe limits.
Use of a Plain Solution The addition of adjuvants can significantly prolong the duration of the block. Consider adding dexmedetomidine, dexamethasone, or clonidine to the this compound solution.[14][15]
Rapid Systemic Absorption Highly vascularized areas can lead to faster absorption of the local anesthetic. While not as common for prolonging this compound blocks, vasoconstrictors like adrenaline can be used with some local anesthetics to reduce systemic uptake.[16]

Quantitative Data Summary

Table 1: Onset and Duration of this compound Nerve Blocks in Animal Models

Animal Model Nerve Block This compound Concentration Dose Onset Time (minutes) Duration of Sensory Block (hours) Reference
GeneralPeripheral Nerve Block0.5%2 mg/kg≤ 1517[1][2]
GeneralBrachial Plexus0.5%N/A6 - 1014 - 16[3]
GeneralSciatic Nerve0.5%N/A25 - 3014 - 16[3]
DogsInfraorbital (Maxillary Canine)0.5% (in mixture)0.5 mL≤ 5 - 104.6[17]
RatsIntrathecal0.125%N/A1.170.16[5]
RatsIntrathecal0.75%N/A0.520.52[5]

Table 2: Effect of Adjuvants on this compound Nerve Block Duration

Adjuvant Animal Model Nerve Block Effect on Duration Reference
ClonidineRatSciatic NerveSignificantly extends the duration of the block.[14][14]
BuprenorphineGeneralPeripheral Nerve BlockCan prolong postoperative analgesia by approximately 8 hours when combined with various local anesthetics.[15][15]
DexamethasoneGeneralPeripheral Nerve BlockIntravenous or perineural administration can increase the duration of analgesia by an average of 8 hours with long-acting local anesthetics.[15][16][15][16]
DexmedetomidineGeneralPeripheral Nerve BlockA suitable adjuvant that can prolong the analgesic duration.[15][15]

Experimental Protocols

Protocol 1: Rat Sciatic Nerve Block Model

  • Objective: To evaluate the duration of sensory and motor nerve block of this compound with and without adjuvants.

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • Record baseline sensory and motor responses of the rat's hind paw. Sensory response can be tested using the withdrawal reflex to a noxious stimulus (e.g., tail clamp or radiant heat). Motor function can be assessed by observing gait and the ability to bear weight.

    • Anesthetize the rat (e.g., with isoflurane).

    • Inject a small volume (e.g., 0.1 mL) of the drug solution (this compound with or without adjuvants) into the sciatic notch.[14]

    • At regular intervals (e.g., every 10 minutes) after injection, re-evaluate the sensory and motor responses of the sciatic nerve distribution.[14]

    • The duration of the block is defined as the time from the onset of the block until the return of sensory and motor function to baseline levels.

Protocol 2: In Vivo Extracellular Recordings from Spinal Dorsal Horn Neurons in Rats

  • Objective: To compare the effects of this compound and bupivacaine on the activity of spinal dorsal horn (SDH) neurons evoked by innocuous and noxious stimuli.[6][8][9]

  • Animal Model: Anesthetized Sprague-Dawley rats.[6][8][9]

  • Procedure:

    • Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.

    • Use a microelectrode to perform extracellular recordings from wide dynamic range (WDR) or low-threshold (LT) neurons in the SDH.

    • Identify the receptive field of the neuron on the hind paw.

    • Apply innocuous (e.g., brushing) and noxious (e.g., pinching) stimuli to the receptive field to record baseline neuronal spiking activity.

    • Inject a low concentration of this compound or bupivacaine subcutaneously into the receptive field.

    • Record the post-injection spiking activity in response to the same innocuous and noxious stimuli.

    • Compare the inhibition of neuronal activity between the two local anesthetics.[6][8][9]

Visualizations

Experimental_Workflow_Rat_Sciatic_Nerve_Block cluster_prep Preparation cluster_procedure Procedure cluster_eval Evaluation Baseline Record Baseline Sensory & Motor Responses Anesthesia Anesthetize Rat Baseline->Anesthesia Injection Inject this compound (+/- Adjuvant) at Sciatic Notch Anesthesia->Injection Reassess Re-evaluate Sensory & Motor Responses (e.g., every 10 mins) Injection->Reassess Reassess->Reassess Duration Determine Block Duration Reassess->Duration

Caption: Workflow for a rat sciatic nerve block experiment.

Factors_Affecting_Block_Success cluster_drug Drug-Related Factors cluster_technique Technique-Related Factors cluster_patient Animal-Related Factors Concentration Concentration BlockSuccess Nerve Block Success (Onset, Duration, Quality) Concentration->BlockSuccess Dose Dose/Volume Dose->BlockSuccess Adjuvants Adjuvants Adjuvants->BlockSuccess Accuracy Injection Accuracy Accuracy->BlockSuccess Guidance Use of Guidance (Ultrasound/Nerve Stimulator) Guidance->BlockSuccess NerveSize Nerve Size/Type NerveSize->BlockSuccess TissuePH Tissue pH (Inflammation) TissuePH->BlockSuccess Vascularity Vascularity at Site Vascularity->BlockSuccess

Caption: Factors influencing this compound nerve block success.

Troubleshooting_Logic Start Problem Encountered (e.g., Block Failure) CheckAccuracy Verify Injection Technique & Accuracy Start->CheckAccuracy CheckDose Review Drug Concentration & Volume CheckAccuracy->CheckDose Accurate ImproveTech Action: Use Guidance (Ultrasound/Stimulator) CheckAccuracy->ImproveTech Inaccurate ConsiderAdjuvant Assess Need for Longer Duration CheckDose->ConsiderAdjuvant Adequate IncreaseDose Action: Increase Concentration/Dose CheckDose->IncreaseDose Too Low AddAdjuvant Action: Add Adjuvant (e.g., Dexmedetomidine) ConsiderAdjuvant->AddAdjuvant Yes Success Successful Block ConsiderAdjuvant->Success No ImproveTech->Success IncreaseDose->Success AddAdjuvant->Success

Caption: Troubleshooting workflow for nerve block issues.

References

Technical Support Center: Optimizing Levobupivacaine for Peripheral Nerve Block Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with levobupivacaine in peripheral nerve block studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for achieving sensory block without significant motor block in peripheral nerve block studies?

A1: The optimal concentration depends on the specific nerve being blocked and the desired balance between sensory and motor blockade. Lower concentrations of this compound are generally associated with a lower incidence of motor blockade.[1] For continuous postoperative analgesia, a 0.125% concentration has been shown to provide adequate analgesia with minimal motor affection.[1] In contrast, higher concentrations, such as 0.25%, may increase the incidence of motor block.[1] For certain blocks, a concentration of 0.35% this compound has been identified as providing optimal analgesia in pediatric patients without significant motor impairment.[2]

Q2: How does the concentration of this compound affect the onset and duration of a peripheral nerve block?

A2: Higher concentrations of this compound (0.5%–0.75%) generally lead to a faster onset and a longer duration of both sensory and motor blockade in peripheral nerves.[3][4][5] Conversely, lower concentrations may have a slower onset and shorter duration of action.[6] The total dose of the local anesthetic is a crucial factor in determining the quality and duration of the block.[7]

Q3: What are the signs of this compound toxicity, and what concentrations are associated with a higher risk?

A3: The clinical presentation of this compound toxicity often begins with central nervous system (CNS) symptoms such as disorientation, drowsiness, and slurred speech, which can progress to tonic-clonic seizures.[3][5] In more severe cases, cardiovascular collapse can occur.[3][5] The risk of toxicity increases with higher plasma concentrations, which can result from using higher concentrations or larger volumes of the drug, as well as accidental intravascular injection.[1][8] Factors that increase systemic absorption, such as injection into highly vascularized tissue, can also elevate plasma concentrations and toxicity risk.[3][5]

Q4: Can adjuvants be used to optimize the concentration of this compound?

A4: Yes, several adjuvants can be used to enhance the effects of this compound, potentially allowing for the use of lower, less toxic concentrations while maintaining efficacy. Commonly used adjuvants include:

  • Epinephrine: Causes vasoconstriction, which can decrease systemic absorption and reduce the potential for toxicity.[3][5]

  • Opioids (e.g., fentanyl, morphine): Improve the quality and duration of analgesia and have a dose-sparing effect on this compound.[3][4][5]

  • Clonidine: Can prolong the sensory block and has a local anesthetic-sparing effect.[3][4][5]

  • Dexamethasone: Can prolong the duration of both sensory and motor blockade.[9]

  • Tramadol: Has been shown to significantly increase the duration of sensory block in some studies.[4]

Q5: How does this compound compare to bupivacaine and ropivacaine for peripheral nerve blocks?

A5:

  • This compound vs. Bupivacaine: this compound has a similar clinical profile to bupivacaine in terms of efficacy and potency for peripheral nerve blocks.[3][10][11][12] However, this compound is associated with a lower risk of cardiotoxicity and CNS toxicity, making it a safer alternative.[4][10][11][12]

  • This compound vs. Ropivacaine: this compound is considered to be more potent than ropivacaine.[13] Studies have shown that this compound can provide a longer duration of anesthesia and sensory block compared to ropivacaine.[13][14] Ropivacaine at a 0.5% concentration tends to produce a less profound motor block than 0.5% this compound.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inadequate or Failed Block - Incorrect needle placement- Insufficient volume or concentration of this compound- Anatomical variation- Confirm needle position using ultrasound guidance or a nerve stimulator.- Increase the volume or concentration of the injectate based on the specific nerve and patient characteristics.- Consider an alternative approach or blocking technique.
Short Duration of Analgesia - Low concentration or dose of this compound- Rapid systemic absorption- Increase the concentration or total dose of this compound.- Consider adding an adjuvant like epinephrine to prolong the block duration by causing local vasoconstriction.[3][5]- For continuous blocks, increase the infusion rate or administer a bolus dose.[15]
Excessive Motor Block - High concentration of this compound- Use a lower concentration of this compound (e.g., 0.125% or 0.25%) to minimize motor blockade while maintaining sensory analgesia.[1][3]
Signs of Systemic Toxicity (e.g., dizziness, tinnitus, seizures) - Accidental intravascular injection- Use of an excessive dose or concentration- Rapid systemic absorption- Immediately stop the injection.- Administer standard resuscitation measures, including airway management and seizure control.- Consider the administration of lipid emulsion therapy.
Delayed Onset of Block - Low concentration of this compound- Suboptimal needle-nerve proximity- Blocking a large diameter nerve- Use a higher concentration of this compound (e.g., 0.5% or 0.75%) to speed up the onset.[3][5]- Ensure close proximity of the needle tip to the nerve sheath under ultrasound guidance.- Allow for sufficient time for the block to set in, especially for larger nerves like the sciatic nerve.[3][5]

Quantitative Data Summary

Table 1: Comparison of Different this compound Concentrations for Peripheral Nerve Block

ConcentrationOnset of Sensory Block (min)Duration of Sensory Block (hours)Motor Block Characteristics
0.25% SlowerShorter (approx. 15 hours with 1 mg/kg for brachial plexus block)[10]Less intense motor block[3]
0.5% Faster (6-10 for brachial plexus, 25-30 for sciatic)[3][5]Longer (14-16 for brachial plexus and sciatic)[3][5]More profound motor block than 0.25%
0.75% FastestLongestMost intense motor block

Data synthesized from multiple sources which may have different experimental conditions.

Table 2: Comparative Efficacy of this compound and Ropivacaine in Peripheral Nerve Block

ParameterThis compoundRopivacaine
Onset of Surgical Anesthesia No significant differenceNo significant difference
Onset of Sensory Block No significant differenceNo significant difference
Duration of Anesthesia Significantly longerShorter
Duration of Sensory Block Trend towards longer durationShorter
Postoperative Rescue Analgesia Lower incidenceHigher incidence

Based on a meta-analysis of randomized controlled trials.[13]

Experimental Protocols

Protocol 1: Dose-Finding Study for Optimal this compound Concentration

This protocol outlines a general methodology for an up-and-down sequential dose-finding study to determine the minimum effective analgesic concentration (MEAC) of this compound for a specific peripheral nerve block.

  • Patient Selection: Recruit a cohort of subjects undergoing a specific surgical procedure requiring a peripheral nerve block. Define clear inclusion and exclusion criteria.

  • Randomization and Blinding: While not a traditional randomized trial, the sequential nature of the study dictates the concentration for the next patient based on the outcome of the previous one. The assessing researcher should be blinded to the concentration used.

  • Block Procedure:

    • Perform the peripheral nerve block using ultrasound guidance to ensure accurate needle placement.

    • The first patient receives a predetermined starting concentration of this compound (e.g., 0.25%).

  • Assessment of Block Success:

    • Define a clear binary outcome for a "successful" block (e.g., no requirement for rescue analgesia within a specified timeframe).

    • Assess sensory and motor block at regular intervals.

  • Up-and-Down Sequential Allocation:

    • If the block is successful, the concentration for the next patient is decreased by a fixed interval (e.g., 0.05%).

    • If the block fails, the concentration for the next patient is increased by the same fixed interval.

  • Data Analysis:

    • Continue the up-and-down sequence for a predetermined number of subjects or until a certain number of successful/failed pairs are observed.

    • Use probit or logistic regression to calculate the ED50 (the concentration effective in 50% of subjects) and ED95 (the concentration effective in 95% of subjects).[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_block Block Administration cluster_assessment Outcome Assessment cluster_adjustment Concentration Adjustment cluster_analysis Data Analysis start Define Study Protocol & Objectives patient_selection Patient Selection & Consent start->patient_selection block_procedure Perform Peripheral Nerve Block with Initial this compound Concentration patient_selection->block_procedure assess_success Assess Block Success at Predetermined Timepoint block_procedure->assess_success decision Successful Block? assess_success->decision decrease_conc Decrease Concentration for Next Patient decision->decrease_conc Yes increase_conc Increase Concentration for Next Patient decision->increase_conc No analyze Calculate ED50 and ED95 decision->analyze After sufficient data decrease_conc->block_procedure Recruit Next Patient increase_conc->block_procedure Recruit Next Patient end Determine Optimal Concentration analyze->end Factors_Influencing_Block cluster_drug Drug-Related Factors cluster_patient Patient-Related Factors cluster_technique Technique-Related Factors center_node Peripheral Nerve Block Characteristics (Onset, Duration, Quality) concentration Concentration concentration->center_node volume Volume volume->center_node dose Total Dose dose->center_node adjuvants Adjuvants adjuvants->center_node age Age age->center_node weight Weight weight->center_node comorbidities Comorbidities comorbidities->center_node block_site Block Site (Vascularity) block_site->center_node needle_placement Needle-Nerve Proximity needle_placement->center_node catheter_use Continuous vs. Single Shot catheter_use->center_node Signaling_Pathway cluster_membrane Neuronal Membrane cluster_events Cellular Events na_channel_open Voltage-gated Na+ Channel (Open) na_channel_blocked Voltage-gated Na+ Channel (Blocked) na_channel_open->na_channel_blocked na_influx Na+ Influx na_channel_open->na_influx no_na_influx No Na+ Influx na_channel_blocked->no_na_influx This compound This compound This compound->na_channel_blocked Binds to intracellular site action_potential Action Potential Propagation action_potential->na_channel_open Triggers opening depolarization Depolarization na_influx->depolarization no_depolarization Inhibition of Depolarization no_na_influx->no_depolarization blockade Nerve Conduction Blockade no_depolarization->blockade

References

Technical Support Center: Managing Levobupivacaine-Induced Systemic Toxicity in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering levobupivacaine-induced systemic toxicity in animal research.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound-induced systemic toxicity in animal models?

A1: this compound-induced systemic toxicity, often referred to as Local Anesthetic Systemic Toxicity (LAST), typically manifests with both central nervous system (CNS) and cardiovascular system (CVS) symptoms. Initial signs are often neurological, progressing to cardiovascular collapse if left untreated.[1][2][3]

  • CNS Toxicity: Early signs can include restlessness, muscle twitching, and tremors, which can rapidly progress to generalized tonic-clonic seizures.[1][4][5] In some models, CNS depression and respiratory arrest may follow the initial excitatory phase.[3]

  • CVS Toxicity: Cardiovascular signs include arrhythmias (such as ventricular tachycardia), bradycardia, hypotension, and eventually, cardiovascular collapse and asystole.[6][7][8] this compound is considered to have a better cardiac safety profile than its racemic counterpart, bupivacaine, but cardiotoxicity remains a significant risk at high doses.[6][7][9][10]

Q2: How does the toxicity of this compound compare to bupivacaine and ropivacaine in animals?

A2: Animal studies consistently demonstrate that this compound is less toxic than racemic bupivacaine but may have a toxicity profile intermediate between bupivacaine and ropivacaine.[8][10][11]

  • This compound vs. Bupivacaine: The intravascular dose of this compound required to cause lethality in animals is consistently higher than that of bupivacaine.[6][7][10] For instance, in awake sheep, almost 78% more this compound was required to cause death compared to bupivacaine.[6][7][10]

  • This compound vs. Ropivacaine: The systemic toxicity of this compound is considered intermediate between that of ropivacaine and bupivacaine when administered at the same rate.[8] Some studies suggest ropivacaine-induced cardiac arrest may be more responsive to treatment than that induced by this compound.[8]

Q3: What is the primary treatment for this compound-induced systemic toxicity in a research setting?

A3: The primary and most effective treatment for this compound-induced systemic toxicity is the intravenous administration of a 20% lipid emulsion.[1][12][13] This therapy, often referred to as lipid rescue or lipid emulsion therapy, has been shown to be effective in both animal models and clinical cases.[1][12][14]

Q4: How does lipid emulsion therapy work to reverse toxicity?

A4: The exact mechanism is not fully elucidated, but the leading theory is the "lipid sink" effect.[15] The lipid emulsion is thought to create an expanded lipid phase in the plasma, which sequesters the lipophilic this compound molecules, drawing them out of the cardiac and neural tissues and reducing their toxic effects.[12][15] Other proposed mechanisms include a direct beneficial effect on myocardial metabolism by providing fatty acids as an energy source.[14]

Troubleshooting Guide

Problem 1: My animal model is experiencing seizures after this compound administration.

  • Immediate Action: Administer a benzodiazepine (e.g., midazolam, lorazepam) to control seizure activity.[4][16] Avoid using propofol if there is hemodynamic instability.[4]

  • Supportive Care: Ensure adequate oxygenation and ventilation.[1][4] Hypoxia and acidosis can worsen the toxicity of local anesthetics and may inhibit the effectiveness of lipid emulsion therapy.[1]

  • Consider Lipid Emulsion: Administer intravenous lipid emulsion therapy promptly, as seizures are a sign of significant systemic toxicity that can precede cardiovascular collapse.[16]

Problem 2: My animal model has developed hypotension and bradycardia.

  • Immediate Action: Stop the administration of this compound immediately.

  • Administer Lipid Emulsion: This is the first-line treatment for cardiovascular toxicity.[1][12][13]

  • Cardiovascular Support: If hypotension persists, consider the use of vasopressors. However, it is recommended to use small initial doses of epinephrine (e.g., less than 1 mcg/kg) as high doses may impair resuscitation and pulmonary gas exchange.[4] Avoid vasopressin, calcium channel blockers, and beta-blockers.[4]

Problem 3: The animal has gone into cardiac arrest.

  • Immediate Action: Start cardiopulmonary resuscitation (CPR) immediately.[4]

  • Administer Lipid Emulsion: Administer a bolus of 20% lipid emulsion intravenously.[1][12][13]

  • Modified Advanced Life Support: Follow a modified advanced cardiovascular life support (ACLS) protocol. Use low-dose epinephrine and consider amiodarone for arrhythmias.[16] Avoid using lidocaine for arrhythmias in this context.[16]

Problem 4: I administered lipid emulsion, but the toxicity is recurring.

  • Recurrence: Rebound toxicity can occur as the lipid emulsion is metabolized and the local anesthetic redistributes.[1]

  • Repeat Dosing: Repeat the lipid emulsion bolus and consider increasing the infusion rate if hemodynamic stability is not achieved or if signs of toxicity reappear.[1][12]

  • Prolonged Monitoring: It is crucial to monitor the animal for an extended period (at least 4-6 hours after a cardiac event) as toxicity can recur.[4]

Data Presentation

Table 1: Comparative Toxicity of this compound, Bupivacaine, and Ropivacaine in Animal Models

Animal ModelParameterBupivacaineThis compoundRopivacaineCitation
Anesthetized RatsDose for Seizures (mg/kg)LowerHigherHigher[8]
Anesthetized RatsDose for Dysrhythmias (mg/kg)LowerIntermediateHigher[8]
Anesthetized RatsDose for Asystole (mg/kg)LowerIntermediateHigher[8]
Awake SheepLethal Dose156 (31) mg277 (51) mg-[5]
Anesthetized SwineLethal Dose (mmol)0.015 (0.012-0.019)0.028 (0.024-0.031)0.032 (0.013-0.032)[11]

Table 2: Recommended Dosing for 20% Lipid Emulsion Therapy in Animal Models

SpeciesBolus DoseInfusion RateMaximum Recommended DoseCitation
General Recommendation1.5 mL/kg over 1 minute0.25 mL/kg/min12 mL/kg[4][12]
Repeat BolusUp to two repeat boluses if neededCan be increased to 0.5 mL/kg/min-[1][12]
Cats1.5 mL/kg over 5-30 minutes0.25 mL/kg/min over 30 minutes-[15][17]
Newborn Piglets4 mL/kg0.25 mL/kg/min-[12]

Experimental Protocols

Protocol 1: Induction of this compound Toxicity in Rats

  • Animal Model: Sprague-Dawley rats.[8][18]

  • Anesthesia: Anesthetize the rats (e.g., with sevoflurane or intraperitoneal pentobarbital).[18][19]

  • Instrumentation: Catheterize the femoral artery and vein for drug administration and blood pressure monitoring.[18] Place subcutaneous needle electrodes for electrocardiogram (ECG) monitoring.[18]

  • Toxicity Induction: Infuse this compound intravenously at a constant rate (e.g., 2 mg/kg/min) until the desired toxic endpoint is reached (e.g., seizure, arrhythmia, asystole).[8][18]

  • Monitoring: Continuously monitor ECG, electroencephalogram (EEG), and arterial pressure.[8]

Protocol 2: Lipid Emulsion Rescue from this compound-Induced Cardiac Arrest in Rats

  • Toxicity Induction: Induce cardiac arrest using the protocol described above.[18]

  • Initiate Rescue: Once cardiac arrest (defined as a pulse pressure of 0 mm Hg) occurs, stop the this compound infusion.[18]

  • CPR and Ventilation: Immediately begin chest compressions and ventilate the animal with 100% oxygen.[18]

  • Lipid Emulsion Administration: Administer a 20% lipid emulsion as an intravenous bolus (e.g., 1.5 mL/kg) followed by a continuous infusion (e.g., 0.25 mL/kg/min).[4][12]

  • Data Collection: Record the time to return of spontaneous circulation (ROSC) and monitor hemodynamic parameters for recovery.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_toxicity Phase 2: Toxicity Induction cluster_management Phase 3: Toxicity Management cluster_outcome Phase 4: Outcome Assessment animal_model Select Animal Model (e.g., Rat, Swine) anesthesia Administer Anesthesia animal_model->anesthesia instrumentation Surgical Instrumentation (Catheters, ECG leads) anesthesia->instrumentation infusion Start this compound Infusion instrumentation->infusion monitoring Monitor Vitals (ECG, BP, EEG) infusion->monitoring endpoint Observe for Toxicity Endpoint (Seizure, Arrhythmia, Cardiac Arrest) monitoring->endpoint stop_infusion Stop this compound Infusion endpoint->stop_infusion seizure_management Manage Seizures (Benzodiazepines) endpoint->seizure_management If Seizures cpr Initiate CPR (if cardiac arrest) endpoint->cpr If Cardiac Arrest lipid_rescue Administer Lipid Emulsion stop_infusion->lipid_rescue seizure_management->lipid_rescue rosc Assess for ROSC lipid_rescue->rosc cpr->lipid_rescue post_resuscitation Post-Resuscitation Monitoring rosc->post_resuscitation data_analysis Data Collection & Analysis post_resuscitation->data_analysis lipid_sink_mechanism cluster_body Body Compartments bloodstream Bloodstream lipid_sink Expanded Lipid Phase ('Lipid Sink') bloodstream->lipid_sink Creates tissue Heart & Brain Tissue toxicity Toxicity tissue->toxicity levo_free Free this compound levo_free->tissue Binds to Na+ channels levo_free->lipid_sink Sequestered by lipid_emulsion IV Lipid Emulsion lipid_emulsion->bloodstream Administered levo_bound This compound Bound to Lipid lipid_sink->levo_bound reduced_toxicity Reduced Toxicity levo_bound->reduced_toxicity Reduces free drug troubleshooting_flowchart cluster_cns CNS Toxicity cluster_cvs Cardiovascular Toxicity start Signs of this compound Toxicity Observed stop_levo Stop this compound Administration start->stop_levo assess_symptoms Assess Primary Symptoms stop_levo->assess_symptoms seizures Seizures / CNS Excitation assess_symptoms->seizures CNS Dominant hypotension Hypotension / Bradycardia assess_symptoms->hypotension CVS Dominant manage_seizures Administer Benzodiazepines seizures->manage_seizures support_ventilation Support Ventilation (100% O2) manage_seizures->support_ventilation lipid_bolus Administer 20% Lipid Emulsion Bolus support_ventilation->lipid_bolus cardiac_arrest Cardiac Arrest hypotension->cardiac_arrest Progresses to hypotension->lipid_bolus start_cpr Start CPR cardiac_arrest->start_cpr start_cpr->lipid_bolus lipid_infusion Start Lipid Emulsion Infusion lipid_bolus->lipid_infusion check_stability Is Hemodynamic Stability Restored? lipid_infusion->check_stability repeat_bolus Repeat Bolus / Increase Infusion Rate check_stability->repeat_bolus No monitor Continue Monitoring (≥2-4 hours) check_stability->monitor Yes repeat_bolus->check_stability

References

Technical Support Center: Troubleshooting Failed Levobupivacaine Nerve Blocks in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed or inconsistent levobupivacaine nerve blocks in preclinical studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound nerve block completely failed. What are the most likely causes?

Complete failure of a nerve block, where no sensory or motor deficit is observed, is a common issue that can often be traced back to procedural or anatomical factors.

  • Inaccurate Injection Placement: This is the most frequent cause of block failure.[1][2][3] The injectate must be delivered in close proximity to the target nerve sheath for the local anesthetic to diffuse and take effect.

    • Troubleshooting:

      • Refine Anatomical Landmarks: Ensure a thorough understanding of the anatomical landmarks for the target nerve in the specific rodent species and strain being used.[4][5][6]

      • Use Guidance Techniques: Employing a peripheral nerve stimulator or ultrasound guidance can significantly improve the accuracy of needle placement and increase the success rate of the block.[3][7] A motor response at a current of ≤0.5 mA is a good indicator of proximity to the nerve.[3]

      • Consider a Multiple Injection Technique: For some blocks, such as the femoral nerve block, a multiple injection technique targeting different branches of the nerve can shorten onset time and improve the quality of the blockade compared to a single injection.[8]

  • Anatomical Variations: The course of peripheral nerves can vary between individual animals, even within the same strain.[4][6][9][10] For example, variations in the sciatic nerve's relation to the piriformis muscle can affect the success of gluteal approaches.[9][10]

    • Troubleshooting:

      • Pre-procedural Imaging: If available, ultrasound can help identify anatomical variations before injection.[9]

      • Adjust Injection Site: If a block repeatedly fails in the same location on multiple animals, consider slight adjustments to the injection site based on anatomical knowledge.

  • Intravascular Injection: Accidental injection into a blood vessel will lead to rapid systemic absorption of the this compound, preventing it from reaching the target nerve and potentially causing systemic toxicity.[10][11][12]

    • Troubleshooting:

      • Aspiration: Always aspirate before and during injection to ensure the needle tip is not in a blood vessel.[13]

The nerve block worked, but the duration was much shorter than expected. What could be the reason?

A shorter-than-expected duration of action can be frustrating and impact the experimental timeline. Several factors can contribute to this issue.

  • Suboptimal Drug Concentration or Volume: The duration of the nerve block is dose-dependent.[11] Using a concentration or volume of this compound that is too low for the intended duration of action can lead to premature recovery.

    • Troubleshooting:

      • Consult Dose-Response Studies: Refer to published literature for appropriate dose ranges of this compound for the specific nerve block and animal model.

      • Titrate the Dose: If initial results show a short duration, a carefully controlled dose-escalation study may be necessary to determine the optimal concentration and volume for your experimental needs.

  • Rapid Systemic Absorption: The vascularity of the tissue surrounding the injection site can influence the rate of drug absorption.[14] Highly vascularized areas may lead to a faster clearance of the local anesthetic from the nerve.

    • Troubleshooting:

      • Consider Vasoconstrictors: The addition of a vasoconstrictor like epinephrine can decrease local blood flow, slow the rate of systemic absorption, and prolong the duration of the block. However, the use of vasoconstrictors should be carefully considered, as they can have their own effects and may not be suitable for all experimental designs.

  • Drug Formulation and Stability: Improper storage or handling of the this compound solution can affect its potency.

    • Troubleshooting:

      • Check Expiration Dates and Storage Conditions: Ensure the drug is within its expiration date and has been stored according to the manufacturer's recommendations.

      • Prepare Fresh Solutions: If diluting the stock solution, prepare it fresh for each experiment to avoid degradation.

I'm observing inconsistent results, with some animals showing a good block and others a partial or failed block. What could be causing this variability?

Inconsistent results can be a significant source of noise in experimental data. Addressing the sources of this variability is crucial for obtaining reliable results.

  • Variability in Injection Technique: Even with a standardized protocol, minor variations in needle depth, angle, and injection speed can lead to inconsistent drug distribution around the nerve.

    • Troubleshooting:

      • Standardize the Procedure: Ensure all researchers performing the nerve blocks are trained on and adhere to a strict, standardized protocol.

      • Single Operator: Whenever possible, have a single, experienced operator perform all nerve blocks within a study to minimize inter-individual variability.

  • Inter-Animal Anatomical Variability: As mentioned earlier, natural variations in nerve anatomy among animals can lead to inconsistent block success.[4][6][9][10]

    • Troubleshooting:

      • Increase Sample Size: A larger sample size can help to account for the effects of anatomical variability in the overall results.

      • Use of Guidance Techniques: Ultrasound or a nerve stimulator can help to standardize the injection location relative to the nerve, reducing the impact of anatomical variations.[3][7]

  • Strain and Species Differences: The anatomy of the sciatic nerve and its contributing spinal roots can differ significantly between rat and mouse strains.[4][5] These differences can impact the success and characteristics of the nerve block.

    • Troubleshooting:

      • Strain-Specific Protocols: Be aware of the specific anatomical characteristics of the rodent strain you are using and adapt your protocol accordingly. For example, the spinal nerve contributions to the sciatic nerve differ between mouse and rat strains.[4][5]

  • Potential for Local Anesthetic Resistance: While less common, some animals may exhibit a degree of resistance to local anesthetics due to genetic variations in their sodium channels.[15][16] Mutations in genes encoding for voltage-gated sodium channels can alter the binding site for local anesthetics, reducing their efficacy.[16]

    • Troubleshooting:

      • Documentation and Exclusion: If an animal consistently fails to respond to a properly administered nerve block, document this observation. If the issue persists across multiple animals, it may be a characteristic of the particular strain being used. In some cases, non-responding animals may need to be excluded from the study based on pre-defined criteria.

Data Presentation

Table 1: Factors Influencing this compound Nerve Block Onset and Duration in Preclinical Models.

FactorInfluence on Onset TimeInfluence on DurationKey Considerations
Concentration Higher concentrations lead to a faster onset.Higher concentrations result in a longer duration.Increased risk of neurotoxicity at higher concentrations.
Volume Larger volumes may decrease onset time by covering a larger nerve area.Larger volumes can increase duration.Must stay within safe total dosage limits to avoid systemic toxicity.
Injection Technique Multiple, targeted injections can shorten onset compared to a single injection.[8]Can improve the quality and potentially the duration of the block.Requires more skill and precision.
Anatomical Variations Can delay onset if the nerve is not in the expected location.[9]May shorten duration if the drug does not adequately cover the entire nerve.Pre-procedural imaging can help identify variations.[9]
Use of Vasoconstrictors May slightly delay onset.Can significantly prolong the duration by reducing systemic absorption.Potential for tissue ischemia and systemic cardiovascular effects.

Table 2: Troubleshooting Guide for Failed or Inconsistent this compound Nerve Blocks.

IssuePotential CauseRecommended Action
Complete Block Failure Inaccurate needle placementRefine anatomical landmarks; use nerve stimulator or ultrasound guidance.[1][2][3]
Anatomical variationAdjust injection site based on anatomical knowledge; use imaging if available.[9]
Intravascular injectionAlways aspirate before and during injection.[13]
Short Duration of Block Suboptimal drug concentration/volumeConsult literature for appropriate dosing; consider a dose-response study.
Rapid systemic absorptionConsider the addition of a vasoconstrictor, if appropriate for the study.
Drug instabilityCheck expiration dates and storage; prepare fresh dilutions.
Inconsistent Results Variability in injection techniqueStandardize the protocol; have a single, experienced operator perform blocks.
Inter-animal anatomical variabilityIncrease sample size; use guidance techniques to standardize injection location.[4][6][9][10]
Strain/species differencesUse a protocol specific to the rodent strain being studied.[4][5]
Potential local anesthetic resistanceDocument non-responders; consider if this is a strain characteristic.[15][16]

Experimental Protocols

Key Experiment: Sciatic Nerve Block in Rats and Assessment of Block Efficacy

This protocol provides a detailed methodology for performing a sciatic nerve block in rats and subsequently assessing the efficacy of the block through behavioral tests.

Materials:

  • This compound solution (appropriate concentration)

  • Anesthetic for induction and maintenance (e.g., isoflurane)

  • Clippers and antiseptic solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Peripheral nerve stimulator (optional, but recommended)

  • Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (or other approved anesthetic).

    • Shave the fur over the lateral aspect of the thigh of the hindlimb to be blocked.

    • Clean the shaved area with an antiseptic solution.

  • Nerve Localization and Injection:

    • Position the animal in lateral recumbency with the limb to be blocked uppermost.

    • Identify the anatomical landmarks for the sciatic nerve (typically between the greater trochanter of the femur and the ischial tuberosity).

    • If using a nerve stimulator: Insert the stimulating needle and advance it slowly until a motor response (e.g., plantar flexion or dorsiflexion of the paw) is elicited at a current of <0.5 mA.

    • If using anatomical landmarks alone: Insert the needle perpendicular to the skin and advance it towards the anticipated location of the nerve.

    • Once the needle is in the desired position, aspirate to confirm the absence of blood.

    • Inject the this compound solution slowly over 30-60 seconds.

  • Assessment of Motor Block:

    • At predetermined time points post-injection, assess motor function. A common method is to observe the animal's gait and posture.

    • A more quantitative measure is the "toe-spreading reflex." Gently pinch the webbing between the toes of the blocked paw. A complete motor block is indicated by the absence of a toe-spreading response.

  • Assessment of Sensory Block:

    • At the same time points, assess sensory function.

    • Mechanical Nociception (von Frey Test): Apply calibrated von Frey filaments to the plantar surface of the paw and determine the paw withdrawal threshold. A successful block will significantly increase this threshold.

    • Thermal Nociception (Hargreaves Test): Apply a radiant heat source to the plantar surface of the paw and measure the latency to paw withdrawal. A successful block will significantly increase the withdrawal latency.

  • Data Analysis:

    • Record the onset time of the block (time from injection to the first observation of sensory/motor deficit).

    • Record the duration of the block (time from onset until the return of sensory/motor function to baseline).

    • Compare these values between different experimental groups.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Levobupivacaine_un This compound (Uncharged) Levobupivacaine_in_un This compound (Uncharged) Levobupivacaine_un->Levobupivacaine_in_un Lipophilic Pathway Levobupivacaine_ch This compound (Charged) Na_Channel Voltage-Gated Na+ Channel Resting State Open State Inactivated State Levobupivacaine_ch->Na_Channel:f2 Hydrophilic Pathway (minor) Block Block of Na+ Influx Na_Channel->Block Prevents Action Potential Propagation Levobupivacaine_in_ch This compound (Charged) Levobupivacaine_in_un->Levobupivacaine_in_ch Re-equilibration Levobupivacaine_in_ch->Na_Channel:f2 Binds to open/inactivated channel

Caption: Mechanism of action of this compound at the voltage-gated sodium channel.

Experimental_Workflow Start Start: Preclinical Nerve Block Study Animal_Prep Animal Preparation (Anesthesia, Shaving, Aseptic Technique) Start->Animal_Prep Nerve_Localization Nerve Localization (Anatomical Landmarks, Nerve Stimulator, or Ultrasound) Animal_Prep->Nerve_Localization Injection This compound Injection (Aspirate before injecting) Nerve_Localization->Injection Behavioral_Assessment Behavioral Assessment (Motor and Sensory Testing) Injection->Behavioral_Assessment Data_Collection Data Collection (Onset, Duration, Efficacy) Behavioral_Assessment->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis End End of Study Data_Analysis->End Troubleshooting_Logic cluster_solutions Solutions Start Nerve Block Failed or Inconsistent? Complete_Failure Complete Failure? Start->Complete_Failure Inaccurate_Placement Inaccurate Placement? Complete_Failure->Inaccurate_Placement Yes Short_Duration Short Duration? Complete_Failure->Short_Duration No Anatomical_Variation Anatomical Variation? Inaccurate_Placement->Anatomical_Variation No Sol_Placement Use Guidance (Ultrasound/Nerve Stimulator) Inaccurate_Placement->Sol_Placement Yes Sol_Anatomy Adjust Technique/Use Imaging Anatomical_Variation->Sol_Anatomy Yes Dose_Too_Low Concentration/Volume Too Low? Short_Duration->Dose_Too_Low Yes Inconsistent_Results Inconsistent Results? Short_Duration->Inconsistent_Results No Sol_Dose Optimize Dose Dose_Too_Low->Sol_Dose Yes Technique_Variability Technique Variability? Inconsistent_Results->Technique_Variability Yes Animal_Variability Inter-Animal Variability? Technique_Variability->Animal_Variability No Sol_Technique Standardize Protocol Technique_Variability->Sol_Technique Yes Sol_Animal Increase N / Document Strain Differences Animal_Variability->Sol_Animal Yes

References

Technical Support Center: Prevention of Levobupivacaine Precipitation in Laboratory Admixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of levobupivacaine in laboratory admixtures. The following information is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound hydrochloride is the S-enantiomer of bupivacaine and is classified as an amino-amide local anesthetic. Its solubility is significantly influenced by its pKa of 8.1.[1][2] This means that at a pH below its pKa, the ionized, more water-soluble form predominates. Conversely, as the pH of a solution approaches and exceeds 8.1, the proportion of the non-ionized, less water-soluble base form increases, elevating the risk of precipitation. Commercial formulations of this compound are typically acidic, with a pH ranging from 4.0 to 6.0, to ensure its stability in solution.

Q2: What is the primary cause of this compound precipitation in laboratory admixtures?

A2: The most common cause of this compound precipitation is an increase in the pH of the solution. Admixing this compound with alkaline solutions, such as 8.4% sodium bicarbonate, can raise the pH above its pKa, leading to the formation of the less soluble free base and subsequent precipitation. This is a critical consideration when attempting to prepare alkalinized solutions to potentially accelerate the onset of action.

Q3: Can this compound be mixed with other local anesthetics?

A3: Caution should be exercised when mixing this compound with other local anesthetics, particularly those that are also amide-type, as their toxic effects can be additive. From a physicochemical standpoint, the compatibility would depend on the pH of the resulting admixture. If the addition of another local anesthetic raises the final pH, the risk of this compound precipitation increases. It is recommended to consult specific compatibility studies or conduct in-house compatibility testing before preparing such admixtures.

Q4: How do temperature and light affect the stability of this compound admixtures?

A4: this compound admixtures with certain other drugs, such as fentanyl and epinephrine, have been shown to be stable for extended periods when refrigerated and protected from light.[3] For instance, one study demonstrated that an admixture of this compound, fentanyl, and epinephrine remained chemically and physically stable for up to 60 days when stored in a refrigerator and protected from light.[3] However, exposure to light can cause degradation of some components, like epinephrine, within a much shorter timeframe.[3] Therefore, it is crucial to protect this compound admixtures from light and to consider the optimal storage temperature based on the specific components of the admixture.

Troubleshooting Guide

Issue: I observed a white precipitate after mixing this compound with another solution.

Possible Causes and Solutions:

  • Increased pH: The most likely cause is an increase in the admixture's pH above the pKa of this compound (8.1), leading to the formation of the insoluble free base.

    • Troubleshooting Steps:

      • Measure the pH of the final admixture. If it is near or above 8.1, this is the likely cause.

      • Review the composition of all solutions added to the admixture. Identify any alkaline components (e.g., sodium bicarbonate).

      • To prevent this, consider using a lower concentration of the alkaline solution or a buffering agent to maintain a lower pH.

  • Drug-Drug Incompatibility: The precipitate could be the result of a chemical reaction or physical incompatibility between this compound and another drug in the admixture.

    • Troubleshooting Steps:

      • Consult available compatibility data for the specific drug combination.

      • If no data is available, perform a compatibility study (see Experimental Protocols section). This involves preparing the admixture and observing for precipitation over time under different storage conditions.

  • Concentration and Diluent Effects: The concentration of this compound and the type of diluent used can influence solubility.

    • Troubleshooting Steps:

      • Ensure that the final concentration of this compound in the admixture does not exceed its solubility in the chosen diluent at the final pH.

      • This compound is commonly diluted with 0.9% sodium chloride. Using other diluents may alter its stability.

Issue: The solution appears hazy or cloudy after adding an adjuvant.

Possible Causes and Solutions:

  • Micro-precipitation: Fine, sub-visible particles may be forming, causing a hazy appearance.

    • Troubleshooting Steps:

      • Visually inspect the solution against both a black and a white background to better characterize the particulate matter.

      • Utilize light microscopy to confirm the presence of crystals or amorphous particles.

      • Consider filtering the solution through a sterile filter (e.g., 0.22 µm) if appropriate for the intended application, although this does not address the underlying incompatibility.

  • Incompatibility with Specific Adjuvants: Some adjuvants, even if not strongly alkaline, can cause precipitation. For example, studies have shown that mixing this compound with certain non-particulate steroids like dexamethasone sodium phosphate can lead to the formation of small crystals.[4]

    • Troubleshooting Steps:

      • Review literature for compatibility data with the specific adjuvant.

      • If precipitation is observed, consider alternative adjuvants or reformulation strategies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₈N₂O[5]
Molecular Weight 288.43 g/mol [5]
pKa 8.1[1][2]
Solubility in Water Sparingly soluble[4]
Commercial pH 4.0 - 6.0[6]

Table 2: Compatibility of this compound with Common Adjuvants in 0.9% Sodium Chloride

AdjuvantConcentration of AdjuvantThis compound ConcentrationObservationReference
Clonidine 8.4 µg/mLNot SpecifiedCompatible[7]
Fentanyl Citrate 4 µg/mL5 mg/mLCompatible[7]
Morphine Sulfate 0.05 mg/mL5 mg/mLCompatible[7]
Sufentanil 0.4 µg/mLNot SpecifiedCompatible[8]
Epinephrine 2 µg/mL1.25 mg/mLCompatible, but epinephrine is light-sensitive[3]
Dexamethasone Sodium Phosphate Not SpecifiedNot SpecifiedFormation of small crystals (<10 µm)[4]
Ketamine 50 mg in 20 mL total volume0.5%No precipitation reported in the study[9]
Magnesium Sulfate 500 mg in 25 mL total volume0.5%No precipitation reported in the study[3]
Hydromorphone Hydrochloride 65 mg/mL7.5 mg/mLVisually compatible[10]

Experimental Protocols

Protocol 1: Visual Inspection for Precipitation

Objective: To visually assess the physical compatibility of a this compound admixture.

Materials:

  • Prepared this compound admixture in a clear container (e.g., glass vial, polypropylene syringe).

  • Inspection station with black and white backgrounds.

  • Light source providing 2000-3750 lux.

Procedure:

  • Gently swirl the container to ensure homogeneity. Avoid introducing air bubbles.

  • Hold the container against the white background and inspect for any dark particles or discoloration for 5 seconds.

  • Hold the container against the black background and inspect for any light-colored particles or haziness for 5 seconds.

  • Invert the container and repeat steps 2 and 3.

  • Record observations immediately, noting the presence, size, shape, and color of any particulate matter.

Protocol 2: Microscopic Analysis of Potential Precipitates

Objective: To confirm the presence and characterize the morphology of suspected micro-precipitation.

Materials:

  • This compound admixture.

  • Microscope slides and coverslips.

  • Light microscope with magnification capabilities (e.g., 100x, 400x).

  • Pipette.

Procedure:

  • Gently agitate the admixture to suspend any particles.

  • Using a clean pipette, withdraw a small aliquot of the solution.

  • Place a drop of the solution onto a clean microscope slide.

  • Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

  • Examine the slide under the microscope at various magnifications.

  • Observe for the presence of crystalline structures, amorphous particles, or oil droplets.

  • Document the findings with images if possible, noting the morphology and approximate size of any observed particles.

Visualizations

experimental_workflow cluster_prep Admixture Preparation cluster_eval Compatibility Evaluation cluster_analysis Data Analysis & Conclusion prep Prepare this compound Admixture visual Visual Inspection (Protocol 1) prep->visual ph_measure Measure pH prep->ph_measure record Record Observations visual->record ph_measure->record microscopic Microscopic Analysis (Protocol 2) microscopic->record interpret Interpret Results record->interpret interpret->microscopic If precipitate is suspected conclusion Conclusion on Compatibility interpret->conclusion

Caption: Experimental Workflow for Compatibility Testing.

troubleshooting_precipitation start Precipitate Observed check_ph Measure pH of Admixture start->check_ph ph_high pH > 7.5 check_ph->ph_high pH is high ph_ok pH < 7.5 check_ph->ph_ok pH is acceptable cause_alkaline Cause: Alkaline Adjuvant (e.g., Bicarbonate) ph_high->cause_alkaline check_compat Review Drug Compatibility Data ph_ok->check_compat solution_ph Solution: - Reduce alkaline component - Use buffer cause_alkaline->solution_ph compat_known Incompatibility Reported check_compat->compat_known Data found compat_unknown No Data Available check_compat->compat_unknown No data cause_incompat Cause: Known Incompatibility compat_known->cause_incompat conduct_study Conduct Compatibility Study (See Protocols) compat_unknown->conduct_study solution_incompat Solution: - Use alternative drug - Reformulate cause_incompat->solution_incompat

Caption: Troubleshooting Logic for this compound Precipitation.

References

Technical Support Center: Addressing Variability in Levobupivacaine In Vitro Electrophysiology Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vitro electrophysiology data for levobupivacaine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound in vitro electrophysiology experiments?

A1: Variability in this compound electrophysiology data can arise from multiple factors, including:

  • Experimental Conditions: Minor fluctuations in temperature, pH, and ion concentrations in recording solutions can significantly alter this compound's potency and binding kinetics.

  • Cellular Preparation: The health and stability of the cells or tissue being studied are critical. Unhealthy cells can exhibit altered ion channel expression and function.

  • Voltage-Clamp Protocol: The specific parameters of the voltage protocol used, such as holding potential, pulse duration, and frequency of stimulation, will influence the observed block, as this compound exhibits state-dependent binding.[1][2]

  • Drug Concentration and Application: Inaccurate drug concentrations or inconsistent application can lead to variable results.

  • Recording Equipment and Technique: Noise in the recording setup, unstable patch seals, and high access resistance can all introduce variability.

Q2: How does the state of the sodium channel affect this compound's blocking potency?

A2: this compound exhibits state-dependent blockade of voltage-gated sodium channels, meaning its affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated).[1][2] Generally, this compound has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][3] This is a key reason for its use-dependent or "phasic" block, where the block increases with more frequent channel activation.[2][4]

Q3: What is the expected IC50 for this compound on cardiac sodium channels (NaV1.5)?

A3: The IC50 of this compound for NaV1.5 channels is dependent on the experimental conditions, particularly the holding potential which influences the proportion of channels in the inactivated state.

NaV1.5 Splice VariantHolding PotentialThis compound IC50 (µM)Reference
Adult (aNaV1.5)-80 mV1 (SD: 0.6)[5]
Neonatal (nNaV1.5)-80 mV3 (SD: 1.6)[5]

Note: These values were obtained using whole-cell voltage-clamp on HEK-293 cells transiently transfected with the respective NaV1.5 cDNAs.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Possible Causes and Solutions:

CauseTroubleshooting Step
Inaccurate Drug Concentration - Prepare fresh stock solutions of this compound for each experiment. - Verify the final concentration in the recording chamber. - Ensure complete perfusion and exchange of the solution.
Variability in Holding Potential - Precisely control the holding potential in your voltage-clamp protocol. Even small shifts can alter the proportion of inactivated channels and thus the apparent affinity.[6] - Regularly check for and correct any drift in the holding potential during the experiment.
Fluctuations in External pH - Prepare external solutions on the day of the experiment. - Measure and adjust the pH of your external solution to a consistent value (e.g., 7.4) immediately before use. Both acidic and alkaline shifts can alter the charge state and potency of this compound.[7][8]
Temperature Variations - Use a temperature-controlled perfusion system to maintain a stable temperature in the recording chamber. The potency of local anesthetics can be temperature-dependent.[9]
Cell Health and Passage Number - Use cells from a consistent and low passage number. - Visually inspect cells for signs of stress or poor health before recording. - Ensure proper oxygenation of solutions for tissue slices.[10]
Issue 2: High Variability in Use-Dependent (Phasic) Block

Possible Causes and Solutions:

CauseTroubleshooting Step
Inconsistent Stimulation Frequency - Use a precise and consistent frequency of stimulation in your voltage protocol to elicit use-dependent block. The degree of phasic block is directly related to the stimulation frequency.[4]
Variable Resting Interval - Ensure a consistent and sufficiently long resting interval between stimulation trains to allow for complete recovery from block.
Changes in Access Resistance - Monitor access resistance throughout the experiment. A significant increase (>20%) can filter the command voltage and affect the true membrane potential, altering channel gating and drug block. If access resistance increases, discard the recording.[10]
Incomplete Voltage Control - Ensure your amplifier is properly compensating for series resistance and cell capacitance to achieve adequate voltage control, especially for rapidly activating and inactivating sodium currents.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Tonic Block
  • Cell Preparation: Culture and prepare cells expressing the sodium channel subtype of interest (e.g., HEK-293 cells transfected with NaV1.5).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

    • Apply this compound at increasing concentrations, allowing for complete solution exchange at each concentration.

    • Measure the peak inward current at each concentration after the block has reached a steady state.

  • Data Analysis:

    • Normalize the peak current at each concentration to the control (drug-free) current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Assessing Use-Dependent (Phasic) Block
  • Cell Preparation and Solutions: As described in Protocol 1.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential where a significant fraction of channels is available for opening (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 1 Hz or 5 Hz).

    • Record the peak current for each pulse in the train.

    • Apply a fixed concentration of this compound and repeat the pulse train.

  • Data Analysis:

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Compare the rate and extent of current decline during the pulse train in the absence and presence of this compound to quantify the use-dependent block.

Visualizations

Levobupivacaine_Mechanism cluster_membrane Cell Membrane cluster_states Channel States NaV Voltage-Gated Sodium Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization This compound This compound This compound->NaV Experimental_Workflow A Cell Preparation (e.g., HEK-293 with NaV1.5) B Whole-Cell Patch Clamp Configuration A->B C Establish Holding Potential (e.g., -120 mV for tonic, -100 mV for phasic) B->C D Apply Voltage Protocol (Single pulse or train) C->D E Record Control Current D->E F Apply this compound E->F G Record Blocked Current F->G H Data Analysis (IC50 or % block) G->H Troubleshooting_Logic Start Inconsistent This compound Data Check_Solutions Verify Drug Concentration, pH, and Temperature Start->Check_Solutions Check_Protocol Confirm Voltage Protocol Parameters Start->Check_Protocol Check_Rig Assess Seal Stability and Access Resistance Start->Check_Rig Solutions_OK Solutions Consistent? Check_Solutions->Solutions_OK Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Rig_OK Recording Stable? Check_Rig->Rig_OK Solutions_OK->Protocol_OK Yes Re_evaluate Re-evaluate Cell Health & Preparation Solutions_OK->Re_evaluate No Protocol_OK->Rig_OK Yes Protocol_OK->Re_evaluate No Outcome_Good Data Variability Reduced Rig_OK->Outcome_Good Yes Rig_OK->Re_evaluate No

References

dose-finding studies for levobupivacaine in specific animal pain models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers conducting dose-finding studies with levobupivacaine in animal pain models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an amino-amide local anesthetic that primarily functions by blocking nerve impulses. It achieves this by binding to the intracellular portion of voltage-gated sodium channels in the neuronal membrane, which inhibits sodium influx. This action prevents the depolarization of the nerve, thereby blocking the generation and conduction of pain signals.[1][2][3][4]

Q2: How does the potency of this compound compare to racemic bupivacaine in animal models?

A2: Most in vivo and in vitro studies indicate that this compound has a similar anesthetic potency to racemic bupivacaine.[5][6][7] However, some studies suggest this compound may produce a slightly longer sensory block.[5] In terms of safety, this compound exhibits a lower risk of cardiovascular and central nervous system toxicity compared to bupivacaine.[5][8] The lethal dose of this compound in animal studies is reported to be 1.3 to 1.6 times higher than that of bupivacaine.[5]

Q3: What are typical starting concentrations and doses for epidural this compound in canine models?

A3: For epidural administration in dogs, concentrations of 0.25%, 0.5%, and 0.75% are commonly studied.[6] Doses often range from 0.5 mg/kg to 1.5 mg/kg, administered in a total volume of approximately 0.2 mL/kg.[6] A dose of 1 ml per 4.5 kg is a general recommendation, with a maximum of 6 ml total for a single injection.[9] Higher doses are generally required to achieve a high degree of analgesia.[6][7]

Q4: What concentrations of this compound have been studied for intrathecal administration in rat models?

A4: In rat models, intrathecal this compound has been investigated at concentrations of 0.125%, 0.25%, 0.5%, and 0.75% in a volume of 0.1 mL.[10] Higher concentrations are associated with a shorter onset time and longer duration of action, but also a higher risk of concentration-dependent neurotoxicity.[10]

Troubleshooting Guides

This section addresses common issues encountered during dose-finding experiments.

Issue 1: High Variability in Analgesic Effect
  • Question: We are observing significant variability in the duration and intensity of the analgesic block between animals, even at the same dose. What are the potential causes?

  • Answer:

    • Inaccurate Drug Placement: The most common cause is inconsistent delivery of the anesthetic to the target nerve or space (epidural or intrathecal). For epidural injections, failure to correctly penetrate the ligamentum flavum can result in injection into the paraspinous muscles. For peripheral nerve blocks, injecting too far from the nerve sheath will result in a delayed onset and patchy block.

      • Solution: Use a nerve stimulator or ultrasound guidance to confirm needle/catheter placement.[11][12] For epidural placement, the "hanging drop" or "loss of resistance" techniques are crucial for confirmation.[13]

    • Individual Anatomical Differences: Minor variations in animal anatomy can affect the spread of the anesthetic. Factors like the amount of epidural fat can influence how the drug distributes.[14]

      • Solution: While unavoidable, using guidance techniques can help standardize the injection location relative to key anatomical landmarks, reducing variability.

    • Catheter Migration: For studies involving continuous infusion or repeated dosing, an indwelling catheter may shift from its original position.

      • Solution: Secure the catheter firmly at the entry point with sutures. Radiographic imaging can be used to confirm catheter tip location if malpositioning is suspected.[15]

Issue 2: Excessive Motor Blockade with Insufficient Sensory Blockade
  • Question: Our animals exhibit significant motor impairment (e.g., unable to move hind limbs) but still react to noxious stimuli. How can we achieve a better differential block?

  • Answer:

    • Concentration and Dose: this compound, like other local anesthetics, produces a dose- and concentration-dependent block. Higher concentrations tend to produce a more profound and faster onset motor block.

      • Solution: Reduce the concentration of this compound while maintaining or slightly adjusting the total dose/volume. Studies suggest that at lower concentrations, this compound may have greater selectivity for sensory (Aδ and C fibers) over motor (Aβ fibers) nerves compared to bupivacaine.[16][17]

    • Injection Site: The proximity of the injection to larger motor nerve roots can influence the degree of motor blockade.

      • Solution: Refine the injection technique to target sensory pathways more specifically where possible. This is more applicable to peripheral nerve blocks than neuraxial techniques.

Issue 3: Unexpected Systemic Side Effects (e.g., Cardiovascular Changes, CNS Toxicity)
  • Question: We observed hypotension/bradycardia or seizure-like activity in an animal following administration. What could have caused this?

  • Answer:

    • Accidental Intravascular Injection: This is a primary cause of systemic toxicity. The epidural space contains a venous plexus, and inadvertent injection into one of these vessels can lead to rapid systemic absorption.

      • Solution: Always aspirate before and during injection to check for blood. Inject the total volume slowly (e.g., over 30-60 seconds) and in increments, observing the animal for any adverse reactions.[13]

    • Excessive Cephalad Spread (Neuraxial Blockade): If the anesthetic spreads too far cranially after an epidural or intrathecal injection, it can cause sympathetic blockade, leading to hypotension and bradycardia.[9]

      • Solution: Control the volume and speed of injection. Injecting slowly can limit the cranial spread.[13] Be aware that factors like increased intra-abdominal pressure (e.g., in pregnant or obese animals) can reduce the effective volume of the epidural space and increase cranial spread.[9]

    • Overdose: While this compound has a better safety profile than bupivacaine, excessive doses can still lead to toxicity.[8]

      • Solution: Carefully calculate doses based on the animal's lean body weight. Start with lower doses in a dose-finding study and escalate cautiously.

Quantitative Data Summary

The following tables summarize key quantitative data from dose-finding and comparative studies.

Table 1: Epidural this compound in Conscious Dogs

Dose (mg/kg)ConcentrationOnset of Analgesia (min)Duration of Analgesia (min, mean ± SD)Duration of Motor Block (min, mean ± SD)
0.50.25%5-828 ± 33Not specified
1.00.50%5-879 ± 55Not specified
1.50.75%5-8292 ± 133Shorter than bupivacaine

Data sourced from a prospective, randomized, cross-over study in six Beagle dogs.[6]

Table 2: Intrathecal this compound in Rats

ConcentrationVolumeOnset of Motor Block (s, mean ± SD)Duration of Motor Block (min, mean ± SD)Associated Neurotoxicity
0.125%0.1 mL70.0 ± 8.99.5 ± 1.8None observed
0.25%0.1 mLNot specifiedNot specifiedMild histological changes in some rats
0.50%0.1 mLNot specifiedNot specifiedMild damage
0.75%0.1 mL31.0 ± 5.531.3 ± 5.4Milder injury than 5% lidocaine

Data from a study examining anesthetic effects and spinal cord injuries in rats.[10]

Table 3: Comparative Median Effective Dose (ED50) for Intrathecal Anesthesia

DrugED50 (mg)95% Confidence Interval (mg)Relative Potency vs. Bupivacaine
Bupivacaine5.504.90 - 6.101.00
This compound 5.68 4.92 - 6.44 0.97
Ropivacaine8.417.15 - 9.670.65

Data from a study in human patients undergoing lower limb surgery, provided for potency comparison.[18]

Experimental Protocols

Protocol 1: Epidural Catheter Placement in the Dog
  • Animal Preparation: Anesthetize the dog and place it in sternal recumbency with the pelvic limbs pulled forward to open the lumbosacral space. Alternatively, lateral recumbency can be used for single injections.[13]

  • Site Identification: Palpate the wings of the ilium and identify the depression between the dorsal spinous processes of the L7 vertebra and the sacrum (L7-S1 space).[13]

  • Aseptic Preparation: Clip the hair over the lumbosacral space and perform an aseptic surgical scrub. Wear sterile gloves.

  • Needle Insertion: Using a Tuohy or spinal needle with the bevel facing cranially, insert the needle on the dorsal midline at the L7-S1 space.

  • Entering the Epidural Space: Advance the needle slowly. Confirmation is typically achieved using the "hanging drop" method (a drop of sterile saline in the needle hub is sucked in upon entering the negative-pressure epidural space) or the "loss of resistance" technique (a syringe filled with saline will have a sudden lack of resistance to injection).[13] A tail twitch may also be observed.

  • Catheter Placement (if applicable): For continuous studies, pre-measure an epidural catheter to the desired spinal level (e.g., L2-L3 for hindlimb procedures). Thread the catheter through the Tuohy needle to the desired location. Crucially, never pull the catheter back through the needle , as this can shear the tip. If repositioning is needed, remove the needle and catheter together and start again.[13]

  • Injection: Aspirate to ensure no blood or cerebrospinal fluid is present. Slowly inject the calculated dose of this compound over 30-60 seconds.

  • Securing: Secure the catheter to the skin using sutures and cover with a sterile dressing.

Protocol 2: Intrathecal Catheterization in the Rat (Lumbar Approach)
  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and shave the hair over the lumbar spine region.[19]

  • Positioning: Place the animal in a stereotaxic frame or position it prone to arch the back, opening the intervertebral spaces.

  • Incision: Make a midline skin incision over the L4-L6 vertebrae.

  • Catheter Insertion: A common method involves inserting a small polyethylene catheter (e.g., PE-10) through a needle placed into the subarachnoid space, typically between the L4 and L5 vertebrae.[20] Modified "needle-through-needle" techniques have also been developed to improve success rates.[21]

  • Confirmation: Successful placement is confirmed by observing a tail flick or hind limb twitch upon insertion and the presence of clear cerebrospinal fluid (CSF) flow from the catheter. A small test dose of lidocaine (e.g., 20 µL of 2%) can be administered to confirm motor blockade, which should resolve in approximately 30 minutes.[19]

  • Exteriorization and Securing: Tunnel the catheter subcutaneously to an exit point on the back of the neck or between the scapulae. Secure the catheter at the exit site. The external end can be connected to an injection port for repeated dosing.[22]

  • Post-Operative Care: Allow the animal to recover for 5-7 days before starting dose-finding experiments.[19]

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
  • Acclimatization: Place the animal (rat or mouse) in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-60 minutes before testing begins.[23][24]

  • Filament Application: Use a series of calibrated von Frey filaments, which apply a specific bending force. Start with a filament below the expected withdrawal threshold.

  • Stimulation: Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 2-5 seconds.[25]

  • Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Start with a mid-range filament (e.g., 2.0 g for rats).

    • If there is no response, use the next filament with a higher force.

    • If there is a positive response, use the next filament with a lower force.

    • Continue this pattern for several applications after the first change in response is observed. The 50% withdrawal threshold can then be calculated using established formulas.[26]

  • Data Recording: Record the filament force that consistently elicits a withdrawal response as the mechanical threshold. A higher threshold indicates a greater analgesic effect.

Visualizations

Mechanism of Action: Sodium Channel Blockade

G cluster_membrane Neuronal Membrane cluster_extra Extracellular cluster_intra Intracellular p1 p2 Na_Channel Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Na_in Na+ No_Impulse No Nerve Impulse Na_Channel_Blocked->No_Impulse Na_out Na+ Na_out->Na_Channel_Open Na+ Influx Levo This compound Levo->Na_Channel_Blocked Binds to intracellular site Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel Depolarization Signal G A Animal Acclimatization (5-7 days) B Baseline Behavioral Testing (e.g., von Frey) A->B C Surgical Preparation (Catheter Placement) B->C Pre-operative D Drug Administration (this compound Dose Groups) C->D Post-recovery E Post-Administration Behavioral Testing D->E F Data Collection (Onset, Duration, Intensity) E->F F->E Repeated Measures G Data Analysis (e.g., ED50 Calculation) F->G G Start High Variability in Analgesic Effect Observed CheckPlacement Was injection/catheter placement confirmed? Start->CheckPlacement UseGuidance Implement Guidance: - Nerve Stimulator - Ultrasound - Radiography CheckPlacement->UseGuidance No CheckCatheter Is an indwelling catheter being used? CheckPlacement->CheckCatheter Yes UseGuidance->CheckCatheter SecureCatheter Action: - Re-evaluate suture technique - Confirm placement post-mortem CheckCatheter->SecureCatheter Yes AcknowledgeAnatomy Consider anatomical variability as a contributing factor. Standardize procedure. CheckCatheter->AcknowledgeAnatomy No

References

Technical Support Center: Mitigating Cardiovascular Side Effects of Levobupivacaine in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiovascular side effects of levobupivacaine in research animals.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound observed in research animals?

A1: The primary cardiovascular side effects of this compound are dose-dependent and can include:

  • Hypotension: A decrease in blood pressure is a common adverse effect.[1][2]

  • Arrhythmias: this compound can induce various cardiac arrhythmias, including ventricular tachycardia and fibrillation, although it is considered to have a lower arrhythmogenic potential than its racemic counterpart, bupivacaine.[3][4]

  • Cardiotoxicity: This can manifest as a depression of myocardial contractility, leading to reduced cardiac output.[5][6] In severe cases, it can lead to cardiovascular collapse.[7]

Q2: Is this compound less cardiotoxic than bupivacaine in animal models?

A2: Yes, numerous preclinical studies in various animal models, including sheep, dogs, and swine, have demonstrated that this compound has a lower risk of cardiotoxicity compared to bupivacaine.[1][3][8][9][10][11][12] For instance, the lethal dose of this compound is consistently higher than that of bupivacaine in animal studies.[9][11][12] In awake sheep, it was reported that almost 78% more this compound was required to cause death compared to bupivacaine.[8][12]

Q3: What is the primary mechanism behind this compound-induced cardiotoxicity?

A3: this compound, like other local anesthetics, exerts its primary toxic effect by blocking voltage-gated sodium (NaV) channels in the heart.[5][7] This blockade can lead to decreased myocardial contractility and conduction abnormalities.[5] this compound also has effects on potassium (K+) and calcium (Ca2+) channels, which can contribute to its cardiotoxic profile.[4][7]

Q4: What is the recommended first-line treatment for severe this compound-induced cardiotoxicity in research animals?

A4: Intravenous lipid emulsion (ILE) therapy is the recommended first-line treatment for severe systemic toxicity from local anesthetics, including this compound.[7][13][14][15][16] ILE is thought to work by creating a "lipid sink" that sequesters the lipophilic this compound from its target sites in the myocardium, and by providing a source of energy to the heart.[15]

Troubleshooting Guides

Issue 1: Sudden Hypotension and Bradycardia Following this compound Administration

Potential Cause:

  • Inadvertent intravascular injection or rapid systemic absorption of this compound.

  • High dose of this compound.

Recommended Actions:

  • Stop this compound Administration Immediately.

  • Ensure Adequate Oxygenation and Ventilation: Maintain a patent airway and provide 100% oxygen.

  • Administer Intravenous Fluids: A bolus of crystalloid solution can help to counteract hypotension.

  • Consider Vasopressors: If hypotension persists, small, incremental doses of a vasopressor like epinephrine may be administered. Use with caution as high doses can worsen arrhythmias.

  • Initiate Lipid Emulsion Therapy (if signs of severe toxicity are present):

    • Administer a bolus of 20% lipid emulsion (e.g., Intralipid®) at 1.5 mL/kg over 1 minute.[13]

    • Follow with a continuous infusion at 0.25 mL/kg/min for at least 10 minutes after hemodynamic stability is achieved.[13]

Issue 2: Onset of Ventricular Arrhythmias (e.g., PVCs, Ventricular Tachycardia)

Potential Cause:

  • Direct cardiotoxic effect of this compound on cardiac conduction pathways.

Recommended Actions:

  • Stop this compound Administration.

  • Confirm and Characterize the Arrhythmia using an electrocardiogram (ECG).

  • Administer Intravenous Lipid Emulsion (ILE) Therapy: This is the primary antidote. Follow the dosing protocol outlined in Issue 1.

  • Avoid Standard Antiarrhythmic Drugs if Possible: Drugs like lidocaine (a Class IB antiarrhythmic) are generally not recommended as they can exacerbate toxicity.[17] Amiodarone may be considered for refractory arrhythmias.

  • Prepare for Defibrillation in the case of ventricular fibrillation.

Issue 3: Lack of Response to Initial Lipid Emulsion Bolus

Potential Cause:

  • Insufficient initial dose of lipid emulsion.

  • Extremely high circulating concentration of this compound.

Recommended Actions:

  • Repeat the Lipid Emulsion Bolus: A second bolus of 1.5 mL/kg can be administered if hemodynamic stability is not achieved after the first dose.[13]

  • Increase the Infusion Rate: The continuous infusion rate can be increased to 0.5 mL/kg/min.[13]

  • Continue Supportive Care: Maintain cardiovascular and respiratory support throughout the resuscitation effort.

  • Monitor for Adverse Effects of ILE: While generally safe, potential side effects of high-dose lipid emulsion can include hyperlipidemia and pancreatitis.

Data Presentation

Table 1: Comparative Cardiotoxic Doses of this compound and Bupivacaine in Animal Models

Animal ModelDrugEndpointDose (mg/kg)Reference
Sheep (conscious)This compoundConvulsions103 (mean)[1]
BupivacaineConvulsions85 (mean)[1]
Sheep (conscious)This compoundFatal Arrhythmia277 (mean)[1]
BupivacaineFatal Arrhythmia156 (mean)[1]
Dogs (anesthetized)This compoundCardiotoxic Dosage135.83 ± 8.01[18]
BupivacaineCardiotoxic Dosage121.83 ± 2.22[18]
Swine (anesthetized)This compoundLethal Dose0.028 (median, mmol)[11]
BupivacaineLethal Dose0.015 (median, mmol)[11]

Table 2: Intravenous Lipid Emulsion Dosing for this compound Toxicity

Animal ModelLipid Emulsion (20%)Bolus DoseInfusion RateReference
General RecommendationIntralipid®1.5 mL/kg over 1 min0.25 mL/kg/min for at least 10 min[13]
CatsIntralipid®1.5 mL/kg over 5 mins0.25 mL/kg/min over 30 mins[19]
DogsLipid Emulsion1.5 mL/kg (bolus)8-15 mL/kg over 60 mins[15]
Piglets (newborn)Lipid Emulsion4 mL/kg0.25 mL/kg/min[13]

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in a Swine Model (for mitigation studies)

  • Animal Model: Large White pigs.[20]

  • Anesthesia: Anesthetize with thiopental, intubate, and mechanically ventilate.[20]

  • Instrumentation: Place catheters for invasive blood pressure monitoring and a pulmonary artery catheter (Swan-Ganz) for hemodynamic measurements.[20]

  • Toxicity Induction: After a 30-minute stabilization period, administer a bolus of 4 mg/kg of this compound intravenously.[20]

  • Monitoring: Continuously record ECG, heart rate, arterial blood pressure, central venous pressure, and pulmonary artery pressure. Measure cardiac output at baseline and at 1, 5, 10, 15, 20, and 30 minutes post-injection.[20]

Protocol 2: Lipid Emulsion Rescue from this compound-Induced Cardiac Arrest in a Rat Model

  • Animal Model: Anesthetized rats.

  • Toxicity Induction: Infuse this compound intravenously until asystole occurs.

  • Resuscitation:

    • Immediately begin chest compressions and ventilation with 100% oxygen.

    • Administer a bolus of 20% lipid emulsion intravenously at a dose of 1.5 mL/kg.

    • Follow with a continuous infusion of 0.25 mL/kg/min.

  • Monitoring: Continuously monitor ECG and blood pressure to assess for return of spontaneous circulation (ROSC) and hemodynamic stability.

Visualizations

Levobupivacaine_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Decreased_Depolarization Decreased_Depolarization NaV_Channel->Decreased_Depolarization Leads to K_Channel Potassium Channel (K+) Prolonged_Repolarization Prolonged_Repolarization K_Channel->Prolonged_Repolarization Leads to Ca_Channel Calcium Channel (Ca2+) Decreased_Contractility Decreased_Contractility Ca_Channel->Decreased_Contractility Leads to This compound This compound This compound->NaV_Channel Blocks This compound->K_Channel Blocks This compound->Ca_Channel Blocks Arrhythmias Arrhythmias Decreased_Depolarization->Arrhythmias Prolonged_Repolarization->Arrhythmias Hypotension_Collapse Hypotension/ Cardiovascular Collapse Decreased_Contractility->Hypotension_Collapse Causes

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Lipid_Emulsion_Rescue_Workflow Start This compound Toxicity Suspected Stop_Drug Stop this compound Administration Start->Stop_Drug ABC Airway, Breathing, Circulation Support Stop_Drug->ABC Lipid_Bolus Administer 20% Lipid Emulsion Bolus (1.5 mL/kg) ABC->Lipid_Bolus Lipid_Infusion Start Lipid Emulsion Infusion (0.25 mL/kg/min) Lipid_Bolus->Lipid_Infusion Assess_Response Hemodynamic Stability? Lipid_Infusion->Assess_Response Continue_Infusion Continue Infusion for 10 min post-stability Assess_Response->Continue_Infusion Yes Repeat_Bolus Repeat Bolus/ Increase Infusion Rate Assess_Response->Repeat_Bolus No End Recovery Continue_Infusion->End Repeat_Bolus->Assess_Response

Caption: Experimental workflow for lipid emulsion rescue.

References

Validation & Comparative

Levobupivacaine vs. Bupivacaine: A Comparative Guide to Stereoselective Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bupivacaine, a long-acting amide local anesthetic, is widely utilized for regional anesthesia and pain management. However, its clinical application is tempered by a significant risk of cardiotoxicity, which can manifest as severe cardiac arrhythmias and myocardial depression.[1][2] Bupivacaine is administered as a racemic mixture, containing equal parts of two stereoisomers: levobupivacaine (the S-(-)-enantiomer) and dextrobupivacaine (the R-(+)-enantiomer).[3] Emerging evidence has highlighted the critical role of stereoselectivity in the cardiotoxic profile of bupivacaine, with this compound demonstrating a markedly improved cardiovascular safety profile.[1][2] This guide provides an objective comparison of the stereoselective cardiotoxicity of this compound and racemic bupivacaine, supported by experimental data.

In Vivo Cardiotoxicity: Animal Models

A substantial body of evidence from animal studies consistently indicates that this compound possesses a wider safety margin concerning cardiotoxic events when compared to racemic bupivacaine.

Table 1: Comparative In Vivo Cardiotoxicity in Animal Models

ParameterSpeciesThis compoundBupivacaineReference(s)
Fatal Dose (mg) Sheep277 ± 51156 ± 31[4][5]
Convulsive Dose (mg) Sheep103 ± 1885 ± 11[4]
Cardiotoxic Dosage (mg) Dogs135.83 ± 8.01121.83 ± 2.22[6]

Hemodynamic Effects in Human Subjects

Clinical investigations involving healthy human volunteers have corroborated the findings from animal studies, demonstrating that this compound exerts a less pronounced negative impact on cardiac function at clinically relevant dosages.

Table 2: Comparative Hemodynamic Effects in Human Volunteers

ParameterThis compoundBupivacaineReference(s)
Mean Dose Administered (mg) 56.147.9[3]
Maximum Mean Plasma Concentration (µg/mL) 2.622.25[3]
Change in Stroke Index -9.7%-21.4%[3]
Change in Acceleration Index -6.6%-14.6%[3]
Change in Ejection Fraction -3.9%-6.6%[3]

Molecular Mechanisms of Stereoselective Cardiotoxicity

The differential cardiotoxicity observed between the enantiomers of bupivacaine is primarily attributed to their stereoselective interactions with cardiac ion channels, particularly voltage-gated sodium (Na+) and potassium (K+) channels.

Cardiac Sodium (Na+) Channel Blockade

The R-(+)-enantiomer of bupivacaine, dextrobupivacaine, displays a greater affinity for and a slower rate of dissociation from cardiac Na+ channels in comparison to the S-(-)-enantiomer, this compound.[7] This results in a more profound and sustained blockade of the sodium current (INa), leading to a slowing of cardiac conduction, which is electrocardiographically observed as a widening of the QRS complex, and an elevated risk of re-entrant arrhythmias.

Cardiac Potassium (K+) Channel Blockade

The enantiomers of bupivacaine also exhibit stereoselectivity in their blockade of cardiac potassium channels, notably the hKv1.5 channel. The R-(+)-enantiomer is a more potent antagonist of these channels than its S-(-) counterpart.[8] Inhibition of potassium currents can prolong the duration of the cardiac action potential, which may further contribute to the arrhythmogenic potential of the drug.

Experimental Protocols

In Vivo Swine Model for Cardiotoxicity Assessment

The following protocol is a synthesized methodology based on established practices for evaluating local anesthetic cardiotoxicity in a swine model.[9][10]

  • Animal Preparation: Following a period of fasting, Large White pigs are anesthetized with an appropriate agent (e.g., sodium thiopental), endotracheally intubated, and subjected to mechanical ventilation.

  • Surgical Instrumentation: An auricular vein is cannulated for the intravenous administration of the test compounds. A catheter is inserted into the femoral artery for invasive blood pressure monitoring, and a Swan-Ganz catheter is placed for comprehensive hemodynamic assessment. Continuous cardiac electrical activity is monitored using a 12-lead electrocardiogram (ECG).

  • Baseline Data Acquisition: A stabilization period of 30 minutes is allowed, after which baseline hemodynamic and ECG measurements are recorded.

  • Drug Administration: The animals are randomly allocated to receive either this compound or racemic bupivacaine. A predetermined toxic dose (e.g., 4 mg/kg) is administered as an intravenous bolus over a 30-second interval.

  • Post-Injection Monitoring: Hemodynamic and ECG parameters are continuously monitored and recorded at specific time points (e.g., 1, 5, 10, 15, 20, and 30 minutes) following drug administration.

  • Endpoint Determination: The primary endpoints of the study are the occurrence of severe cardiac arrhythmias, significant hemodynamic compromise, or mortality.

In Vitro Assessment of Myocardial Contractility

This protocol provides a generalized framework for quantifying the direct effects of local anesthetics on the contractility of isolated cardiac muscle tissue.[11]

  • Tissue Preparation: The right ventricular papillary muscles are carefully dissected from guinea pig hearts.

  • Experimental Apparatus: The isolated muscles are mounted in an organ bath filled with a physiological salt solution, which is maintained at a constant temperature and gassed with an appropriate oxygen/carbon dioxide mixture. The muscles are electrically stimulated at varying frequencies (e.g., 1, 2, and 3 Hz).

  • Application of Test Compounds: Once a stable baseline of contractile activity is established, escalating concentrations of this compound or racemic bupivacaine are incrementally added to the organ bath.

  • Measurement of Contractile Force: The isometric contractile force generated by the papillary muscle is measured using a force-displacement transducer. The maximum rate of depolarization (Vmax) of the cardiac action potential can also be determined as an indirect measure of sodium channel conductance.

  • Data Analysis: The negative inotropic effects of the drugs on myocardial contractility are quantified and compared across the different concentrations and stimulation frequencies.

Visualizing the Mechanisms and Workflow

stereoselective_cardiotoxicity cluster_bupivacaine Racemic Bupivacaine cluster_channels Cardiac Ion Channels cluster_effects Cellular & Clinical Effects bupivacaine Bupivacaine (Racemic Mixture) levo This compound (S-) bupivacaine->levo dextro Dextrobupivacaine (R+) bupivacaine->dextro na_channel Voltage-Gated Na+ Channel levo->na_channel Lower Affinity Faster Dissociation k_channel Voltage-Gated K+ Channel levo->k_channel Less Potent Block dextro->na_channel Higher Affinity Slower Dissociation dextro->k_channel More Potent Block na_block Na+ Current Blockade na_channel->na_block k_block K+ Current Blockade k_channel->k_block conduction Decreased Conduction Velocity (Widened QRS) na_block->conduction contractility Decreased Myocardial Contractility na_block->contractility apd Prolonged Action Potential Duration k_block->apd arrhythmia Increased Arrhythmia Risk conduction->arrhythmia apd->arrhythmia

Caption: Stereoselective interaction with cardiac ion channels.

experimental_workflow start Start animal_prep Animal Preparation (Swine Model) start->animal_prep instrumentation Instrumentation (ECG, Hemodynamic Monitoring) animal_prep->instrumentation baseline Baseline Data Collection instrumentation->baseline randomization Randomization baseline->randomization levo_group This compound Administration randomization->levo_group Group 1 bupi_group Bupivacaine Administration randomization->bupi_group Group 2 data_collection Post-Injection Data Collection (Continuous Monitoring) levo_group->data_collection bupi_group->data_collection endpoints Assessment of Cardiotoxic Endpoints (Arrhythmias, Hemodynamic Collapse) data_collection->endpoints analysis Data Analysis and Comparison endpoints->analysis end End analysis->end

Caption: In vivo cardiotoxicity assessment workflow.

References

Comparative In Vitro Neurotoxicity of Levobupivacaine and Ropivacaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro neurotoxicity of two commonly used long-acting local anesthetics, levobupivacaine and ropivacaine. The information is compiled from multiple experimental studies to assist in informed decision-making for preclinical research.

This guide summarizes key quantitative data in structured tables, details experimental methodologies from cited studies, and visualizes relevant biological pathways to provide a comprehensive overview of the current in vitro evidence.

Quantitative Neurotoxicity Data

The following tables summarize the dose-dependent effects of this compound and ropivacaine on neuronal and non-neuronal cell lines from various in vitro studies. These data highlight the comparative cytotoxicity of the two agents under different experimental conditions.

Cell Line Assay Exposure Time This compound Ropivacaine Reference
SH-SY5Y (Human Neuroblastoma)Cell Viability (LD50)20 minutesNot specified13.43 ± 0.61 mM[1]
Canine Articular ChondrocytesCell Viability (MTT Assay)24 hours61.67 ± 14.29% viability64 ± 9.85% viability[2]
Canine Articular ChondrocytesCell Viability (Live/Dead Assay)24 hoursCaused cell clusteringCaused cell clustering[3]

Table 1: Comparative Cell Viability Data for this compound and Ropivacaine.

Cell Line Assay Exposure Time This compound Ropivacaine Reference
Canine Articular ChondrocytesCaspase-3 Activity24 hoursIncreased activity (P=0.03)No significant upregulation[4]
Canine Articular ChondrocytesCaspase-8 Activity24 hoursNot specifiedNo significant upregulation[4]
Canine Articular ChondrocytesCaspase-9 Activity24 hoursNot specifiedNo significant upregulation[4]
Rat Pheochromocytoma PC12 CellsApoptosis Rate24 hoursNot specified6.82 ± 0.59% (at 0.5 mM), 10.8 ± 0.69% (at 2 mM)[5]

Table 2: Comparative Apoptotic Activity for this compound and Ropivacaine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Cell Culture and Drug Exposure
  • SH-SY5Y Cells: Human neuroblastoma cells were cultured in a suitable medium. For toxicity assessment, cells were incubated with various concentrations of local anesthetics for 20 minutes before viability was measured.[1]

  • Canine Articular Chondrocytes: Chondrocytes were isolated from canine articular cartilage and cultured. For experiments, third passage (P3) chondrocytes were treated with 0.062% (0.62 mg/mL) of bupivacaine, this compound, or ropivacaine for 24 hours.[2][4]

  • PC12 Cells: Rat pheochromocytoma cells were cultured in RPMI-1640 medium. For neurotoxicity studies, cells were treated with ropivacaine mesylate at concentrations of 0.1, 0.5, 1, 2, and 4 mmol/L for 24 hours.[5]

Neurotoxicity Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity. After drug exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondrial dehydrogenase reduce MTT to formazan, which is then solubilized and measured spectrophotometrically.[2]

  • Live/Dead Viability/Cytotoxicity Assay: This assay uses two fluorescent dyes, calcein-AM and ethidium homodimer-1 (EthD-1), to distinguish between live and dead cells. Calcein-AM stains viable cells green, while EthD-1 stains the nuclei of dead cells red.[3]

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is quantified using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.

  • Caspase Activity Assay: The activity of specific caspases (e.g., caspase-3, -8, and -9) is measured using colorimetric assays. These assays utilize synthetic peptide substrates that are conjugated to a chromophore. Cleavage of the substrate by the active caspase releases the chromophore, which can be quantified by measuring its absorbance.[4]

  • Flow Cytometry for Apoptosis: Apoptosis in PC12 cells was detected by flow cytometry. After treatment with ropivacaine, the apoptosis rate was quantified.[5]

Signaling Pathways in Local Anesthetic-Induced Neurotoxicity

The neurotoxicity of local anesthetics is mediated by complex signaling pathways, often culminating in apoptosis. The diagrams below illustrate some of the key pathways implicated in this compound and ropivacaine neurotoxicity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Local Anesthetic Local Anesthetic Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Local Anesthetic->Death Receptors (e.g., Fas) Mitochondrial Damage Mitochondrial Damage Local Anesthetic->Mitochondrial Damage Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: General overview of extrinsic and intrinsic apoptosis pathways initiated by local anesthetics.

G ropivacaine Ropivacaine fas_fasl Up-regulation of Fas/FasL ropivacaine->fas_fasl akt_inhibition Diminished Akt Activation ropivacaine->akt_inhibition apoptosis Apoptosis in PC12 cells fas_fasl->apoptosis akt_inhibition->apoptosis

Caption: Signaling pathways implicated in ropivacaine-induced neurotoxicity.

Discussion

The in vitro data suggest that both this compound and ropivacaine can induce cytotoxicity in a dose- and time-dependent manner. Ropivacaine has been shown to be less neurotoxic than bupivacaine, and some studies suggest it may have a greater margin of safety compared to this compound.[6] For instance, in SH-SY5Y cells, ropivacaine was found to be one of the least neurotoxic local anesthetics tested.[1]

Mechanistically, both drugs appear to induce apoptosis through caspase-dependent pathways. In canine articular chondrocytes, this compound significantly increased caspase-3 activity, while ropivacaine did not show a significant upregulation of caspases-3, -8, or -9.[4] This suggests that the specific apoptotic pathways activated may differ between the two drugs and across different cell types. Ropivacaine has also been shown to induce apoptosis in PC12 cells through the upregulation of the Fas/FasL pathway and by diminishing Akt activation.[5][7][8]

It is important to note that the neurotoxic potential of local anesthetics is influenced by their physicochemical properties, such as lipid solubility.[6] The differences in the chemical structures of this compound and ropivacaine likely contribute to their varying toxicological profiles.

Conclusion

Based on the available in vitro evidence, ropivacaine appears to have a more favorable neurotoxicity profile compared to this compound in some experimental models. However, the neurotoxic effects of both agents are concentration-dependent, and the choice of local anesthetic for research purposes should consider the specific cell type, experimental conditions, and the translational relevance to the clinical scenario. Further head-to-head in vitro studies using standardized protocols are warranted to provide a more definitive comparison of the neurotoxicity of this compound and ropivacaine.

References

A Comparative Preclinical Safety Analysis of Levobupivacaine and Bupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical comparison of the preclinical safety profiles of two widely used long-acting local anesthetics: levobupivacaine, the S(-)-enantiomer of bupivacaine, and racemic bupivacaine. The focus is on preclinical data concerning cardiotoxicity and neurotoxicity, presenting quantitative data from various experimental models to inform research and drug development decisions.

Executive Summary

Bupivacaine, a potent and long-acting local anesthetic, has been a clinical mainstay for decades. However, its use is associated with risks of severe cardiotoxicity and neurotoxicity, particularly upon accidental intravascular injection.[1] This has led to the development of this compound, its S(-)-enantiomer, with the aim of providing similar anesthetic efficacy but with an improved safety profile. Preclinical evidence strongly suggests that this compound offers a greater margin of safety, particularly concerning cardiotoxicity. This is attributed to stereoselective differences in its interaction with cardiac ion channels compared to its R(+)-enantiomer, which is a component of racemic bupivacaine.

Cardiotoxicity Comparison

Preclinical studies consistently demonstrate that this compound is less cardiotoxic than racemic bupivacaine.[1] This is evident in studies on isolated cardiac tissues and in whole-animal models. The primary mechanism for bupivacaine's cardiotoxicity is its high-affinity block of cardiac sodium channels, with the R(+)-enantiomer exhibiting a more potent and prolonged blockade than the S(-)-enantiomer (this compound).[2][3] The R(+)-enantiomer also shows a greater inhibition of cardiac potassium channels, which can further contribute to arrhythmogenesis.[4]

Quantitative Preclinical Cardiotoxicity Data
ParameterThis compoundBupivacaineAnimal ModelKey Findings
Fatal Dose 22.9 ± 3.5 µmol21.8 ± 6.4 µmolConscious Sheep (intracoronary)No significant difference in fatal dose when administered directly to the heart, suggesting similar intrinsic toxicity.[4]
Lethal Dose Requires ~78% higher intravascular dose to cause death compared to bupivacaine.Lower lethal dose.Awake Sheep (intravenous)Significantly higher systemic dose required for lethality, indicating a greater safety margin with this compound.[1]
Cardiotoxic Dosage 135.83 ± 8.01 mg121.83 ± 2.22 mgAnesthetized DogsThe dose required to induce cardiotoxicity was significantly higher for this compound.[5]
QRS Duration Less prolongation.Significant prolongation (370% increase at 10µM for R(+)-enantiomer).Isolated Guinea Pig HeartsThe R(+)-enantiomer in bupivacaine has a much more pronounced effect on cardiac conduction.[6]
Myocardial Contractility Less depression of contractility.More pronounced negative inotropic effect.In vivo animal studiesThis compound has a lesser impact on the heart's pumping function.[7]
Arrhythmia Incidence Lower incidence of severe arrhythmias.Higher incidence of ventricular tachycardia and fibrillation.Anesthetized DogsBupivacaine is more likely to induce life-threatening heart rhythm disturbances.[1]
Experimental Protocols: Cardiotoxicity Assessment

In Vivo Intravenous Infusion Model (Dog)

  • Objective: To determine the dose of local anesthetic that induces cardiovascular collapse.

  • Methodology: Adult dogs are anesthetized and instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[5] A solution of either this compound or bupivacaine is infused intravenously at a fixed rate until the onset of severe cardiac events such as ventricular tachycardia or fibrillation.[5] The total dose administered at the point of cardiotoxicity is then recorded.[5]

Isolated Heart Preparation (Guinea Pig)

  • Objective: To assess the direct electrophysiological effects of the drugs on the myocardium.

  • Methodology: Guinea pig hearts are isolated and perfused via the aorta with a Krebs-Henseleit solution. Transmembrane action potentials are recorded from the papillary muscle using microelectrodes. The preparation is stimulated at a constant rate, and the effects of increasing concentrations of this compound and bupivacaine enantiomers on parameters such as the maximum rate of depolarization (Vmax) and action potential duration are measured.[3]

Neurotoxicity Comparison

The evidence regarding differential neurotoxicity between this compound and bupivacaine is more complex than for cardiotoxicity. While some studies suggest a safety advantage for this compound, others show comparable neurotoxic potential at clinically relevant concentrations. The neurotoxicity of local anesthetics is known to be dependent on both the concentration and the duration of exposure.[8]

Quantitative Preclinical Neurotoxicity Data
ParameterThis compoundBupivacaineAnimal ModelKey Findings
Histological Injury (Spinal Cord) Milder injury, limited to the posterior root at higher doses.More severe injury observed in the posterior root and posterior column, especially at higher concentrations.Rat Spinal ModelBupivacaine appears to be more neurotoxic at the spinal level in a dose-dependent manner.
Seizure Severity (NMDA-induced) Less severe seizures at high doses (36 mg/kg).More severe seizures at high doses (36 mg/kg).Mouse ModelThis compound demonstrates a better neurotoxic profile in this excitotoxicity model.[9]
Motor Neuron Viability Less reduction in viability at equivalent concentrations.Greater reduction in viability.In Vitro Rat Motor Neuron CultureBupivacaine shows higher cytotoxicity to developing motor neurons.[10]
Experimental Protocols: Neurotoxicity Assessment

Rat Spinal Model for Intrathecal Neurotoxicity

  • Objective: To evaluate the potential for nerve damage following intrathecal administration.

  • Methodology: An intrathecal catheter is inserted into the subarachnoid space of male Sprague-Dawley rats. After a recovery period, different concentrations of this compound or bupivacaine are injected through the catheter.[11] Post-administration, the animals are assessed for sensory and motor function (e.g., using the tail-flick test for sensory block and observing for motor deficits). After a set period, the animals are euthanized, and the spinal cord and nerve roots are harvested for histopathological examination using light and electron microscopy to assess for neuronal damage.[11][12]

In Vitro Primary Motor Neuron Culture

  • Objective: To assess the direct cytotoxic effects of local anesthetics on neuronal cells.

  • Methodology: Primary motor neurons are isolated from the spinal cords of rat fetuses and cultured. These cultures are then exposed to varying concentrations of this compound or bupivacaine for specific durations (e.g., 1 or 24 hours).[10] Cell viability is assessed using assays such as the MTT assay, and cytotoxicity is measured by lactate dehydrogenase (LDH) release. Apoptosis can be quantified through methods like TUNEL staining or caspase activity assays.[10]

Mechanistic Insights and Visualizations

The improved safety profile of this compound is primarily due to its stereoselective interaction with cardiac sodium channels. The R(+)-enantiomer present in racemic bupivacaine binds more tightly and dissociates more slowly from the inactivated state of the sodium channel, leading to a more profound and persistent block, which is a key factor in its cardiotoxicity.[2]

cluster_0 Preclinical Safety Evaluation Workflow In_Vitro_Screening In Vitro Screening (e.g., Ion Channel Assays) Ex_Vivo_Testing Ex Vivo Testing (e.g., Isolated Heart) In_Vitro_Screening->Ex_Vivo_Testing Promising Candidates In_Vivo_Toxicity In Vivo Toxicity Studies (Rodent & Non-Rodent) Ex_Vivo_Testing->In_Vivo_Toxicity Favorable Profile Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) In_Vivo_Toxicity->Safety_Pharmacology Determine Dose Range & Toxicity IND_Submission Investigational New Drug (IND) Application Submission Safety_Pharmacology->IND_Submission Comprehensive Safety Data

Caption: A typical workflow for the preclinical safety evaluation of local anesthetics.

cluster_1 Differential Cardiac Sodium Channel Blockade Na_Channel Cardiac Na+ Channel (Inactivated State) Reduced_Toxicity Reduced Cardiotoxicity Na_Channel->Reduced_Toxicity Less Persistent Block Increased_Toxicity Increased Cardiotoxicity Na_Channel->Increased_Toxicity More Persistent Block This compound This compound (S-enantiomer) This compound->Na_Channel Faster Dissociation R_Bupivacaine R(+)-Bupivacaine R_Bupivacaine->Na_Channel Slower Dissociation

Caption: Stereoselective interaction of bupivacaine enantiomers with cardiac sodium channels.

Conclusion

The preclinical data provides a strong rationale for the improved safety profile of this compound compared to racemic bupivacaine, particularly in terms of cardiotoxicity. The lower propensity for inducing severe cardiac arrhythmias and depressing myocardial function makes it a preferable option in scenarios where the risk of systemic toxicity is elevated. While the differences in neurotoxicity are less pronounced, some evidence suggests a modest safety advantage for this compound. This compilation of preclinical data underscores the importance of stereochemistry in drug safety and provides a valuable resource for researchers in the field of anesthesiology and pharmacology.

References

Validating Animal Models for Levobupivacaine-Induced Cardiotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various animal models used to validate the cardiotoxicity of levobupivacaine, a long-acting local anesthetic. The information presented is intended to assist researchers in selecting the most appropriate model for their specific research questions and to provide detailed experimental data and protocols to support their study design.

Comparative Analysis of In Vivo Animal Models

In vivo models are crucial for understanding the systemic effects of this compound-induced cardiotoxicity, encompassing the interplay between the cardiovascular and central nervous systems. The choice of animal model significantly influences the translational relevance of the findings. Below is a comparison of commonly used species.

FeatureDog ModelSwine ModelSheep ModelRat Model
Physiological Similarity to Humans HighHighModerateLow
Cardiovascular Anatomy & Physiology Similar coronary circulation and heart rate to humans.Very similar heart size, coronary anatomy, and electrophysiology to humans.[1]Good model for cardiovascular studies, but with some differences in heart rate and autonomic control.[2]High heart rate and different ion channel expression compared to humans.
Typical Body Weight 20-25 kg[3]20-27 kg[4]40-55 kg[1]200-300 g
Anesthesia Protocols Ketamine and midazolam[3]Thiopental[4]Halothane for instrumentation, conscious during experiment[1]Isoflurane
Route of Administration Intravenous infusion[3]Intravenous bolus[4], Intracoronary injection[1]Intravenous infusion[2], Intracoronary infusion[1]Intravenous infusion
Key Advantages Well-established model for cardiovascular research.High translational relevance due to cardiac similarities with humans.Allows for studies in conscious animals, minimizing anesthetic confounding factors.Cost-effective, suitable for high-throughput screening and genetic manipulation.
Key Disadvantages Ethical considerations and higher cost.Higher cost and specialized housing requirements.Larger size can be challenging for some experimental setups.Physiological differences may limit direct translation to human clinical scenarios.

Comparative Analysis of Ex Vivo Animal Models

Ex vivo models, such as the isolated perfused heart (Langendorff) preparation, allow for the direct assessment of this compound's effects on the heart, independent of systemic influences.

FeatureIsolated Rat HeartIsolated Rabbit HeartIsolated Guinea Pig Heart
Preparation Langendorff perfusionLangendorff perfusionLangendorff perfusion
Perfusion Solution Krebs-Henseleit solutionKrebs-Henseleit solutionKrebs-Henseleit solution
Key Parameters Measured Heart rate, PQ interval, QRS interval, contractile forceQRS duration, arrhythmiasAtrioventricular (AV) conduction time
Key Advantages Allows for precise control of the cardiac environment and direct measurement of drug effects on cardiac electrophysiology and contractility.[5]Sensitive model for detecting changes in QRS duration.[1]Useful for studying effects on AV conduction.
Key Disadvantages Lacks the systemic and autonomic inputs present in in vivo models.Lacks systemic context.Lacks systemic context.

Quantitative Data on this compound Cardiotoxicity

The following tables summarize key quantitative data from comparative studies on this compound and other local anesthetics.

Table 1: Toxic Dosages of Local Anesthetics in Dogs [3]

Local AnestheticCardiotoxic Dosage (mg)
Bupivacaine121.83 ± 2.22
This compound 135.83 ± 8.01
Ropivacaine205.00 ± 5.47

Data are presented as mean ± standard deviation.

Table 2: Lethal Doses and Cardiotoxicity Potency Ratios in Swine [1]

Local AnestheticLethal Dose (mmol) (median/range)Cardiotoxicity Potency Ratio (based on lethal dose)Cardiotoxicity Potency Ratio (based on QRS doubling)
Racemic Bupivacaine0.015 / 0.012-0.0192.12.1
This compound 0.028 / 0.024-0.031 1.2 1.4
Ropivacaine0.032 / 0.013-0.03211

Table 3: Fatal Doses of Local Anesthetics via Intracoronary Infusion in Sheep [1]

Local AnestheticMean Fatal Dose (μmol) ± s.e.mean
Bupivacaine21.8 ± 6.4
This compound 22.9 ± 3.5
Ropivacaine22.9 ± 5.9

Experimental Protocols

In Vivo Dog Model for Cardiotoxicity Assessment[3]
  • Animal Preparation: Eighteen adult dogs weighing 20-25 kg are used. Anesthesia is induced with 100 mg ketamine and 5 mg midazolam. An intravenous catheter is placed for drug administration.

  • Monitoring: Continuous electrocardiographic (ECG) monitoring is performed.

  • Drug Administration: Dogs are randomly assigned to three groups: Bupivacaine, this compound, and Ropivacaine. The local anesthetic is infused intravenously.

  • Endpoint: The infusion is stopped when ECG changes indicative of cardiotoxicity are observed. The total infused dose is recorded as the cardiotoxic dosage.

In Vivo Swine Model for Lethal Dose Determination[1]
  • Animal Preparation: Anesthetized swine are instrumented with a left anterior descending artery coronary angiography catheter.

  • Drug Administration: Increasing doses of this compound, racemic bupivacaine, or ropivacaine are injected via the intracoronary catheter according to a randomized protocol. The initial doses are 0.375, 0.75, 1.5, 3.0, and 4.0 mg, with subsequent doses increasing in 1-mg increments.

  • Endpoint: The administration continues until death occurs. The lethal dose is recorded. ECG is monitored throughout the experiment to assess changes in the QRS interval.

Isolated Rat Heart (Langendorff) Protocol[5]
  • Heart Isolation: Adult male rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts are perfused with Krebs-Henseleit solution at a constant pressure of 80 mmHg and a temperature of 37°C.

  • Stabilization: The hearts are allowed to stabilize for a 30-minute period.

  • Drug Perfusion: The perfusion is switched to a solution containing the local anesthetic (e.g., 6 µg/ml this compound) for 30 minutes.

  • Washout: The perfusion is then switched back to the drug-free Krebs-Henseleit solution for a 30-minute washout period.

  • Data Acquisition: Heart rate, PQ interval, and QRS interval are measured throughout the experiment.

Signaling Pathways and Experimental Workflows

The cardiotoxicity of this compound involves multiple cellular and molecular mechanisms. The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing cardiotoxicity.

cluster_workflow Experimental Workflow for In Vivo Cardiotoxicity Assessment Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Physiological Recording (ECG, Hemodynamics) Animal_Prep->Baseline Drug_Admin Drug Administration (this compound Infusion/Bolus) Baseline->Drug_Admin Monitoring Continuous Monitoring of Cardiovascular Parameters Drug_Admin->Monitoring Endpoint Endpoint Determination (e.g., Arrhythmia, Hypotension, Death) Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

Experimental Workflow Diagram

cluster_channels Ion Channel Blockade cluster_effects Electrophysiological & Contractile Effects This compound This compound Na_Channel Voltage-gated Na+ Channels This compound->Na_Channel Inhibition K_Channel Voltage-gated K+ Channels This compound->K_Channel Inhibition Ca_Channel L-type Ca2+ Channels This compound->Ca_Channel Inhibition Conduction_Slow Decreased Conduction Velocity (QRS Widening) Na_Channel->Conduction_Slow AP_Prolong Action Potential Prolongation K_Channel->AP_Prolong Contractility_Dec Decreased Myocardial Contractility Ca_Channel->Contractility_Dec Arrhythmia Arrhythmias AP_Prolong->Arrhythmia Conduction_Slow->Arrhythmia

Ion Channel Blockade Pathway

cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibition ATP Decreased ATP Production ComplexI->ATP ROS Increased Reactive Oxygen Species (ROS) ComplexI->ROS p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Activation Bax_Bcl2 Increased Bax/Bcl-2 Ratio PI3K_Akt->Bax_Bcl2 Apoptosis_Node Cardiomyocyte Apoptosis p38_MAPK->Apoptosis_Node Bax_Bcl2->Apoptosis_Node

Mitochondrial and Apoptotic Signaling

Conclusion

The validation of animal models for this compound-induced cardiotoxicity is a multifaceted process that requires careful consideration of the animal species, experimental design, and endpoints. Swine models offer high translational value due to their cardiac similarity to humans, while rodent models are advantageous for initial screening and mechanistic studies. Ex vivo preparations provide a controlled environment for dissecting direct cardiac effects. Numerous studies have demonstrated that this compound is less cardiotoxic than its racemic counterpart, bupivacaine, which is reflected in higher toxic and lethal doses and less pronounced effects on cardiac electrophysiology.[1][2][3] The underlying mechanisms of this compound's cardiotoxicity involve a combination of ion channel blockade, mitochondrial dysfunction, and the induction of apoptotic signaling pathways. Future research should continue to refine these animal models to better predict clinical outcomes and to explore novel therapeutic strategies to mitigate local anesthetic-induced cardiotoxicity.

References

levobupivacaine vs bupivacaine potency discrepancy between in vitro and in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

A noticeable discrepancy exists between the in vitro and in vivo potencies of levobupivacaine and its racemic counterpart, bupivacaine. While in vitro studies consistently demonstrate a higher potency for the R-(+)-enantiomer of bupivacaine, this stereoselectivity is significantly diminished or even absent in in vivo models. This guide provides a comprehensive comparison of the experimental data and methodologies that highlight this intriguing difference, offering valuable insights for researchers and drug development professionals in the field of local anesthetics.

This guide will delve into the quantitative data from key in vitro and in vivo studies, detail the experimental protocols used to assess potency, and visualize the underlying molecular mechanisms and experimental workflows.

Quantitative Comparison of Potency

The potency of local anesthetics can be quantified using various metrics, such as the concentration required for 50% inhibition (IC50) in in vitro assays and the dose required for a 50% effect (ED50) in in vivo studies. The data presented below, collated from multiple studies, illustrates the differing potency profiles of this compound and bupivacaine in these two distinct settings.

In Vitro Potency Data
Assay TypePreparationParameterThis compoundBupivacaine (Racemic)R:S Potency RatioReference
Batrachotoxin (BTX) DisplacementRat Brain SynaptosomesKi (µM)--3:1[1]
Sodium Current InhibitionVoltage-clamped GH-3 cellsIC50 (µM)--S > R (hyperpolarized), R > S (depolarized)[1]
Sodium Channel (NaV1.5) InhibitionHEK-293 CellsIC50 (µM)3--[2]
HERG Channel BlockCHO Cells% Block at 20 µM67.552.7-

Note: Some studies compare the individual enantiomers (S)-bupivacaine (this compound) and R-(+)-bupivacaine rather than this compound and racemic bupivacaine directly. The R:S potency ratio highlights the stereoselective difference observed in vitro.

In Vivo Potency Data
ModelSpeciesParameterThis compoundBupivacaine (Racemic)Potency ComparisonReference
Sciatic Nerve BlockRatAnalgesia--Modest stereopotency (R:S = 1.2-1.3) at low doses, no significant stereopotency at higher doses[1]
Sciatic Nerve BlockRatMotor and Sensory BlockEffectively equipotentEffectively equipotentLevo-(S-)bupivacaine is effectively equipotent to racemic bupivacaine[1]
Intrathecal AnesthesiaHumanED50 (mg)5.685.50Similar Potency[3]
Epidural AnesthesiaHumanMinimum Local Analgesic Concentration0.083%0.081%Similar Potency[4]
Neonatal Spinal AnesthesiaHumanED50 (mg/kg)0.550.30Bupivacaine more potent[5]

Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels

This compound and bupivacaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The diagram below illustrates this fundamental mechanism.

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Experimental Protocols

The discrepancy in observed potency between in vitro and in vivo models can be largely attributed to the different experimental conditions and endpoints measured. Below are detailed methodologies for key experiments cited in the comparison of this compound and bupivacaine.

In Vitro Experimental Protocols

1. Batrachotoxin (BTX) Binding Assay

  • Objective: To indirectly assess the binding affinity of local anesthetics to the sodium channel by measuring their ability to displace a known channel activator, [3H]-batrachotoxin.

  • Preparation: Synaptosomes are prepared from rat brain tissue.

  • Procedure:

    • Synaptosomal membranes are incubated with a fixed concentration of [3H]-batrachotoxin.

    • Increasing concentrations of the test local anesthetic (this compound or bupivacaine) are added to compete for binding.

    • The mixture is incubated to reach equilibrium.

    • The bound and free [3H]-batrachotoxin are separated by filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the local anesthetic that inhibits 50% of the specific [3H]-batrachotoxin binding (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki).

2. Whole-Cell Voltage-Clamp Electrophysiology

  • Objective: To directly measure the inhibitory effect of local anesthetics on sodium currents in a controlled cellular environment.

  • Preparation: A cell line expressing voltage-gated sodium channels (e.g., GH-3 pituitary cells or HEK-293 cells transfected with specific sodium channel subtypes like NaV1.5) is used.

  • Procedure:

    • A single cell is patched with a microelectrode, and the cell membrane is ruptured to achieve the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A series of voltage steps are applied to elicit sodium currents.

    • The baseline sodium current is recorded.

    • The cell is then perfused with a solution containing a known concentration of the local anesthetic.

    • The sodium current in the presence of the drug is recorded.

  • Data Analysis: The percentage of current inhibition at various drug concentrations is calculated to determine the IC50 value. The effect of the drug on different states of the sodium channel (resting, open, inactivated) can also be investigated by varying the voltage protocols.[2]

In Vivo Experimental Protocol

Rat Sciatic Nerve Block Model

  • Objective: To evaluate the anesthetic potency and duration of action of local anesthetics in a living animal model.

  • Animals: Adult male Sprague-Dawley rats are typically used.

  • Procedure:

    • The rat is anesthetized, and the area over the sciatic notch is shaved and prepped.

    • A nerve stimulator is used to locate the sciatic nerve.

    • A precise volume (e.g., 0.1 ml) of the local anesthetic solution at varying concentrations is injected percutaneously at the sciatic nerve.[1]

    • At predetermined time intervals, sensory and motor block are assessed.

      • Sensory Block: Often measured by the hot plate test or the tail-flick test, where the latency to a withdrawal response from a thermal stimulus is recorded.

      • Motor Block: Assessed by observing the degree of motor impairment, such as limb paralysis or changes in grip strength.

  • Data Analysis: The dose of the local anesthetic that produces a block in 50% of the animals (ED50) is calculated. The onset and duration of the block are also determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo experiment comparing the potency of local anesthetics.

InVivo_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Anesthesia General Anesthesia Animal_Acclimatization->Anesthesia Nerve_Location Sciatic Nerve Location (using nerve stimulator) Anesthesia->Nerve_Location Drug_Administration Percutaneous Injection of This compound or Bupivacaine (varying concentrations) Nerve_Location->Drug_Administration Sensory_Block_Test Sensory Block Assessment (e.g., Hot Plate Test) Drug_Administration->Sensory_Block_Test Motor_Block_Test Motor Block Assessment (e.g., Grip Strength) Drug_Administration->Motor_Block_Test Time_Course Repeated Measurements over Time Sensory_Block_Test->Time_Course Motor_Block_Test->Time_Course ED50_Calculation ED50 Calculation Time_Course->ED50_Calculation Duration_Analysis Onset and Duration of Block Analysis Time_Course->Duration_Analysis Statistical_Comparison Statistical Comparison between Groups ED50_Calculation->Statistical_Comparison Duration_Analysis->Statistical_Comparison

Caption: A typical experimental workflow for in vivo assessment of local anesthetic potency.

Discussion of the Discrepancy

The observed discrepancy between in vitro and in vivo potency can be attributed to several factors:

  • Physiological Complexity: In vivo models incorporate complex physiological factors that are absent in isolated in vitro systems. These include drug absorption, distribution, metabolism, and clearance, as well as local tissue blood flow and pH, all of which can influence the concentration of the anesthetic at the nerve site.

  • Protein Binding: Local anesthetics bind to plasma and tissue proteins. Differences in protein binding between the enantiomers in the in vivo environment can affect the amount of free drug available to block sodium channels.

  • State-Dependent Blockade: The potency of local anesthetics is dependent on the state of the sodium channel (resting, open, or inactivated).[1] The pattern of nerve firing and membrane potential in vivo is dynamic and differs from the controlled conditions of voltage-clamp experiments, which can alter the apparent potency.

  • Vasoconstrictive Properties: this compound has been reported to have a greater vasoconstrictive effect than the R-(+)-enantiomer at lower doses.[4] This could lead to a slower vascular uptake and a prolonged local action, potentially compensating for any lower intrinsic potency observed in vitro.

Conclusion

While in vitro studies provide valuable insights into the molecular mechanisms of local anesthetic action and reveal a clear stereoselectivity for bupivacaine, these findings do not directly translate to the in vivo setting. For this compound and bupivacaine, in vivo studies demonstrate a much smaller, and often negligible, difference in potency for nerve blocks.[1] This highlights the critical importance of integrating data from both in vitro and in vivo models for a comprehensive understanding of drug efficacy and for making informed decisions in drug development and clinical application. The reduced cardiotoxicity of this compound, coupled with its comparable in vivo potency to bupivacaine, underscores its clinical value as a safer alternative.[6][7][8]

References

Comparative Efficacy of Levobupivacaine and Ropivacaine in Animal Surgical Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of two widely used long-acting local anesthetics, levobupivacaine and ropivacaine, within the context of animal surgical models. Developed as safer alternatives to bupivacaine, both this compound (the S(-)-enantiomer of bupivacaine) and ropivacaine are amino-amide anesthetics noted for their reduced systemic toxicity.[1] This analysis synthesizes experimental data to assist researchers in selecting the appropriate agent for preclinical studies and understanding their comparative pharmacological profiles.

Comparative Anesthetic and Analgesic Efficacy

The primary difference in the clinical profile of this compound and ropivacaine in animal models often relates to a trade-off between potency and duration versus safety. Generally, the anesthetic potency is ranked with bupivacaine being the highest, followed by this compound, and then ropivacaine.[1]

Onset and Duration of Action: In peripheral nerve blocks, this compound has been shown to provide a longer duration of anesthesia compared to ropivacaine, although the onset times for sensory and motor blocks are often statistically similar.[2] For example, in brachial plexus nerve blocks, both this compound 0.5% and bupivacaine 0.5% demonstrated a similar onset of 6-10 minutes and a duration of 14-16 hours.[3] Studies in dogs undergoing major abdominal surgeries have shown that ropivacaine provides better and longer-lasting postoperative analgesia compared to lidocaine.[4]

Postoperative Analgesia: Effective postoperative pain management is a critical measure of anesthetic efficacy. In comparative studies, this compound has been associated with a significantly lower incidence of required postoperative rescue analgesia compared to ropivacaine, suggesting a more potent or longer-lasting analgesic effect in some contexts.[2]

Safety and Toxicity Profile

A key driver for the development of this compound and ropivacaine was to mitigate the significant cardiotoxicity associated with racemic bupivacaine.

Cardiotoxicity: Animal studies consistently demonstrate that both this compound and ropivacaine have a wider margin of safety regarding cardiotoxicity than bupivacaine.[5][6] When compared directly, ropivacaine is generally considered less cardiotoxic than this compound. In vivo studies in dogs and sheep have established a cardiotoxic dose hierarchy of ropivacaine > this compound > bupivacaine.[3][7] For instance, one study in dogs calculated the cardiotoxic dosage of ropivacaine to be 205.00±5.47 mg, significantly higher than 135.83±8.01 mg for this compound.[7] Furthermore, less epinephrine was required for the successful resuscitation of rats receiving ropivacaine compared to those receiving this compound or bupivacaine.[3]

Neurotoxicity: Neurotoxicity is a concern, particularly with intrathecal administration. In a rat spinal model, ropivacaine was found to be less neurotoxic than this compound.[8] At higher doses, severe injury to the posterior root and posterior column of the spinal cord was observed in rats treated with this compound, while only milder injury was seen in the ropivacaine group.[8] Another study examining growing neurons found that while all local anesthetics can induce neurite degeneration, the reversibility of these changes differed, with ropivacaine showing good recovery after washout.[9]

Data Presentation

Table 1: Comparative Efficacy in Animal Models
ParameterThis compoundRopivacaineAnimal ModelKey Findings
Anesthetic Duration LongerShorterGeneral Peripheral Nerve BlockThis compound provided a longer duration of block.[2]
Postop. Rescue Analgesia Lower IncidenceHigher IncidenceGeneral Peripheral Nerve BlockThe need for rescue analgesia was significantly lower with this compound.[2]
Sympathetic Block Peak BABF Increase: 183% ± 38%Peak BABF Increase: 254% ± 38%Dogs (Cervicothoracic Block)Ropivacaine induced a greater increase in vasodilation (brachial artery blood flow).[10]
Postop. Pain Scores Not Directly ComparedLower scores up to 24h post-opDogs (Abdominal Surgery)Ropivacaine provided lower postoperative pain scores than lidocaine and saline.[4]
Table 2: Comparative Toxicity in Animal Models
Toxicity TypeThis compoundRopivacaineAnimal ModelKey Findings
Cardiotoxicity (Dose) 135.83 ± 8.01 mg205.00 ± 5.47 mgDogsThe effective toxic dosage of ropivacaine was significantly higher.[7]
Cardiotoxicity (Lethal Dose) Lethal dose was 1.3- to 1.6-fold higher than bupivacaine.[5]Lethal dose did not differ significantly from this compound.[11]Swine, variousBoth are significantly less cardiotoxic than racemic bupivacaine.[11]
Neurotoxicity (Intrathecal) More neurotoxic at higher dosesLess neurotoxic at higher dosesRats (Spinal Model)Ropivacaine caused significantly milder histological injury than this compound at high doses.[8]
Neurotoxicity (In Vitro) IC50: 10-2.6 MIC50: 10-2.5 MChick Embryo NeuronsBoth showed good reversibility of growth cone collapse after washout.[9]

Experimental Protocols

Protocol 1: Intrathecal Neurotoxicity Comparison in Rats[8]
  • Objective: To compare the neurotoxicity of intrathecally administered this compound and ropivacaine.

  • Animal Model: Male Sprague-Dawley rats (n=79 in the volume experiment).

  • Drug Administration: Intrathecal administration of 0.12, 0.24, or 0.48 μL·g⁻¹ body weight of 6% this compound or 6% ropivacaine.

  • Parameters Measured:

    • Behavioral Analysis: Walking behavior and sensory threshold (paw withdrawal) were monitored.

    • Histological Examination: After a set period, the spinal cord, posterior and anterior roots, and cauda equina were harvested, sectioned, and examined under light and electron microscopy for signs of neurotoxic injury, such as axonal degeneration.

Protocol 2: Cardiotoxicity Comparison in Dogs[7]
  • Objective: To compare the cardiotoxic dosages and effects of this compound and ropivacaine.

  • Animal Model: Eighteen adult dogs (20-25 kg), randomly divided into three groups.

  • Drug Administration: Anesthesia was induced with ketamine and midazolam. This compound or ropivacaine was administered intravenously.

  • Parameters Measured:

    • Electrocardiography (ECG): Continuous ECG monitoring was performed to detect changes such as arrhythmias, QRS widening, and other signs of cardiotoxicity.

    • Cardiotoxic Dosage Calculation: The total dose administered at the time of the first significant ECG change was recorded and calculated as the cardiotoxic dose.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase Animal_Selection Animal Model Selection (e.g., Rat, Dog, Swine) Acclimatization Acclimatization & Baseline Measurements Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Anesthesia Anesthesia Induction (if required) Randomization->Anesthesia Drug_Admin Drug Administration (this compound vs. Ropivacaine) Route: Epidural, IV, Infiltration Anesthesia->Drug_Admin Surgical_Proc Surgical Procedure (or Nociceptive Stimulus) Drug_Admin->Surgical_Proc Efficacy_Data Efficacy Assessment - Onset/Duration of Block - Pain Scores Surgical_Proc->Efficacy_Data Toxicity_Data Toxicity Monitoring - ECG (Cardiotoxicity) - Behavioral Changes Surgical_Proc->Toxicity_Data Stats Statistical Analysis Efficacy_Data->Stats Histo_Data Post-Mortem Analysis - Histopathology (Neurotoxicity) Toxicity_Data->Histo_Data Toxicity_Data->Stats Histo_Data->Stats Conclusion Conclusion & Comparison Stats->Conclusion

Caption: General experimental workflow for comparing local anesthetics in animal models.

Logic_Diagram cluster_levo This compound cluster_ropi Ropivacaine L_Potency Higher Potency L_Duration Longer Duration of Action L_Potency->L_Duration Comparison Comparative Choice L_Duration->Comparison Favors Efficacy L_Cardio Moderate Cardiotoxicity Risk L_Cardio->Comparison Higher Risk L_Neuro Higher Neurotoxicity Risk L_Neuro->Comparison Higher Risk R_Potency Slightly Lower Potency R_Duration Shorter Duration of Action R_Potency->R_Duration R_Duration->Comparison Lower Efficacy R_Cardio Lower Cardiotoxicity Risk R_Cardio->Comparison Favors Safety R_Neuro Lower Neurotoxicity Risk R_Neuro->Comparison Favors Safety

Caption: Logical comparison of this compound and Ropivacaine properties.

Conclusion

Both this compound and ropivacaine are effective long-acting local anesthetics that represent a significant safety improvement over racemic bupivacaine in animal models. The choice between them for a specific surgical model may involve a trade-off between efficacy and safety.

  • This compound may be preferred in models where a longer duration of action and more profound postoperative analgesia are the primary goals, provided the dosage is carefully controlled to mitigate toxicity risks.[2]

  • Ropivacaine appears to be the safer option, demonstrating a lower risk of both cardiotoxicity and neurotoxicity.[7][8] This makes it a more suitable candidate for models requiring higher doses or for procedures where systemic absorption is a significant concern.

Ultimately, the selection should be guided by the specific requirements of the experimental protocol, including the animal species, the type of surgical procedure, and the primary endpoints of the study.

References

A Head-to-Head Comparison of Levobupivacaine and Other Long-Acting Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of levobupivacaine with other long-acting local anesthetics, including its racemic parent compound, bupivacaine, its fellow S-enantiomer, ropivacaine, and the extended-release formulation, liposomal bupivacaine. The following sections summarize key performance indicators, supported by experimental data, to assist in informed decision-making for research and drug development.

Mechanism of Action: The Sodium Channel Blockade

Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane, which is essential for the initiation and propagation of action potentials.[1][2] The unionized form of the anesthetic crosses the nerve sheath and cell membrane. Once inside the axoplasm, the molecule equilibrates into its ionized form, which then binds to a specific receptor site within the pore of the sodium channel.[2] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization.[1] Consequently, the threshold for excitation increases, impulse conduction slows, and at sufficient concentrations, the generation of an action potential is prevented, resulting in a reversible blockade of nerve transmission.

The primary mechanism of action for this compound and its counterparts is the blockade of these voltage-gated sodium channels.[1][3] Differences in their clinical profiles, including potency, duration of action, and toxicity, arise from variations in their physicochemical properties such as lipid solubility and protein binding, as well as their stereoselectivity and interaction with the sodium channel and other potential off-target ion channels.[4]

Mechanism_of_Action cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_un-ionized Local Anesthetic (LA) (un-ionized) LA_ionized LA (ionized) LA_un-ionized->LA_ionized Crosses membrane Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Blocked Na_Channel->Action_Potential Prevents Depolarization Binding_Site LA_ionized->Binding_Site Binds to Na_ion Na+ Na_ion->Na_Channel Influx

Figure 1: Mechanism of Local Anesthetic Action.

Performance Comparison: Efficacy and Potency

The clinical efficacy of a local anesthetic is determined by its onset of action, duration of sensory and motor blockade, and its relative potency. These characteristics are influenced by the drug's pKa, lipid solubility, and protein binding.

AnestheticOnset of ActionDuration of Action (Sensory)Relative Potency (Bupivacaine = 1)
This compound Intermediate to Slow[5]Long[5][6]~0.9 - 1.0[7]
Bupivacaine (racemic) Intermediate to Slow[5]Long[5]1.0
Ropivacaine Intermediate to Slow[8]Long[6][8]~0.6 - 0.75[6][7]
Liposomal Bupivacaine SlowVery Long (up to 72h)[9]Not directly comparable due to formulation

This compound vs. Bupivacaine: Clinical studies have demonstrated that this compound has a similar clinical profile to racemic bupivacaine in terms of onset and duration of anesthesia.[7] Some studies suggest a slightly longer duration of motor and sensory block with this compound.[5]

This compound vs. Ropivacaine: this compound is considered to be more potent than ropivacaine.[6] In equipotent doses, this compound has been shown to produce a significantly longer duration of both motor and sensory blockade compared to ropivacaine.[6] However, some studies have found no significant difference in the duration of analgesia between the two.[8]

This compound vs. Liposomal Bupivacaine: Liposomal bupivacaine is a formulation designed for extended release, providing analgesia for up to 72 hours.[9] Direct comparisons in clinical settings for postoperative pain have shown that liposomal bupivacaine can provide longer-lasting pain relief than this compound.[4] However, the clinical significance of this extended duration in terms of reduced opioid consumption is still under investigation, with some studies showing no significant difference.[10][11] Preclinical data directly comparing the nerve blocking characteristics are limited.

Safety Profile: Cardiotoxicity and Neurotoxicity

A critical differentiator among long-acting local anesthetics is their safety profile, particularly concerning cardiotoxicity and neurotoxicity. These toxicities are often related to the drug's lipophilicity and its affinity for and kinetics of interaction with cardiac sodium and potassium channels.

Cardiotoxicity

Systemic toxicity, often resulting from accidental intravascular injection, can lead to severe cardiovascular complications. The S-enantiomers, this compound and ropivacaine, were developed to offer a safer alternative to racemic bupivacaine.[4][7]

AnestheticRelative CardiotoxicitySupporting Experimental Data
This compound Lower than Bupivacaine[5][12]Higher lethal dose in animal models compared to bupivacaine.[13] Less pronounced negative inotropic effects in human volunteers.[7]
Bupivacaine (racemic) HighLowest lethal dose in swine models compared to this compound and ropivacaine.[13] Associated with severe cardiac arrhythmias.[13]
Ropivacaine Lower than Bupivacaine and this compound[4][14]Higher cardiotoxic dosage required in dogs compared to bupivacaine and this compound.[14]
Liposomal Bupivacaine Lower systemic toxicity due to formulationSlower systemic absorption results in lower peak plasma concentrations compared to an equivalent dose of bupivacaine HCl.[15]

Experimental studies in animals have consistently shown that this compound is less cardiotoxic than bupivacaine.[5][12][13] For instance, the lethal dose of this compound is significantly higher than that of bupivacaine in swine.[13] In human volunteers, intravenous administration of this compound resulted in smaller reductions in stroke index and ejection fraction compared to racemic bupivacaine.[7] Ropivacaine is generally considered to have the most favorable cardiac safety profile among the long-acting amide local anesthetics.[4][14]

Neurotoxicity

Local anesthetics can also be directly toxic to neural tissue. This is a concentration-dependent phenomenon.[16]

AnestheticRelative NeurotoxicitySupporting Experimental Data
This compound Lower than BupivacaineIn a rat spinal model, high doses of this compound resulted in less severe nerve injury compared to bupivacaine.[17]
Bupivacaine (racemic) HighAppeared to be the most neurotoxic in a rat spinal model.[17]
Ropivacaine Lower than Bupivacaine and this compoundDemonstrated the least neurotoxicity at higher doses in a rat spinal model compared to procaine, bupivacaine, and this compound.[17]
Liposomal Bupivacaine LowPerineural injection in a porcine model did not result in histological evidence of nerve injury.[18] A study in diabetic mice suggested bupivacaine HCl, but not liposomal bupivacaine, resulted in histological evidence of neurotoxicity.[14]

In vitro studies using human neuronal cells have shown that all local anesthetics can induce cell death in a concentration-dependent manner.[1] Animal studies suggest that ropivacaine may be less neurotoxic than this compound and bupivacaine.[17] Preclinical studies on liposomal bupivacaine suggest a favorable neurotoxicity profile, likely due to the slow release of the active drug, which keeps local concentrations below toxic thresholds.[14][18]

Experimental Protocols

In Vivo Efficacy Assessment: Rat Sciatic Nerve Block Model

This model is used to independently quantify the motor and sensory block produced by local anesthetics.[2]

  • Animal Model: Adult Sprague-Dawley rats are used.

  • Anesthesia: The procedure is performed under light sevoflurane anesthesia.

  • Nerve Block Procedure: The sciatic nerve is located using a nerve stimulator. A 0.2 mL volume of the test anesthetic is injected at the sciatic notch.

  • Motor Block Assessment: Motor function is evaluated by assessing the extensor postural thrust of the hind paw.[3]

  • Sensory Block Assessment: Nociception is evaluated by the withdrawal reflex to a noxious stimulus, such as a pinch with serrated forceps to a skin fold over the lateral metatarsus.[3]

  • Data Analysis: The onset, duration, and intensity of both motor and sensory block are recorded at regular intervals until full recovery.

Sciatic_Nerve_Block_Workflow Start Start Anesthetize Anesthetize Rat (e.g., Sevoflurane) Start->Anesthetize Locate_Nerve Locate Sciatic Nerve (Nerve Stimulator) Anesthetize->Locate_Nerve Inject_LA Inject Local Anesthetic (0.2 mL at sciatic notch) Locate_Nerve->Inject_LA Assess_Motor Assess Motor Block (Extensor Postural Thrust) Inject_LA->Assess_Motor Assess_Sensory Assess Sensory Block (Nocifensive Withdrawal Reflex) Inject_LA->Assess_Sensory Record_Data Record Onset, Duration, and Intensity Assess_Motor->Record_Data Assess_Sensory->Record_Data Repeat_Assessment Repeat Assessments at Regular Intervals Record_Data->Repeat_Assessment Repeat_Assessment->Assess_Motor Repeat_Assessment->Assess_Sensory End End of Experiment (Full Recovery) Repeat_Assessment->End Until Full Recovery

Figure 2: Experimental Workflow for In Vivo Efficacy Assessment.

In Vitro Cardiotoxicity Assessment: Whole-Cell Patch Clamp

This electrophysiological technique is used to assess the effects of local anesthetics on cardiac sodium channels.[8]

  • Cell Preparation: Isolated rat cardiac ventricular myocytes are used.

  • Recording Setup: Whole-cell patch-clamp configuration is established using a patch-clamp amplifier. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

  • Solutions: The cells are perfused with an extracellular solution. The test anesthetic is added to the perfusate at desired concentrations.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents and to assess the voltage-dependence of channel activation and inactivation.

  • Data Acquisition and Analysis: Sodium currents are recorded and analyzed to determine the drug's effect on channel kinetics, including the degree of channel block and any shifts in the voltage-dependence of inactivation.

Patch_Clamp_Workflow Start Start Isolate_Myocytes Isolate Cardiac Ventricular Myocytes Start->Isolate_Myocytes Establish_Patch Establish Whole-Cell Patch-Clamp Configuration Isolate_Myocytes->Establish_Patch Record_Baseline Record Baseline Na+ Currents Establish_Patch->Record_Baseline Apply_LA Perfuse with Local Anesthetic Record_Baseline->Apply_LA Record_Drug_Effect Record Na+ Currents in Presence of Drug Apply_LA->Record_Drug_Effect Washout Washout with Control Solution Record_Drug_Effect->Washout Record_Washout Record Na+ Currents Post-Washout Washout->Record_Washout Analyze_Data Analyze Data for Block, Gating Shifts, and Kinetics Record_Washout->Analyze_Data End End of Experiment Analyze_Data->End

Figure 3: Experimental Workflow for In Vitro Cardiotoxicity Assessment.

In Vitro Neurotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of local anesthetics on neuronal cells.[1]

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates.

  • Drug Exposure: Cells are exposed to various concentrations of the local anesthetics for a defined period (e.g., 10 minutes to 24 hours).

  • MTT Incubation: After drug exposure, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The concentration at which 50% of cells are killed (LD50) can be calculated.

Conclusion

This compound offers a similar efficacy profile to its racemic parent, bupivacaine, but with a significantly improved cardiovascular safety profile.[5][7][12] When compared to ropivacaine, this compound is more potent and may offer a longer duration of action, though ropivacaine appears to have a greater margin of safety regarding both cardiotoxicity and neurotoxicity.[4][6][14][17] Liposomal bupivacaine provides a markedly extended duration of analgesia, which may be advantageous in specific postoperative settings, although its superiority over other long-acting local anesthetics in reducing overall opioid consumption requires further investigation.[10][9][11] The choice of a long-acting local anesthetic for research and development should be guided by the specific requirements of the application, with careful consideration of the trade-offs between potency, duration of action, and the safety profile of each agent.

References

A Comparative Guide to HPLC and Alternative Methods for Levobupivacaine Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug approval process. The choice of analytical methodology is paramount to ensure accurate and reliable quantification of the active pharmaceutical ingredient in biological matrices. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods and emerging alternative techniques for the bioequivalence assessment of levobupivacaine, a long-acting local anesthetic.

This publication outlines the performance characteristics of various analytical methods, presenting quantitative data in accessible tables and offering detailed experimental protocols. Furthermore, graphical representations of experimental workflows and logical relationships in bioequivalence studies are provided to enhance comprehension.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC coupled with ultraviolet (UV) detection remains a widely adopted and robust technique for the quantification of this compound in plasma samples due to its reliability, and cost-effectiveness. Here, we compare key validation parameters from different validated HPLC methods.

ParameterMethod 1[1][2]Method 2 (Bupivacaine)[3]Method 3 (Bupivacaine)[4]
Mobile Phase Potassium dihydrogen phosphate (0.01 mol/L) and Acetonitrile (85:15), pH 4.0pH 6.5 buffer: Acetonitrile (50:50)Acetonitrile and Phosphate buffer (pH 2.8) (3:7, v/v) with 0.08 g/L KCl
Stationary Phase 5 µm C18 columnWaters RP-C18, 150 x 4.6 mm, 3.5 µmLiChrospher 100 CN, 250x4 mm (10 µm)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection (UV) 210 nm220 nm210 nm
Linearity Range 0.0125 - 2 mg/L25 - 150 µg/mL0.059 - 0.177 mg/mL
Precision (%RSD) < 6% (Intra- and Inter-day)Not specified< 2% (Repeatability and Intermediate)
Accuracy/Recovery > 85%100.06 - 101.9%99.02%
Lower Limit of Quantification (LLOQ) 0.01 mg/L[2]Not specified7.5 x 10⁻³ mg/mL

Alternative Analytical Methodologies

While HPLC-UV is a proven method, alternative techniques offer advantages in terms of sensitivity and selectivity, which can be crucial for studies with low dosage forms or for capturing detailed pharmacokinetic profiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful tool in bioanalysis, offering superior sensitivity and specificity compared to HPLC-UV. This is particularly advantageous for detecting low concentrations of this compound and its metabolites.

ParameterLC-MS/MS Method (Bupivacaine Enantiomers)[5]
Sample Preparation Protein precipitation followed by liquid-liquid extraction
Stationary Phase Chirex® 3020 chiral stationary phase column
Mobile Phase 95% n-hexane:ethanol (80:20, v/v)
Flow Rate 0.8 mL/min
Detection Mass Spectrometry (MS/MS)
Lower Limit of Quantification (LLOQ) 0.25 ng/mL (total concentration), 0.125 ng/mL (unbound concentration)

The significantly lower LLOQ of the LC-MS/MS method highlights its utility in pharmacokinetic studies, especially when assessing placental transfer or analyzing unbound drug concentrations.[5]

Capillary Electrophoresis (CE)

Capillary electrophoresis is another alternative that offers high separation efficiency, low sample volume requirements, and rapid analysis times.[6][7] It has been successfully applied to the analysis of bupivacaine and its metabolites in biological fluids.[6]

A key advantage of CE is its ability to separate positional isomers, such as the hydroxy metabolites of bupivacaine, which can be challenging with conventional HPLC methods.

Experimental Protocols

Detailed Protocol for a Validated HPLC-UV Method for this compound in Human Plasma[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma, add the internal standard.

  • Alkalinize the plasma sample.

  • Add 5 mL of n-hexane as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Instrument: HPLC system with UV detector.

  • Column: 5 µm C18 column.

  • Mobile Phase: A mixture of 0.01 mol/L potassium dihydrogen phosphate and acetonitrile (85:15, v/v), with the pH adjusted to 4.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: Ambient.

3. Method Validation

  • Linearity: Prepare calibration standards in blank plasma over the concentration range of 0.0125 to 2 mg/L. The method should demonstrate a linear relationship between peak area ratio (analyte/internal standard) and concentration.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) for precision should be within acceptable limits (e.g., <15%), and the accuracy should be within a specified range (e.g., 85-115%).

  • Recovery: Determine the extraction efficiency by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

Visualizing the Process

To further clarify the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extract Liquid-Liquid Extraction (n-hexane) IS->Extract Evap Evaporation Extract->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Inject Injection Recon->Inject Column C18 Column (Separation) Inject->Column Detect UV Detection (210 nm) Column->Detect Chrom Chromatogram Detect->Chrom Quant Quantification (Peak Area Ratio) Chrom->Quant PK Pharmacokinetic Analysis Quant->PK

Caption: Experimental workflow for the HPLC analysis of this compound in plasma.

Bioequivalence_Study_Logic cluster_study_design Study Design cluster_drug_admin Drug Administration cluster_sampling_analysis Sampling and Analysis cluster_statistical_analysis Statistical Analysis Subjects Healthy Volunteers Design Randomized, Crossover Design Subjects->Design Test Test Formulation (this compound) Design->Test Ref Reference Formulation (this compound) Design->Ref Washout Washout Period Test->Washout Ref->Washout Sampling Blood Sampling (Time Points) Washout->Sampling Analysis Validated Analytical Method (e.g., HPLC) Sampling->Analysis PK_Params Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analysis->PK_Params Stats Statistical Comparison of PK Parameters PK_Params->Stats CI 90% Confidence Interval Stats->CI Conclusion Bioequivalence Conclusion CI->Conclusion

Caption: Logical flow of a bioequivalence study for this compound formulations.

References

A Comparative Analysis of Levobupivacaine and Bupivacaine: Motor versus Sensory Blockade

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacodynamic properties of levobupivacaine and its racemic parent, bupivacaine, reveals subtle but clinically significant differences in their motor and sensory blockade characteristics. This guide provides an objective comparison based on experimental data, intended for researchers, scientists, and drug development professionals.

This compound, the pure S(-)-enantiomer of bupivacaine, has been developed to provide a safer alternative to the racemic mixture, primarily due to its reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[1] While both local anesthetics demonstrate similar overall efficacy, studies have consistently pointed to variations in the onset, duration, and intensity of their respective motor and sensory blocks.

Quantitative Comparison of Blockade Characteristics

The following tables summarize quantitative data from various clinical studies comparing this compound and bupivacaine across different regional anesthesia techniques.

Spinal Anesthesia
ParameterThis compound (0.5%)Bupivacaine (0.5%)Key Findings & Citations
Sensory Block Onset (to T10) Slower or comparableFaster or comparableBupivacaine generally shows a faster onset of sensory block.[2][3] Some studies report no significant difference.[4]
Motor Block Onset SlowerFasterOnset of motor block is consistently reported to be slower with this compound.[2][3][5]
Duration of Sensory Block Shorter or comparableLonger or comparableBupivacaine tends to provide a longer duration of sensory analgesia.[2][4]
Duration of Motor Block ShorterLongerThis compound exhibits a significantly shorter duration of motor block, allowing for earlier patient mobilization.[2][4]
Epidural Anesthesia
ParameterThis compoundBupivacaineKey Findings & Citations
Sensory Block Onset 8 - 30 minutes8 - 30 minutesOnset times for sensory block are largely similar between the two agents.[6]
Motor Block Onset SlowerFasterThis compound demonstrates a slower onset of motor blockade.[6]
Quality of Motor Block Less intenseMore intenseBupivacaine tends to produce a more profound motor block.[6][7]
Duration of Motor Block ShorterLongerThe duration of motor block is generally shorter with this compound.[8]
Peripheral Nerve Block (Brachial Plexus)
ParameterThis compound (0.5%)Bupivacaine (0.5%)Key Findings & Citations
Sensory Block Onset 6 - 10 minutes6 - 10 minutesOnset of sensory block is comparable for both anesthetics in peripheral nerve blocks.[6]
Motor Block Onset ComparableComparableSimilar to sensory block, the onset of motor block shows no significant difference.[9]
Duration of Sensory Block 14 - 16 hours14 - 16 hoursBoth agents provide a long duration of sensory anesthesia.[6]
Duration of Motor Block ComparableComparableThe duration of motor blockade is similar for both this compound and bupivacaine in this application.[6]

Experimental Protocols

Representative Protocol: Comparison of Intrathecal this compound and Bupivacaine for Infraumbilical Surgery

1. Study Design: A prospective, randomized, double-blind clinical trial.

2. Patient Population: 80 adult patients (ASA physical status I or II) scheduled for elective infraumbilical surgeries.[2]

3. Randomization and Blinding: Patients are randomly allocated into two groups. The attending anesthesiologist, the surgeon, and the patient are blinded to the drug being administered.

4. Drug Administration:

  • Group L (this compound): Receives 3.2 mL of 0.5% isobaric this compound intrathecally.[2]
  • Group B (Bupivacaine): Receives 3.2 mL of 0.5% isobaric bupivacaine intrathecally.[2]
  • The injection is performed at the L3-L4 interspace with the patient in the sitting or lateral decubitus position.

5. Assessment of Sensory Block:

  • Method: Sensory block level is assessed using the pinprick test with a short-beveled needle or a cold test with an alcohol swab.[8][10]
  • Procedure: Testing begins at the level of the umbilicus (T10) and proceeds cephalad and caudad to determine the extent of the block. Assessments are performed every few minutes initially and then at longer intervals.[3][8]
  • Parameters Recorded:
  • Onset of sensory block: Time taken to achieve a block up to the T10 dermatome.[2]
  • Highest sensory level achieved.
  • Duration of sensory block: Time for the sensory block to regress by two dermatomes.[8]

6. Assessment of Motor Block:

  • Method: Motor block is assessed using the Modified Bromage Scale.[10]
  • Modified Bromage Scale:
  • 0: No motor block; able to move hip, knee, and ankle.
  • 1: Unable to move the hip, but able to move the knee and ankle.[4]
  • 2: Unable to move the hip and knee, but able to move the ankle.[4]
  • 3: Complete motor block; unable to move the hip, knee, or ankle.[4][8]
  • Parameters Recorded:
  • Onset of motor block: Time to reach a Modified Bromage score of 1.[2]
  • Duration of motor block: Time for the motor block to return to a Modified Bromage score of 0.[2]

7. Data Analysis: Statistical analysis is performed to compare the onset times, durations, and quality of sensory and motor blockade between the two groups.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Local Anesthetics

Local anesthetics, including this compound and bupivacaine, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[11][12] This blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[13] The following diagram illustrates the interaction of local anesthetics with the different states of the voltage-gated sodium channel.

G cluster_la Local Anesthetic Action Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Block Sodium Channel Blockade Open->Block Inactivated->Resting Inactivated->Block LA This compound / Bupivacaine LA->Open Binds with high affinity LA->Inactivated Binds with high affinity Block->Resting Dissociation G cluster_pre Pre-Anesthesia cluster_intra Intra-Anesthesia cluster_post Post-Anesthesia A Patient Recruitment & Informed Consent B Randomization A->B C Drug Preparation (Blinded) B->C D Drug Administration C->D E Assessment of Motor & Sensory Block (Onset & Quality) D->E F Assessment of Motor & Sensory Block (Duration & Recovery) E->F G Data Collection & Analysis F->G H Conclusion & Reporting G->H

References

Safety Operating Guide

Safeguarding Our Laboratories: Proper Disposal of Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Levobupivacaine, a long-acting local anesthetic. Adherence to these protocols is critical not only for laboratory safety but also for environmental protection and regulatory compliance.

This compound, while a valuable tool in research and medicine, is classified as a substance that is fatal if swallowed and harmful to aquatic life with long-lasting effects.[1] Improper disposal can lead to contamination of water systems and pose a significant risk to the ecosystem.[1][2] Therefore, it is imperative that all personnel handling this compound are familiar with and strictly adhere to the following disposal procedures.

Immediate Safety and Disposal Protocols

The primary and universally recommended method for the disposal of this compound is incineration at an approved and licensed waste disposal plant.[1][3][4][5] This method ensures the complete destruction of the active compound, preventing its release into the environment.

Step-by-Step Disposal Guide:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound waste, even in small quantities, be poured down drains, sewers, or watercourses.[1][6] This practice is a direct route for environmental contamination.

  • Segregate Waste: All waste containing this compound, including expired solutions, unused product, and contaminated materials (e.g., vials, syringes, personal protective equipment), must be segregated from general laboratory waste.

  • Use Designated Waste Containers: Place all this compound waste into a designated, clearly labeled, and leak-proof hazardous waste container.[4] For liquid waste, ensure the container is compatible and can be securely sealed.

  • Handle Empty Containers with Care: Empty containers that held this compound will retain residue and should be treated as hazardous waste.[1] Do not reuse these containers. They should be disposed of in the same manner as the unused product.[4][7]

  • Consult Local and National Regulations: All disposal activities must be in accordance with local, state, and national legislation for hazardous and pharmaceutical waste.[1][7][8] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[8]

  • Arrange for Professional Disposal: The sealed hazardous waste containers should be collected by a licensed hazardous waste disposal company for transport to an approved incineration facility.

In the event of a spill, moisten the spillage with water to prevent the dispersal of dust, and then transfer the material to a suitable container for disposal.[1] The spillage area should then be washed with water.[1] Always wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, when cleaning up spills.[1]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA) for controlled substances.[9][10][11] While this compound is not currently listed as a federally controlled substance, it is crucial to be aware of and comply with all applicable hazardous waste regulations.

Experimental Protocols

Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound as a primary means of disposal in a laboratory setting. The industry standard and regulatory expectation is for high-temperature incineration. Research into novel degradation pathways for pharmaceuticals is ongoing, but these methods are not yet approved for routine disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generated cluster_1 Segregation and Containment cluster_2 Disposal Pathway Decision cluster_3 Correct Disposal Route cluster_4 Incorrect Disposal Route start This compound Waste (Unused product, expired stock, contaminated materials) segregate Segregate from General Waste start->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container decision Pour Down Drain or Sewer? container->decision store Store Securely for Collection decision->store No incorrect Environmental Contamination & Regulatory Violation decision->incorrect Yes transport Transport by Licensed Waste Hauler store->transport incinerate Dispose of via Incineration at an Approved Facility transport->incinerate

References

Personal protective equipment for handling Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Levobupivacaine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Hazard Summary

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irritation 2[2]
Causes serious eye irritationEye Irritation 2A[2]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure 3[2]
Fatal if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation)[3][4]

Recommended Personal Protective Equipment

To mitigate the risks associated with handling this compound, the following PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves.[5] The specific glove material should be selected based on chemical resistance and breakthrough time for the substances being handled.To prevent skin irritation and absorption.[2]
Eye Protection Safety glasses with side shields or goggles. A face shield may be appropriate for splash hazards.[1]To prevent serious eye irritation from dust or splashes.[2]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.[1]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area.[1] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary, especially when handling the powder form where dust can be generated.[4]To avoid respiratory tract irritation.[2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with eyes, skin, and clothing.[1][5]

  • Wash hands thoroughly after handling.[1][2]

  • Minimize dust generation and accumulation.[1]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a tightly-closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[6]

  • Recommended storage temperature is typically 2-8°C.

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][6]

Spills, First Aid, and Disposal

Spill Management:

  • Ensure adequate ventilation and wear appropriate PPE.[6]

  • For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[6]

  • For liquid spills, contain the spill with absorbent material and collect it for disposal.[5]

  • Clean the spill area thoroughly.[5]

  • Prevent the product from entering drains or waterways.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[4]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of it through wastewater or household waste.[7]

  • Unused solutions should be discarded.[7][8]

PPE Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling this compound task_assessment Assess the task: - Weighing solid? - Preparing solution? - Administering? start->task_assessment weighing Weighing Solid task_assessment->weighing Solid Form solution Preparing/Handling Solution task_assessment->solution Liquid Form administering Clinical Administration (Follow institutional protocols) task_assessment->administering Clinical Use weighing_ppe Required PPE: - Lab Coat - Impervious Gloves - Safety Goggles - Respirator (if not in hood) weighing->weighing_ppe solution_ppe Required PPE: - Lab Coat - Impervious Gloves - Safety Glasses/Goggles solution->solution_ppe admin_ppe Follow established clinical and institutional safety protocols. administering->admin_ppe end_node End: Proceed with Task Safely weighing_ppe->end_node solution_ppe->end_node admin_ppe->end_node

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobupivacaine
Reactant of Route 2
Reactant of Route 2
Levobupivacaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.